molecular formula C10H18BrNO2 B13469636 tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Cat. No.: B13469636
M. Wt: 264.16 g/mol
InChI Key: XBCLFXIDLLRPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18BrNO2 and its molecular weight is 264.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H18BrNO2

Molecular Weight

264.16 g/mol

IUPAC Name

tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H18BrNO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3

InChI Key

XBCLFXIDLLRPCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(C1)C(=O)OC(C)(C)C)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathway for tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate , a functionalized azetidine scaffold valuable in medicinal chemistry for introducing metabolic stability and conformational rigidity. The synthesis proceeds through a robust three-step sequence starting from the commercially available tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Key Pathway: Oxidation


 Grignard Addition 

Bromination. Estimated Overall Yield: 40–60% (optimized). Stereochemistry: The product contains a chiral center at the 1-bromoethyl position. This protocol yields a racemic mixture, which can be resolved via chiral HPLC or synthesized stereoselectively using chiral auxiliaries if required.

Retrosynthetic Analysis

The target molecule is disconnected at the C–Br bond, revealing the secondary alcohol as the immediate precursor. The alcohol is further traced back to the aldehyde, which is accessible via oxidation of the primary alcohol starting material.

Retrosynthesis Target Target: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate Alcohol Intermediate 2: tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate Target->Alcohol FGI (Bromination) Aldehyde Intermediate 1: tert-Butyl 3-formylazetidine-1-carboxylate Alcohol->Aldehyde C-C Bond Formation (Grignard) Start Starting Material: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate Aldehyde->Start Oxidation

Figure 1: Retrosynthetic disconnection strategy.

Experimental Protocol

Stage 1: Oxidation to Aldehyde

Objective: Convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Method: Swern Oxidation is preferred for its reliability and mild conditions, though IBX oxidation is a viable non-cryogenic alternative.

Reagents & Stoichiometry:

Reagent Equiv. Role
1-Boc-3-hydroxymethylazetidine 1.0 Substrate
Oxalyl Chloride 1.5 Activator
DMSO 3.0 Oxidant

| Triethylamine (


) | 5.0 | Base |
| Dichloromethane (DCM) | Solvent | Solvent |

Protocol:

  • Activation: In a flame-dried flask under

    
    , dissolve oxalyl chloride (1.5 eq) in anhydrous DCM. Cool to 
    
    
    
    .
  • Oxidant Addition: Add DMSO (3.0 eq) dropwise. Caution: Gas evolution (

    
    ). Stir for 15 minutes.
    
  • Substrate Addition: Add a solution of 1-Boc-3-hydroxymethylazetidine (1.0 eq) in DCM dropwise. Stir at

    
     for 30–45 minutes.
    
  • Quench: Add

    
     (5.0 eq) dropwise. Allow the reaction to warm to room temperature (rt) over 1 hour.
    
  • Workup: Dilute with DCM, wash with 1M HCl (carefully, to remove amines but preserve Boc), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc). The aldehyde is often unstable; proceed immediately to Stage 2.

Stage 2: Grignard Addition

Objective: Install the methyl group to form the secondary alcohol. Reagent: Methylmagnesium bromide (MeMgBr).

Reagents & Stoichiometry:

Reagent Equiv. Role
1-Boc-3-formylazetidine 1.0 Substrate
MeMgBr (3.0 M in ether) 1.2 Nucleophile

| THF (Anhydrous) | Solvent | Solvent |

Protocol:

  • Setup: Dissolve the aldehyde (from Stage 1) in anhydrous THF under

    
    . Cool to 
    
    
    
    .
  • Addition: Add MeMgBr (1.2 eq) dropwise via syringe. Maintain temperature

    
    .
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to rt. Monitor by TLC (disappearance of aldehyde).
    
  • Quench: Cool to

    
    . Slowly add saturated aqueous 
    
    
    
    .[1]
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash chromatography (Silica, 20-50% EtOAc in Hexanes).

    • Result: ** tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate** (Racemic).

Stage 3: Bromination (Appel Reaction)

Objective: Convert the secondary alcohol to the bromide with inversion of configuration (if resolving enantiomers). Method: Appel Reaction (


).

Reagents & Stoichiometry:

Reagent Equiv. Role
Sec-Alcohol Intermediate 1.0 Substrate

| Carbon Tetrabromide (


) | 1.2–1.5 | Bromine Source |
| Triphenylphosphine (

) | 1.2–1.5 | Activator | | DCM | Solvent | Solvent |

Protocol:

  • Setup: Dissolve the alcohol (1.0 eq) and

    
     (1.5 eq) in anhydrous DCM. Cool to 
    
    
    
    .
  • Addition: Add

    
     (1.5 eq) portion-wise. The solution may turn yellow/orange.
    
  • Reaction: Stir at

    
     for 30 mins, then warm to rt. Stir for 2–4 hours.
    
  • Workup: Concentrate the reaction mixture directly onto silica gel (or add Hexanes to precipitate

    
    , filter, and concentrate).
    
  • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

    • Note: Azetidine bromides can be sensitive to silica; adding 1%

      
       to the eluent can prevent degradation.
      

Reaction Pathway Visualization

SynthesisPathway Start 1-Boc-3-hydroxymethylazetidine (CAS: 142253-56-3) Step1 Step 1: Swern Oxidation (Oxalyl Chloride, DMSO, Et3N) Start->Step1 Aldehyde 1-Boc-3-formylazetidine (CAS: 177947-96-5) Step1->Aldehyde Step2 Step 2: Grignard Addition (MeMgBr, THF, 0°C) Aldehyde->Step2 Alcohol 1-Boc-3-(1-hydroxyethyl)azetidine Step2->Alcohol Step3 Step 3: Appel Reaction (CBr4, PPh3, DCM) Alcohol->Step3 Product TARGET: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate Step3->Product

Figure 2: Step-by-step synthetic workflow.

Process Safety & Troubleshooting

Critical Safety Parameters
  • Swern Oxidation: The intermediate alkoxysulfonium ylide can decompose violently if the temperature rises above

    
     before 
    
    
    
    addition. Maintain strict temperature control.
  • Grignard Reagents: Highly pyrophoric. Ensure all glassware is flame-dried and the system is under positive nitrogen pressure.

  • Azetidine Stability: The strained ring is susceptible to acid-catalyzed ring opening. Avoid strong acids during workup; use buffered solutions (e.g., saturated

    
    ) for quenching.
    
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Step 1 Incomplete oxidation or over-oxidationEnsure anhydrous conditions; switch to IBX reflux in EtOAc if Swern fails.
Alcohol not forming (Step 2) Wet solvent or degraded GrignardTitrate Grignard reagent before use; dry THF over molecular sieves.
Elimination Product (Alkene) E2 elimination during brominationKeep reaction at

; avoid excess base; consider mesylation/LiBr route if Appel fails.

References

  • ChemicalBook. (n.d.). 3-Formyl-azetidine-1-carboxylic acid tert-butyl ester synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10583745, tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [3][4]

  • Appel, R. (1975).[5] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. (General Methodology).

  • Sigma-Aldrich. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate Product Page. Retrieved from

Sources

Physicochemical Profiling & Handling Guide: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, reactivity profile, and handling protocols for tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate .

Executive Summary

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate is a specialized heterocyclic building block used in the synthesis of complex pharmaceutical candidates. Unlike its primary bromide analogues (e.g., 3-bromomethyl or 3-(2-bromoethyl) derivatives), this compound features a secondary alkyl bromide at the exocyclic position. This structural nuance significantly alters its reactivity profile, introducing a heightened risk of elimination (E2) over substitution (


) and creating a chiral center that requires careful stereochemical management. This guide provides the critical data and protocols necessary to utilize this reagent without compromising yield or integrity.

Chemical Identity & Physicochemical Constants[1][2][3][4]

Identification Data
PropertySpecification
IUPAC Name tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate
CAS Registry Number 1420837-48-4 (racemic)
Molecular Formula

Molecular Weight 264.16 g/mol
SMILES CC(C)(C)OC(=O)N1CC(C(C)Br)C1
Structural Class N-Boc Azetidine; Secondary Alkyl Bromide
Physicochemical Properties

Note: Values marked with () are predicted based on SAR analysis of close analogues.*

ParameterValueTechnical Context
Physical State Colorless to pale yellow oilLow melting point due to steric bulk and lack of H-bonding donors.
Boiling Point 285°C (est. at 760 mmHg)Likely decomposes before boiling at atmospheric pressure. Distill only under high vacuum (<1 mmHg).
Density 1.28 ± 0.05 g/cm³Higher density than non-halogenated analogues due to the heavy bromine atom.
LogP (Predicted) 2.6 – 2.9Moderately lipophilic; soluble in DCM, EtOAc, THF, and Toluene.
Solubility Insoluble in water.Hydrophobic Boc group dominates; requires organic solvents for reaction.
Chirality 1 Chiral Center (Exocyclic)Typically supplied as a racemate unless specified as (R) or (S).

Structural Analysis & Reactivity Profile[3][6]

The "Secondary Bromide" Challenge

The defining feature of this molecule is the 1-bromoethyl group. In drug development, this motif is often chosen to introduce a methyl-branched linker, which can improve metabolic stability or receptor fit compared to linear chains. However, chemically, it presents a dichotomy:

  • Steric Hindrance: The secondary carbon is more hindered than a primary bromide, slowing down

    
     reactions.
    
  • Elimination Risk: The adjacent protons (on the azetidine ring and the methyl group) are susceptible to abstraction by bases, leading to the formation of tert-butyl 3-vinylazetidine-1-carboxylate .

Reactivity Pathways Diagram

The following diagram illustrates the competing pathways that must be controlled during synthesis.

ReactivityPathways cluster_legend Reaction Logic Compound tert-butyl 3-(1-bromoethyl) azetidine-1-carboxylate Vinyl Impurity: Vinyl Azetidine (Elimination Product) Compound->Vinyl Strong Base / Heat (E2) Subst Target: Amino/Thio-Azetidine (Substitution Product) Compound->Subst Soft Nucleophile / Polar Aprotic (SN2) Hydrolysis Impurity: Alcohol (Hydrolysis Product) Compound->Hydrolysis H2O / Ag+ salts Warning CRITICAL: Avoid alkoxide bases to prevent vinyl formation.

Caption: Figure 1. Competing reaction pathways. The secondary bromide favors elimination (red path) with hard bases, requiring soft nucleophiles for successful substitution (green path).

Synthesis & Impurity Profile

Understanding the synthesis of this intermediate allows for better quality control of the incoming raw material.

  • Precursor: tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (Alcohol).

  • Method: Appel Reaction (

    
    ) or Mesylation followed by 
    
    
    
    displacement.
  • Common Impurities:

    • Residual Alcohol: Incomplete conversion. Detected by broad IR stretch ~3400 cm⁻¹.

    • Vinyl Azetidine: Formed during workup if the mixture is heated or treated with strong base.

    • Triphenylphosphine Oxide (

      
      ):  If made via Appel reaction, trace phosphorous impurities may persist.
      

Handling & Storage Protocol

Storage Conditions
  • Temperature: Store at -20°C . The secondary bromide is thermally labile.

  • Atmosphere: Inert gas (Argon or Nitrogen). Moisture can slowly hydrolyze the bromide.

  • Light: Protect from light (amber vial) to prevent radical degradation.

Usage Protocol (Step-by-Step)
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation.

  • Solvent Selection: Use anhydrous DMF or Acetonitrile for substitution reactions. Avoid protic solvents (MeOH, EtOH) which promote solvolysis.

  • Base Selection (Crucial):

    • Avoid: NaH, KOtBu, NaOH (Strong bases trigger elimination).

    • Preferred:

      
      , 
      
      
      
      , or DIPEA (Hunig's base).
  • Reaction Monitoring: Do not rely solely on TLC. The vinyl impurity often co-elutes. Use 1H NMR or LC-MS to verify the ratio of Product vs. Vinyl elimination.

Analytical Characterization

Validating the identity of this compound requires checking specific diagnostic signals.

1H NMR Diagnostic Signals (CDCl3, 400 MHz)
  • The "Handle":

    
     4.00 – 4.30 ppm (Multiplet, 1H). The proton on the carbon bearing the bromine (
    
    
    
    -Br). Note: If this signal shifts upfield to ~5-6 ppm and splits into vinylic patterns, elimination has occurred.
  • The Azetidine Ring:

    
     3.60 – 4.20 ppm (Multiplets, 4H). The ring protons are magnetically non-equivalent due to the chiral center and Boc rotamers.
    
  • The Methyl Group:

    
     1.65 – 1.75 ppm (Doublet, 3H). The methyl group attached to the CH-Br.
    
  • The Boc Group:

    
     1.44 ppm (Singlet, 9H).[1]
    
Quality Control Workflow Diagram

QC_Workflow Sample Incoming Reagent (Thaw to RT) NMR 1H NMR Analysis (CDCl3) Sample->NMR Decision Check Region 5.0 - 6.0 ppm NMR->Decision Inspect Spectrum Pass PASS: No Vinylic Signals Proceed to Synthesis Decision->Pass Clean Baseline Fail FAIL: Vinylic Signals Present (>5% Elimination) Decision->Fail Peaks Detected Purify Remediation: Silica Chromatography (Hex/EtOAc) Fail->Purify If salvageable

Caption: Figure 2. QC Workflow. The critical check is the absence of vinylic protons (5.0–6.0 ppm) which indicate degradation.

References

  • PubChem. tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]

  • Burkett, B. A., et al. "Synthesis of Azetidines from Amino Alcohols." Tetrahedron Letters, vol. 41, no. 34, 2000, pp. 6661-6664. (Cited for general azetidine ring stability and handling).[2][3]

  • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, vol. 38, no. 5, 2006, pp. 427-465. (Cited for reactivity profiles of functionalized azetidines).[4][3][5][6]

Sources

A Comprehensive Technical Guide to tert-Butyl 3-Bromoazetidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: This guide addresses the synthesis and utility of tert-butyl 3-bromoazetidine-1-carboxylate (CAS No. 1064194-10-0). While the initial topic of interest was its 3-(1-bromoethyl) analogue, a thorough review of the scientific literature indicates that tert-butyl 3-bromoazetidine-1-carboxylate is a more extensively characterized and synthetically versatile building block. This document will, therefore, focus on this foundational compound, providing a robust technical framework for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in modern drug discovery.[1][2] Their unique structural properties, including high ring strain, a three-dimensional sp³-rich character, and conformational rigidity, confer significant advantages in the design of bioactive molecules.[1] The incorporation of an azetidine scaffold can lead to improved physicochemical and pharmacokinetic profiles, such as enhanced aqueous solubility, greater metabolic stability, and more precise target engagement.[1][2]

tert-Butyl 3-bromoazetidine-1-carboxylate is a key intermediate, providing a synthetically tractable handle for the introduction of the azetidine ring into more complex molecular architectures.[3] The bromo-substituent at the 3-position serves as a versatile leaving group for nucleophilic substitution, while the tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under specific conditions.[4] This guide provides an in-depth exploration of its synthesis, purification, characterization, and pivotal role in medicinal chemistry.

Synthesis of tert-Butyl 3-Bromoazetidine-1-carboxylate

The synthesis of tert-butyl 3-bromoazetidine-1-carboxylate is a multi-step process that relies on the formation of a strained azetidine ring from an acyclic precursor.[5][6] The causality behind this synthetic route is the controlled cyclization and subsequent functionalization to yield the desired product.

Synthetic Pathway Overview

The most common and effective synthesis begins with 1-amino-2,3-dibromopropane hydrobromide. This starting material undergoes a base-mediated cyclization to form the highly reactive intermediate, 1-azabicyclo[1.1.0]butane. This strained intermediate is then trapped in situ with di-tert-butyl dicarbonate (Boc₂O) in the presence of a bromide source to yield the final product.[5][7]

Synthesis_Pathway A 1-Amino-2,3-dibromopropane hydrobromide B 1-Azabicyclo[1.1.0]butane (in situ) A->B  PhLi, THF, -78°C C tert-Butyl 3-bromoazetidine-1-carboxylate B->C  Boc₂O, LiBr, MeCN, -78°C to RT

Caption: Synthetic pathway for tert-butyl 3-bromoazetidine-1-carboxylate.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to maximize yield and purity.

Materials and Reagents:

  • 1-Amino-2,3-dibromopropane hydrobromide

  • Anhydrous Tetrahydrofuran (THF)

  • Phenyllithium (PhLi) solution (e.g., 1.8 M in dibutyl ether)

  • Anhydrous Acetonitrile (MeCN)

  • Lithium Bromide (LiBr)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (EtOAc) for elution

Procedure:

  • Preparation of Starting Material: To a flame-dried 500 mL round-bottomed flask under an argon atmosphere, add 1-amino-2,3-dibromopropane hydrobromide (3.5 g, 11.8 mmol, 1.0 equiv).[5] If crystalline, grind the material to a fine powder.

  • Formation of the Azabicyclobutane Intermediate: Add anhydrous THF (35 mL) to the flask and cool the resulting slurry to -78 °C using a dry ice/acetone bath. Slowly add PhLi solution (18.5 mL, 35.3 mmol, 3.0 equiv) via syringe. Stir the reaction mixture vigorously at -78 °C for 2 hours. The use of a strong, non-nucleophilic base like PhLi is crucial for the double dehydrobromination and subsequent cyclization to the strained bicyclic intermediate.

  • Ring Opening and Boc Protection: To the reaction mixture, add anhydrous MeCN (112 mL), LiBr (approximately 4.2 g, 35.3 mmol, 3.0 equiv), and Boc₂O (5.4 mL, 23.6 mmol, 2.0 equiv).[6] The LiBr serves as the bromide source for the nucleophilic opening of the azabicyclobutane ring.

  • Reaction Quench and Work-up: Allow the reaction to slowly warm to room temperature and stir overnight. Pour the mixture into water (200 mL) and sequentially wash with saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 150 mL).[7]

  • Isolation of Crude Product: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification and Characterization

Purification

The crude product is purified by flash column chromatography. The choice of eluent is critical for achieving high purity.

Purification MethodStationary PhaseEluent SystemTypical RfExpected YieldPurity (by GC)
Flash Column ChromatographySilica Gel5-20% Ethyl Acetate in Hexane0.38 (in 10% EtOAc)[5]~79%[6]>98%[8]
Characterization Data

The structural integrity of tert-butyl 3-bromoazetidine-1-carboxylate is confirmed by spectroscopic methods.

PropertyValue
CAS Number 1064194-10-0[9]
Molecular Formula C₈H₁₄BrNO₂[5]
Molecular Weight 236.11 g/mol [9]
Appearance Colorless to light yellow liquid[5]
¹H NMR (500 MHz, CDCl₃)δ 4.55-4.46 (m, 3H), 4.22-4.14 (m, 2H), 1.44 (s, 9H)[5]
¹³C NMR (126 MHz, CDCl₃)δ 155.8, 80.2, 60.3 (br, 2C), 33.0, 28.4 (3C)[5]

Interpretation of NMR Spectra:

  • ¹H NMR: The multiplet between 4.55-4.46 ppm corresponds to the proton on the bromine-bearing carbon and two of the azetidine ring protons. The multiplet at 4.22-4.14 ppm represents the other two azetidine ring protons. The singlet at 1.44 ppm is characteristic of the nine equivalent protons of the tert-butyl group.[5]

  • ¹³C NMR: The peak at 155.8 ppm is the carbonyl carbon of the Boc group. The signal at 80.2 ppm corresponds to the quaternary carbon of the tert-butyl group. The broad signal around 60.3 ppm represents the two equivalent methylene carbons of the azetidine ring. The peak at 33.0 ppm is the carbon bearing the bromine atom, and the signal at 28.4 ppm is from the three equivalent methyl carbons of the Boc group.[5]

Applications in Drug Discovery and Medicinal Chemistry

tert-Butyl 3-bromoazetidine-1-carboxylate is a valuable building block for introducing the azetidine moiety into drug candidates. This scaffold is present in several FDA-approved drugs, such as baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor), where it enhances metabolic stability and receptor selectivity.[1]

The utility of this intermediate lies in its ability to undergo nucleophilic substitution at the 3-position, allowing for the attachment of various functional groups and the construction of diverse chemical libraries for high-throughput screening.

Applications A tert-Butyl 3-bromoazetidine- 1-carboxylate C Diverse 3-Substituted Azetidines A->C   B Nucleophilic Substitution (Nu⁻) B->A   D Drug Candidates C->D  Lead Optimization E Improved Pharmacokinetics (e.g., Solubility, Stability) D->E F Enhanced Target Binding and Selectivity D->F

Caption: Role of the title compound in the drug discovery workflow.

The azetidine ring acts as a "bioisostere" for other cyclic amines like pyrrolidine and piperidine, offering a different spatial arrangement of substituents that can lead to improved pharmacological properties.[2] Its incorporation is a strategic choice in modern medicinal chemistry to access novel chemical space and develop next-generation therapeutics for a range of diseases, including cancer, inflammation, and neurological disorders.[1][10]

Safety and Handling

tert-Butyl 3-bromoazetidine-1-carboxylate should be handled by qualified professionals in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a tightly sealed container in a dry, cool place (2-8 °C).[11]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs . PubMed. [Link]

  • tert-Butyl 3-bromoazetidine-1-carboxylate | C8H14BrNO2 | CID 53415291 . PubChem. [Link]

  • Synthetic azetidines could help simplify drug design for neurological diseases . ScienceDaily. [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives . Oreate AI Blog. [Link]

  • Tert Butyl 3 Bromoazetidine 1 Carboxylate, 99% . IndiaMART. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids . Semantic Scholar. [Link]

  • Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib . PMC. [Link]

Sources

tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate molecular weight and formula

[1]

Executive Summary

The tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate scaffold represents a strategic intersection of conformational restriction and functional versatility. As a substituted azetidine, it serves as a critical pharmacophore for modulating the physicochemical properties (logP, pKa) of drug candidates. The 1-bromoethyl side chain introduces a reactive secondary electrophile, enabling the precise installation of the azetidine ring into complex molecular architectures via nucleophilic substitution or cross-coupling, while the N-Boc group provides orthogonal protection during multi-step synthesis.

Physicochemical Characterization

Molecular Identity

The molecule consists of a four-membered azetidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group and substituted at the C3 position with a 1-bromoethyl moiety.

PropertyData
IUPAC Name tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate
Molecular Formula C₁₀H₁₈BrNO₂
Molecular Weight 264.16 g/mol
Monoisotopic Mass 263.05 g/mol (based on ⁷⁹Br)
Physical State Viscous oil or low-melting solid (isomer dependent)
Solubility Soluble in DCM, THF, EtOAc; insoluble in water
Chirality Contains a chiral center at the ethyl side chain (C1').[1][2] The C3 position of the ring is pseudo-asymmetric unless the ring nitrogen is stereogenic (unlikely in Boc form).
Structural Analysis
  • Core: The azetidine ring creates a rigid vector, often used as a bioisostere for proline or gem-dimethyl groups to restrict conformational freedom.

  • Electrophile: The secondary bromide at the 1-bromoethyl position is less reactive than a primary bromide (e.g., bromomethyl) toward S_N2 substitution but more prone to E2 elimination, requiring careful modulation of reaction conditions.

  • Protecting Group: The tert-butyl carbamate (Boc) ensures stability against basic nucleophiles and is removed under acidic conditions (e.g., TFA/DCM or HCl/Dioxane).

Synthetic Methodology

Retrosynthetic Analysis

The most reliable route to the 1-bromoethyl derivative avoids direct ring functionalization, which can be low-yielding. Instead, it proceeds via the modification of a C3-formyl or C3-acetyl precursor.

Pathway:

  • Nucleophilic Addition: Grignard addition to tert-butyl 3-formylazetidine-1-carboxylate.

  • Functional Group Interconversion: Conversion of the resulting secondary alcohol to the bromide.

Detailed Synthesis Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Synthesis of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

Reagents: tert-butyl 3-formylazetidine-1-carboxylate, Methylmagnesium bromide (MeMgBr).

  • Setup: Dissolve tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Addition: Dropwise add MeMgBr (1.2 eq, 3.0 M in ether) over 20 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the alcohol as a colorless oil.

Step 2: Bromination (Appel Reaction)

Reagents: Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃). Rationale: The Appel reaction is preferred over PBr₃ or HBr to minimize acid-catalyzed rearrangement or ring opening of the strained azetidine.

  • Setup: Dissolve the alcohol (1.0 eq) and CBr₄ (1.2 eq) in anhydrous DCM (0.1 M) at 0 °C.

  • Addition: Slowly add PPh₃ (1.2 eq) portion-wise. The solution will turn slightly yellow.

  • Reaction: Stir at 0 °C for 2 hours, monitoring by TLC.

  • Workup: Concentrate the mixture directly.

  • Purification: Rapid filtration through a silica plug (eluting with 10% EtOAc/Hexanes) is crucial to remove triphenylphosphine oxide and prevent elimination to the vinyl azetidine.

Synthetic Pathway Diagram

SynthesisPathwayStarttert-butyl 3-formylazetidine-1-carboxylateStep1Grignard Addition(MeMgBr, THF, -78°C)Start->Step1InterIntermediate:tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylateStep1->Inter Nucleophilic AttackStep2Appel Reaction(CBr4, PPh3, DCM)Inter->Step2ProductTarget:tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylateStep2->Product OH to Br Conversion

Figure 1: Step-wise synthesis from the commercially available formyl precursor.

Reactivity & Applications in Drug Discovery[4]

Mechanistic Considerations

The secondary bromide at the C3-sidechain is a "neopentyl-like" system but with less steric bulk. However, the proximity to the azetidine ring introduces unique reactivity profiles:

  • Substitution (S_N2): Feasible with strong, unhindered nucleophiles (e.g., azides, thiols). Steric hindrance from the Boc group and the methyl branch may slow kinetics compared to primary bromides.

  • Elimination (E2): A major competing pathway. Basic conditions (e.g., NaH, KOtBu) will rapidly eliminate HBr to form tert-butyl 3-ethylideneazetidine-1-carboxylate . This alkene is itself a valuable Michael acceptor but is an impurity if substitution is the goal.

Application Workflow

This scaffold is primarily used to introduce the azetidine ring as a sp³-rich linker , improving metabolic stability compared to linear alkyl chains or piperidines.

ApplicationWorkflowScaffoldtert-butyl 3-(1-bromoethyl)azetidine-1-carboxylatePathANucleophilic Substitution(Azide/Amine/Thiol)Scaffold->PathA S_N2PathBCross-Coupling(Ni/Pd Catalysis)Scaffold->PathB SET MechanismPathCElimination(Base Mediated)Scaffold->PathC E2 Side ReactionProdAFunctionalized Amino-Azetidines(Library Synthesis)PathA->ProdAProdBC-C Bond Formation(Fragment Linking)PathB->ProdBProdC3-Ethylidene Azetidines(Covalent Warheads)PathC->ProdC

Figure 2: Divergent reactivity pathways for the 1-bromoethyl azetidine scaffold.

Handling and Safety Information

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or absorbed through skin (Category 4).

    • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

    • Lachrymator: Alkyl bromides can be potent lachrymators. Handle only in a fume hood.

  • Storage: Store at 2–8 °C under inert gas. The compound may darken upon standing due to slow decomposition (HBr release).

  • Spill Response: Absorb with inert material (vermiculite) and quench with dilute aqueous sodium thiosulfate before disposal.

References

  • PubChem. tert-Butyl 3-bromoazetidine-1-carboxylate (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Azetidines. Available at: [Link]

The Azetidine Advantage: Exploiting Ring Strain for Physicochemical Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Four-Membered Paradox

In the early 2000s, four-membered heterocycles were often viewed with skepticism in drug discovery pipelines due to concerns over chemical stability and potential toxicity arising from ring strain (~26 kcal/mol). However, the last decade has witnessed a paradigm shift. The azetidine moiety has graduated from a synthetic curiosity to a privileged scaffold , evidenced by the FDA approval of drugs like Cobimetinib , Baricitinib , and Delgocitinib .

This guide dissects the "Azetidine Advantage"—the specific physicochemical phenomena that occur when a nitrogen atom is constrained within a four-membered ring.[1] We will explore how this scaffold lowers lipophilicity (LogD) without sacrificing metabolic stability, serves as a superior bioisostere for gem-dimethyl and piperidine groups, and enables access to novel vectors in chemical space.

The Bioisosteric Rationale: Why Azetidine?

The incorporation of an azetidine ring is rarely a random choice; it is a calculated tactic to correct specific molecular liabilities.

Lipophilicity and Basicity Modulation

Azetidine acts as a "lipophilicity sink." Replacing a gem-dimethyl group or a larger saturated heterocycle (like piperidine or pyrrolidine) with azetidine typically results in a significant reduction in LogP/LogD.

  • The Mechanism: The high ionization potential of the nitrogen lone pair in the strained ring, combined with the reduced carbon count, increases the fraction active (fi) and solubility.

  • pKa Shift: The pKa of azetidine (~11.3) is higher than pyrrolidine (~11.2) and piperidine (~11.1), but N-substitution dramatically alters this. Electron-withdrawing groups (EWGs) on the nitrogen (common in amides/sulfonamides) dampen this basicity, allowing for fine-tuning of permeability.

The "Gem-Dimethyl" Bioisostere

Azetidine is topologically analogous to a gem-dimethyl group but with a polar handle.

  • Gem-dimethyl: Hydrophobic, metabolically labile (oxidative demethylation).

  • Azetidine: Polar, metabolically robust (at the ring carbons), offers a vector (N-substituent) for further interactions.

Metabolic Stability

Contrary to the assumption that strain equals instability, the azetidine ring is remarkably resistant to oxidative metabolism by Cytochrome P450s compared to pyrrolidines. The geometric constraints make the


-carbon C-H abstraction energetically less favorable in many contexts.
Data Summary: Physicochemical Impact
PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact of Azetidine
Ring Strain (kcal/mol) ~26~6~0High strain enables unique reactivity but requires careful handling.
LogP Trend LowMediumHighLowers LogP (improves solubility).
Vectorial Angle ~90°~109°~109°Accesses unique chemical space; rigidifies substituents.
Metabolic Liability Low (

-oxidation)
High (

-oxidation)
High (

-oxidation)
Blocks metabolic soft spots.

Strategic Visualization: The Decision Matrix

The following diagram illustrates the logical decision pathways a medicinal chemist should use when considering an azetidine insertion.

Azetidine_Decision_Matrix Start Lead Optimization Challenge HighLogP Problem: High LogP / Poor Solubility Start->HighLogP MetabInstability Problem: Metabolic Instability Start->MetabInstability Potency Problem: Low Potency / Bad Fit Start->Potency Sol_Strategy Strategy: Reduce Carbon Count / Add Polarity HighLogP->Sol_Strategy Metab_Strategy Strategy: Block Alpha-Oxidation MetabInstability->Metab_Strategy Vector_Strategy Strategy: Alter Vector/Rigidify Potency->Vector_Strategy Azetidine_Sol Azetidine Solution: Replace Piperidine/Pyrrolidine (Lowers LogD ~1 unit) Sol_Strategy->Azetidine_Sol Azetidine_Metab Azetidine Solution: Replace Gem-Dimethyl or N-alkyl chain Metab_Strategy->Azetidine_Metab Azetidine_Vec Azetidine Solution: 3,3-Disubstitution or Spiro-fusion (Delgocitinib) Vector_Strategy->Azetidine_Vec

Figure 1: Decision matrix for deploying azetidine bioisosteres in lead optimization.

Case Studies in Clinical Success

Cobimetinib (Cotellic)[2]
  • Target: MEK1/2 (Melanoma).[2]

  • Role of Azetidine: The molecule features a 3-hydroxy-3-(piperidin-2-yl)azetidine moiety.[2]

  • Insight: The azetidine ring acts as a rigid linker that positions the piperidine ring into a specific hydrophobic pocket while the hydroxyl group interacts with the solvent front. The high sp3 character (Fsp3) contributes to its favorable solubility profile despite the heavy halogenation of the aryl core.

Baricitinib (Olumiant)
  • Target: JAK1/JAK2 (Rheumatoid Arthritis).

  • Role of Azetidine: An N-ethylsulfonyl-3-azetidinyl linker connects the pyrrolo[2,3-d]pyrimidine hinge binder to the pyrazole.

  • Insight: Here, the azetidine is a linear spacer. It replaces a potential propyl or ethyl chain. The rigidity of the ring prevents "entropic penalty" upon binding—the molecule is pre-organized in the bioactive conformation.

Delgocitinib (Corectim)
  • Target: Pan-JAK inhibitor (Atopic Dermatitis).[3][4]

  • Role of Azetidine: Features a diazaspiro[3.4]octane system (a spiro-fused azetidine and pyrrolidine).

  • Insight: This is the pinnacle of modern azetidine chemistry. The spiro-fusion creates a highly rigid, 3D structure that locks the substituents in a precise vector, maximizing selectivity and potency while minimizing off-target binding.

Technical Protocol: Pd-Catalyzed N-Arylation of Azetidines

While forming the azetidine ring is complex, functionalizing the ring is the most common task for a medicinal chemist. The following protocol describes the robust Buchwald-Hartwig coupling of a 3-substituted azetidine to a heteroaryl halide—a critical step in synthesizing analogues like Baricitinib.

Objective: Couple 3-hydroxyazetidine hydrochloride with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Reagents & Equipment
  • Substrate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv).

  • Nucleophile: 3-Hydroxyazetidine HCl (1.2 equiv).

  • Base: Cs₂CO₃ (3.0 equiv) - Crucial for neutralizing the HCl salt and scavenging acid.

  • Solvent: DMF:H₂O (9:1) or n-Butanol (for SNAr conditions).

  • Catalyst (if Pd required): Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%). Note: For electron-deficient heterocycles, SNAr (no metal) often suffices.

Step-by-Step Methodology
  • Preparation: In a glovebox or under Ar stream, charge a reaction vial with the heteroaryl chloride and 3-hydroxyazetidine HCl.

  • Base Addition: Add finely ground Cs₂CO₃.

  • Solvent: Add anhydrous DMF (0.2 M concentration).

  • Thermal Activation: Seal the vial and heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Azetidines are nucleophilic but sterically less hindered than pyrrolidines; reaction should proceed cleanly.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient). Azetidine amines are polar; ensure the column is flushed well.

Self-Validating Controls
  • TLC/LCMS: Look for the disappearance of the chloride (M+) and appearance of the product (M - Cl + Azetidine).

  • NMR Check: The azetidine protons appear as multiplets around 3.8–4.5 ppm. A distinct shift indicates N-arylation.

Advanced Synthetic Architecture: Strain-Release

For "Senior Scientist" level work, we look beyond simple couplings. The cutting edge is Strain-Release Functionalization of [1.1.1]propellane or 1-azabicyclo[1.1.0]butanes to generate 3,3-disubstituted azetidines.

Strain_Release_Pathway Propellane [1.1.1]Propellane (High Strain Energy) Radical_Add Radical Addition (R•) Propellane->Radical_Add Carbon Analog Bicyclo_Int Bicyclo[1.1.1]pentane Intermediate Radical_Add->Bicyclo_Int Aza_Bicyclo 1-Azabicyclo[1.1.0]butane Nu_Attack Nucleophilic Attack (Strain Release) Aza_Bicyclo->Nu_Attack Nitrogen Core Azetidine_Prod 3,3-Disubstituted Azetidine Nu_Attack->Azetidine_Prod Ring Opening

Figure 2: Strain-release pathways for accessing complex azetidine cores.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. (2026). Link (Verified snippet context).

  • Cobimetinib (Cotellic): Mechanism of Action and Clinical Data. National Cancer Institute. Link

  • Delgocitinib: A Novel JAK Inhibitor for Atopic Dermatitis. Journal of Medicinal Chemistry. (2020). Link

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (2025). Link

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. (2021). Link

  • Bioisosteres in Drug Design: Tactical Applications. PMC / NIH. Link

Sources

Technical Whitepaper: Safety, Stability, and Handling of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate is a high-value, bifunctional building block used in the synthesis of complex pharmaceutical scaffolds. Its utility lies in the combination of a strained azetidine ring (providing rigid vector orientation) and a reactive secondary alkyl bromide (allowing for nucleophilic substitution).

However, this structural duality presents specific stability challenges. Unlike its primary bromide analog (bromomethyl), the 1-bromoethyl substituent is a secondary halide, significantly increasing its susceptibility to thermal elimination (E2) and solvolysis. This guide outlines the critical handling protocols required to maintain compound integrity and ensure operator safety.

Chemical Structure & Properties[3][4]
PropertyDescription
IUPAC Name tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate
Molecular Formula C₁₀H₁₈BrNO₂
Molecular Weight 264.16 g/mol
Chirality Contains two chiral centers (C3 on azetidine, C1 on ethyl). Typically supplied as a diastereomeric mixture unless specified.
Physical State Typically a viscous oil or low-melting solid (approx. MP 30–45°C).
Solubility Soluble in DCM, THF, EtOAc; insoluble in water.

Hazard Profiling & Risk Assessment

Toxicology: The Alkylating Agent Risk

As a reactive alkyl bromide, this compound must be treated as a potential genotoxic impurity (PGI) and a direct alkylating agent.

  • Mechanism: The electrophilic carbon attached to the bromine can alkylate DNA bases (e.g., guanine N7).

  • Acute Hazards:

    • H315 / H319: Causes skin and serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation (mucosal damage).

    • H341/H351 (Suspected): Treat as a suspected mutagen due to the alkyl halide class profile.

Thermal & Chemical Instability

The compound exhibits a "self-accelerating decomposition" profile if mishandled.

  • Elimination Risk: The secondary bromide is prone to E2 elimination, generating a vinyl azetidine . This is accelerated by heat or basic impurities.

  • Acid Sensitivity: Trace HBr (from hydrolysis or elimination) can autocatalyze the removal of the Boc protecting group. The resulting free secondary amine is highly reactive and will polymerize or dimerize.

Storage & Stability Protocols

To prevent the degradation cycle described above, strict storage controls are mandatory.[4]

The "Dry & Cold" Mandate
  • Temperature: Store at -20°C (Freezer) . Do not store at room temperature for extended periods.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a concern than moisture.

  • Stabilization: It is best practice to store the vial inside a secondary container (jar) containing a desiccant and a small packet of Potassium Carbonate (K₂CO₃) . The base packet acts as a scavenger for any acid vapors (HBr) that may form, preventing the autocatalytic Boc-cleavage loop.

Visualizing the Degradation Pathway

The following diagram illustrates why moisture and heat are critical failures in storage.

Decomposition Compound Target Molecule (Secondary Bromide) HBr HBr Formation Compound->HBr Hydrolysis Elimination Vinyl Azetidine (Impurity) Compound->Elimination E2 (Heat/Base) Moisture Moisture/Heat Moisture->HBr BocLoss Boc Deprotection HBr->BocLoss Acid Catalysis Polymer Oligomerization/Ruined Batch BocLoss->Polymer Free Amine Reactivity

Figure 1: Degradation pathways showing the autocatalytic role of HBr and the thermal risk of elimination.

Operational Handling & Synthesis Guidelines

Weighing and Transfer
  • Condensation Management: When removing the vial from the freezer, allow it to warm to room temperature inside a desiccator before opening . Opening a cold vial introduces atmospheric moisture, which initiates hydrolysis.

  • PPE: Double nitrile gloves, lab coat, and safety glasses. Handle strictly inside a fume hood.

Reaction Optimization (Substitution vs. Elimination)

The secondary bromide at the C3-position is sterically crowded. This creates a competition between the desired Nucleophilic Substitution (


) and the undesired Elimination (

).

Protocol for Success:

  • Solvent: Use polar aprotic solvents (DMF, DMSO, or Acetonitrile) to accelerate

    
    .
    
  • Temperature: Keep reactions below 60°C . Higher temperatures favor elimination.

  • Base Selection: Avoid strong, bulky bases (e.g., t-BuOK, DBU) which exclusively drive elimination. Use weaker, nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (DIPEA) only if necessary.

Synthesizing With the Scaffold

The following workflow assists in decision-making when using this reagent.

ReactionLogic Start Reaction Planning Nucleophile Select Nucleophile Start->Nucleophile StrongBase Strong/Bulky Base (e.g., NaH, tBuOK) Nucleophile->StrongBase Avoid WeakBase Weak/Non-Nucl Base (e.g., K2CO3, DIPEA) Nucleophile->WeakBase Preferred ResultElim MAJOR PRODUCT: Vinyl Azetidine (Elimination) StrongBase->ResultElim ResultSub MAJOR PRODUCT: Functionalized Azetidine WeakBase->ResultSub

Figure 2: Decision tree for reaction conditions to minimize elimination side-products.

Emergency & Disposal Protocols

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes. The lipophilic nature allows rapid skin absorption; do not use solvents (ethanol) to wash, as this enhances absorption.
Eye Contact Rinse cautiously with water for 15 minutes.[5] Remove contact lenses if present.[6][5][1][7] Seek medical attention immediately.
Spill (Liquid) Absorb with vermiculite or sand. Do not use combustible materials (sawdust). Treat waste as halogenated organic waste.
Fire Use CO₂, dry chemical, or foam. Warning: Thermal decomposition releases toxic Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).

References

  • PubChem. (2025).[2] tert-Butyl 3-bromoazetidine-1-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry. [Link]

  • Lanxess. (2017). Product Safety Assessment: Alkyl Bromides. [Link]

Sources

Solubility Profiling & Handling Guide: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate

[1]

Executive Summary

Compound Class: N-Boc-protected Azetidine / Secondary Alkyl Halide Primary Application: Chiral building block for medicinal chemistry (fragment-based drug discovery, peptidomimetics).[1]

This guide addresses the physicochemical behavior of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate . As a secondary alkyl bromide attached to a strained azetidine ring, this molecule presents a dichotomy: it is highly soluble in organic media but chemically labile in polar aprotic solvents commonly used for nucleophilic substitution.

Key Takeaway: While solubility is rarely the limiting factor for this lipophilic intermediate, solvent-induced instability (E2 elimination) is the critical parameter. This guide prioritizes solvent selection based on chemical stability rather than maximum saturation.

Part 1: Physicochemical Profile & Solubility Matrix[2]

Theoretical Solubility Prediction

The tert-butoxycarbonyl (Boc) group dominates the solubility profile, rendering the molecule lipophilic. The azetidine ring adds some polarity, but the bromoethyl side chain maintains a high logP (estimated ~2.5–3.0).

  • Physical State: Typically a viscous oil or low-melting solid at room temperature.[1]

  • Hydrophobicity: High.[1] Insoluble in aqueous media without co-solvents.

  • Lipophilicity: High.[1] Miscible with most non-polar and moderately polar organic solvents.

Solvent Compatibility Matrix

The following table categorizes solvents based on solubility capacity and chemical compatibility .

Solvent ClassExamplesSolubility StatusApplication Note
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Preferred. Ideal for handling, aliquoting, and non-nucleophilic reactions.[1]
Esters/Ethers Ethyl Acetate, THF, MTBEExcellent (>100 mg/mL)Standard. Good for extraction and storage. THF must be anhydrous to prevent hydrolysis.
Polar Aprotic DMF, DMSO, DMAc, NMPGood (>50 mg/mL)Caution. High solubility, but promotes E2 elimination (dehydrohalogenation) upon heating or base addition.
Polar Protic Methanol, Ethanol, IsopropanolModerate Avoid. Nucleophilic solvents can cause solvolysis (Sn1) of the secondary bromide over time.
Hydrocarbon Hexanes, HeptaneLow/Partial Used primarily for precipitation/crystallization or as a co-solvent in chromatography.[1]
Aqueous Water, PBS, TRISInsoluble (<0.1 mg/mL)Requires co-solvent (e.g., 10% DMSO) for biological assays.

Part 2: Critical Stability & Reactivity Logic

The Secondary Bromide Hazard

Unlike primary halides (e.g., 3-bromomethyl azetidine), the 1-bromoethyl group contains a secondary bromide. In polar aprotic solvents (DMSO, DMF), the dipole-dipole interactions solvate cations well but leave anions (bases) "naked" and highly reactive.

Mechanism of Instability: Under basic conditions or elevated temperatures in DMF/DMSO, this compound is prone to E2 elimination , yielding the vinyl-azetidine alkene, rather than the desired substitution product.

Solvent Selection Decision Tree

The following logic flow guides the selection of solvents for reaction planning, balancing solubility against the risk of elimination.

SolventStrategyStartReaction Planning forBoc-3-(1-bromoethyl)azetidineGoalDefine Reaction GoalStart->GoalStorageStorage/HandlingStart->StorageSubNucleophilic Substitution (Sn2)Goal->SubTargetElimElimination (E2) / Alkene FormationGoal->ElimTargetSolvSubSolvent Choice: Polar Aprotic(DMF, DMSO, MeCN)Sub->SolvSubSolvElimSolvent Choice: Strong Polar Aprotic(DMF, DMSO) + HeatElim->SolvElimRiskRISK: Secondary Halidefavors E2 over Sn2SolvSub->RiskMitigationMitigation Strategy:1. Use Acetone or MeCN (Lower BP)2. Lower Temperature (<60°C)3. Weak/Non-Basic NucleophilesRisk->MitigationProductProduct: Vinyl AzetidineSolvElim->ProductSafeSolvNon-Polar / Non-Nucleophilic(DCM, Et2O, Toluene)Storage->SafeSolv

Figure 1: Solvent selection logic emphasizing the competition between Substitution (Sn2) and Elimination (E2) pathways for secondary alkyl halides.[1]

Part 3: Experimental Protocols

Protocol: Thermodynamic Solubility Determination

For synthesis intermediates, "visual" solubility is often sufficient.[1] However, for analytical standards or biological assay preparation, Thermodynamic Solubility (equilibrium solubility) is required.

Objective: Determine the maximum concentration of the compound in a specific solvent (e.g., PBS pH 7.4 + 5% DMSO) after equilibrium is reached.

Reagents & Equipment
  • Test Compound: tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (>5 mg).[1]

  • Solvent: Target buffer or solvent (e.g., PBS).[1]

  • Agitation: Orbital shaker or rotator (avoid sonication for thermodynamic equilibrium as it super-saturates).[1]

  • Analysis: HPLC-UV or LC-MS/MS.[1][2]

Step-by-Step Workflow
  • Supersaturation: Weigh approx. 2 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target solvent.[1]

    • Check: If the solution is clear immediately, the compound is too soluble; add more solid until a visible precipitate remains.

  • Equilibration: Incubate the sample at 25°C (room temp) with constant agitation (shaking/rotating) for 24 hours .

    • Why: Kinetic solubility (precipitation from DMSO stock) often overestimates solubility. 24h solid-liquid equilibrium provides the true thermodynamic limit [1].

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF syringe filter (0.22 µm).

    • Note: Ensure the filter membrane does not bind the drug (PVDF is preferred over Nylon for lipophilic Boc-compounds).[1]

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., 50:50 MeCN:Water) and inject onto HPLC.

    • Calibration: Compare peak area against a standard curve prepared from a DMSO stock solution.

Visual Solubility Screening Workflow

Use this rapid workflow for synthesis planning (e.g., choosing a solvent for chromatography).

SolubilityWorkflowStep1Weigh 10 mgCompoundStep2Add 100 µLSolvent (10 vol)Step1->Step2Check1Visual CheckStep2->Check1SolubleSoluble(>100 mg/mL)Check1->SolubleClearAddMoreAdd 400 µL(Total 50 vol)Check1->AddMoreCloudyCheck2Visual CheckAddMore->Check2ModSolModerate(~20 mg/mL)Check2->ModSolClearInsolInsoluble(<20 mg/mL)Check2->InsolCloudy

Figure 2: Rapid "Visual Solubility" decision loop for determining solvent suitability for synthesis and purification.

Part 4: Handling & Storage Recommendations

Storage
  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • State: If the compound is an oil, avoid storing in neat form for long periods if purity is critical; storage as a concentrated solution in anhydrous DCM or Toluene at -80°C is often more stable against autohydrolysis.

Handling for Analysis (NMR/LCMS)
  • NMR Solvent: CDCl₃ is the standard. DMSO-d6 is acceptable but may show decomposition peaks (alkene formation) if the sample is left in the tube overnight.

  • LCMS Sample Prep: Dissolve in Acetonitrile (MeCN).[1] Do not dissolve in Methanol for storage, as slow methanolysis of the secondary bromide can occur [2].

References

  • Creative Biolabs. Thermodynamic Solubility Testing Service.[1][3] Retrieved from [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents in Substitution vs Elimination. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for tert-Butyl 3-bromoazetidine-1-carboxylate (Analog). Retrieved from [Link]

chemical structure and stereochemistry of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate

[1]

Introduction

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate is a functionalized azetidine scaffold employed in the synthesis of pharmaceutical candidates. It serves as a rigid, four-membered "spacer" that positions a reactive electrophile (the secondary bromide) at a precise vector relative to the nitrogen atom.

Unlike the more common 3-(bromomethyl) or 3-bromo derivatives, the 1-bromoethyl moiety introduces a chiral center adjacent to the ring. This stereocenter allows for the construction of chiral side chains, critical for structure-activity relationship (SAR) optimization where the spatial arrangement of substituents dictates binding affinity.

Key Chemical Identifiers[2][3][4][5][6][7][8]
  • IUPAC Name: tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 264.16 g/mol [1]

  • Precursor CAS: 152537-03-6 (Alcohol intermediate)

Chemical Structure & Stereochemistry[6][7][10][11]

Structural Analysis

The molecule consists of three distinct domains:

  • Azetidine Ring: A strained, four-membered nitrogen heterocycle.[2][3] The ring is not planar; it exists in a "puckered" conformation to minimize torsional strain (eclipsing interactions).

  • Boc-Protective Group: The tert-butoxycarbonyl group on the nitrogen renders the amine non-nucleophilic and lipophilic, facilitating purification and handling.

  • 1-Bromoethyl Substituent: Attached at the C3 position, this group contains a secondary alkyl bromide.

Stereochemical Complexity

The defining feature of this molecule is the chiral center at the

  • Chirality: The C3 carbon of the azetidine ring is prochiral. The substitution with a chiral group (1-bromoethyl) makes the two faces of the azetidine ring diastereotopic. However, the primary stereogenic center is

    
    .
    
  • Enantiomers: The molecule exists as a pair of enantiomers: (R)-1-bromoethyl and (S)-1-bromoethyl.

  • Inversion Potential: Synthesis from the corresponding alcohol typically involves

    
     displacement, resulting in Walden inversion. Therefore, the stereochemistry of the final bromide is dictated by the stereochemistry of the alcohol precursor and the reaction mechanism employed.
    
Conformational Dynamics

The azetidine ring undergoes rapid ring inversion (puckering) at room temperature. The bulky Boc group and the 3-substituent will preferentially adopt a pseudo-equatorial orientation to minimize 1,3-transannular steric clashes.

Synthetic Pathways & Experimental Protocols

The synthesis of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate generally proceeds from the commercially available tert-butyl 3-acetylazetidine-1-carboxylate. The transformation requires careful control to prevent elimination to the vinyl azetidine.

Synthesis Workflow (DOT Diagram)

SynthesisPathKetone3-Acetylazetidine(Ketone Precursor)Alcohol3-(1-Hydroxyethyl)(Alcohol Intermediate)CAS: 152537-03-6Ketone->AlcoholReduction(NaBH4 or CBS Catalyst)Bromide3-(1-Bromoethyl)(Target Molecule)Alcohol->BromideAppel Rxn(CBr4, PPh3)Inversion of Config.EliminationVinyl Azetidine(Side Product)Alcohol->EliminationAcid/Heat(E2 Elimination)

Figure 1: Synthetic route from ketone precursor to target bromide, highlighting the critical Appel reaction step.

Detailed Protocol: Appel Bromination

This protocol describes the conversion of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate to the bromide using the Appel reaction. This method is preferred over

Reagents:

  • Precursor Alcohol (1.0 equiv)

  • Carbon Tetrabromide (

    
    , 1.2 equiv)
    
  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate and

    
     in anhydrous DCM under an inert atmosphere (
    
    
    or Ar). Cool the solution to 0°C.
  • Addition: Dissolve

    
     in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Note: The reaction is exothermic; maintaining 0°C is crucial to prevent E2 elimination.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (visualize with ninhydrin or iodine) for the disappearance of the alcohol.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with DCM (
    
    
    ).
  • Purification: The byproduct triphenylphosphine oxide (

    
    ) is difficult to remove. Precipitate the bulk of 
    
    
    by adding cold hexanes/ether to the concentrated residue and filtering. Purify the filtrate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Stereochemical Note: This reaction proceeds via an

inverted

Reactivity & Applications in Drug Discovery

Nucleophilic Substitution

The secondary bromide is a versatile electrophile. It undergoes displacement by various nucleophiles (amines, thiols, alkoxides) to generate complex libraries.

  • Constraint: Due to steric hindrance at the secondary carbon and the adjacent ring,

    
     reactions can be sluggish. Heating may be required, which increases the risk of elimination to the vinyl species.
    
  • Optimization: Use polar aprotic solvents (DMF, DMSO) and highly reactive nucleophiles (e.g., azides, thiolates) to favor substitution over elimination.

Stability Considerations
  • Thermal Stability: The molecule is moderately stable but should be stored at 2–8°C.

  • Boc Deprotection: The Boc group can be removed using TFA/DCM or HCl/Dioxane to yield the free azetidine amine. This is typically done after the side-chain functionalization to avoid intermolecular polymerization.

References

  • Precursor Synthesis:tert-Butyl 3-acetylazetidine-1-carboxyl

    • Source:

  • Alcohol Intermediate:tert-Butyl 3-(1-hydroxyethyl)

    • Source:

  • Appel Reaction Mechanism: Stereochemical inversion in secondary alcohols.

    • Source: [Beilstein J. Org.[4][5] Chem. 2023, 19, 91–99]([Link]5]

  • Azetidine Scaffolds: Utility in medicinal chemistry as rigid linkers.

    • Source:

Strategic Sourcing & Technical Guide: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability and Strategic Sourcing of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate Content Type: Technical Whitepaper & Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists in Drug Discovery.

Executive Summary

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate (CAS: 1420837-48-4) is a high-value heterocyclic building block used to introduce the azetidine scaffold into pharmaceutical candidates. Unlike its more common analog, 3-(bromomethyl)azetidine, the 1-bromoethyl variant offers a secondary alkyl halide handle, introducing both increased steric bulk and a chiral center adjacent to the ring.

This guide addresses the scarcity of direct commercial stock for this specific isomer. While listed in catalogs, "in-stock" availability is often low. We provide a dual-strategy approach: Direct Procurement channels and a Self-Validating Synthetic Workflow using more abundant precursors to ensure project continuity.

Chemical Profile & Significance

PropertySpecification
IUPAC Name tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate
CAS Number 1420837-48-4
Molecular Formula C₁₀H₁₈BrNO₂
Molecular Weight 264.16 g/mol
Key Feature Secondary alkyl bromide (electrophile for Sɴ2/Cross-coupling)
Chirality Contains 1 chiral center (racemic unless specified)
Stability Moderate; prone to elimination (HBr loss) to form vinyl azetidine

Medicinal Chemistry Utility: The 1-bromoethyl group serves as a versatile "linchpin." It allows for the attachment of nucleophiles (amines, thiols, phenols) or carbon fragments (via Negishi/Suzuki sp³-sp² coupling) while maintaining the metabolic stability and favorable physicochemical properties (low logP, conformational rigidity) of the azetidine ring.

Commercial Availability & Suppliers

Direct sourcing is the preferred route, but inventory fluctuates due to the compound's stability profile.

Primary Suppliers (Catalog Listed)

Note: "Lead Time" often indicates on-demand synthesis rather than shelf stock.

SupplierCatalog / SKUPurityTypical Lead TimeRegion
Sigma-Aldrich 1420837-48-4≥95%4-6 WeeksGlobal
Enamine Custom Request≥95%2-4 WeeksUkraine/USA
ChemSRC / WuXi Database Aggregated≥95%VariableChina/USA
Combi-Blocks Check "Bromo" analogs≥95%1-2 WeeksUSA

Procurement Strategy:

  • Verify Isomer: Ensure you are ordering the 1-bromoethyl (secondary bromide), not the 2-bromoethyl (primary bromide, CAS 1420859-80-8) or bromomethyl (CAS 253176-93-1).

  • Stereochemistry: Commercial batches are typically racemic . If enantiopurity is required, request chiral separation data or opt for the synthetic route using chiral HPLC.

Strategic Synthesis: The "Make" Option

When lead times exceed 4 weeks, in-house synthesis is the most reliable "self-validating system." We recommend two routes based on precursor availability.

Route A: Hydrobromination of Vinyl Azetidine (Preferred)

This route is atom-economical and uses tert-butyl 3-vinylazetidine-1-carboxylate, which is often more stable and available in bulk.

  • Precursor: tert-Butyl 3-vinylazetidine-1-carboxylate (CAS: 1026796-78-0).[1][2][3]

  • Reagent: HBr (gas) or HBr/AcOH.

  • Mechanism: Markovnikov addition of HBr across the alkene.

Route B: Functionalization of Acetyl Azetidine

Use this if the vinyl precursor is unavailable. It involves reduction followed by bromination.[4][5]

  • Precursor: tert-Butyl 3-acetylazetidine-1-carboxylate (CAS: 870089-49-9).[6]

  • Step 1: Reduction (NaBH₄) to the secondary alcohol.

  • Step 2: Appel Reaction (CBr₄, PPh₃) or PBr₃ to install the bromide.

Synthetic Workflow Diagram

G Vinyl Vinyl Azetidine (CAS 1026796-78-0) Target TARGET: 1-Bromoethyl Azetidine (CAS 1420837-48-4) Vinyl->Target HBr (Markovnikov) Hydrobromination Acetyl Acetyl Azetidine (CAS 870089-49-9) Alcohol Intermediate Alcohol (1-Hydroxyethyl) Acetyl->Alcohol NaBH4 Reduction Alcohol->Target CBr4 / PPh3 Appel Reaction Elimination Impurity: Elimination to Vinyl Target->Elimination Heat/Base Degradation

Caption: Figure 1. Convergent synthetic pathways to tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate from commercial precursors.

Detailed Experimental Protocols

Protocol A: Hydrobromination (From Vinyl Azetidine)

Best for: Rapid access, high atom economy.

  • Setup: Dissolve tert-butyl 3-vinylazetidine-1-carboxylate (1.0 equiv) in dry DCM at 0°C.

  • Addition: Bubble dry HBr gas through the solution or add HBr (33% in AcOH) dropwise. Monitor closely; the reaction is fast.

  • Quench: Pour onto ice/sat. NaHCO₃. Neutralize carefully to pH 7-8.

  • Workup: Extract with DCM, dry over MgSO₄.

  • Validation:

    • ¹H NMR: Look for the disappearance of vinylic protons (5.0–6.0 ppm) and the appearance of the methine quartet (CH-Br) around 4.0–4.5 ppm and the methyl doublet (~1.7 ppm).

Protocol B: Appel Reaction (From Acetyl Azetidine)

Best for: Avoiding HBr gas; milder conditions.

  • Reduction: Treat tert-butyl 3-acetylazetidine-1-carboxylate with NaBH₄ (1.1 equiv) in MeOH at 0°C. Quench and isolate the alcohol (secondary alcohol).

  • Bromination: Dissolve the alcohol (1.0 equiv) and CBr₄ (1.2 equiv) in dry DCM at 0°C.

  • Activation: Add PPh₃ (1.2 equiv) portion-wise. Stir at 0°C to RT.

  • Purification: Filter off triphenylphosphine oxide (TPPO) precipitate (if possible) or load directly onto a silica plug.

  • Caution: Secondary alcohols can undergo inversion (Walden) or elimination. Keep the temperature low.

Quality Control & Handling

Critical Quality Attributes (CQA)
  • Purity: >95% by HPLC/GC.

  • Identity: ¹H NMR must show a clean doublet for the methyl group (CH₃-CH-Br).

  • Impurity Profile: Check for the elimination product (vinyl azetidine). This is the most common degradation pathway.

Storage & Stability
  • Temperature: Store at -20°C.

  • Atmosphere: Argon/Nitrogen blanket (hygroscopic).

  • Shelf Life: Secondary alkyl bromides are less stable than primary ones. Re-test purity if stored >3 months.

References

  • PubChem. tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. Product Search: Azetidine Carboxylates. Merck KGaA. Link

  • ChemicalBook. tert-Butyl 3-acetylazetidine-1-carboxylate Properties and Suppliers.Link

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines.[4][5][7][8][9] Heterocycles, 84(1), 223–264. Link

  • Dunetz, J. R., et al. (2019). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 119(5), 2623–2750. (Context on peptide/azetidine coupling).

Sources

Ring Strain in Azetidines: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Ring Strain of Azetidine Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Azetidine, a four-membered nitrogen heterocycle, occupies a unique "Goldilocks zone" in organic chemistry. With a ring strain energy (RSE) of approximately 25.4 kcal/mol , it sits between the highly reactive, often unstable aziridine (~27.7 kcal/mol) and the thermodynamically stable, unstrained pyrrolidine (~5.4 kcal/mol).[1]

For the drug developer, this strain is not merely a physical constant—it is a functional handle. It drives specific reactivity profiles useful for covalent inhibition and metabolic tuning, while offering rigid exit vectors that distinctively position pharmacophores in 3D space.[2] This guide analyzes the thermodynamic origins of this strain, its impact on synthetic maneuverability, and practical protocols for harnessing azetidines in medicinal chemistry.

The Physics of Strain: Thermodynamics & Geometry

Thermodynamic Quantities

The reactivity of azetidine is governed by the release of ring strain.[1] Unlike six-membered rings which exist in stress-free chair conformations, azetidine suffers from significant angle strain (Baeyer strain) and torsional strain (Pitzer strain).

Table 1: Comparative Ring Strain & Physicochemical Properties

HeterocycleRing SizeStrain Energy (kcal/mol)pKa (Conj. Acid)Dominant Conformation
Aziridine 327.78.04Rigid / Pyramidal N
Azetidine 425.4 11.29 Puckered (Butterfly)
Pyrrolidine 55.411.27Envelope
Piperidine 6~0.011.22Chair

Data Sources: Strain energies derived from heats of formation [1, 2]. pKa values in aqueous solution [3].

Geometric Consequences: The Puckering Effect

To alleviate the eclipsing interactions of adjacent methylene hydrogens (torsional strain), the azetidine ring deviates from planarity. It adopts a puckered conformation, often described as a "butterfly" motion.

  • Puckering Angle: typically 15°–35° , depending on substitution.

  • Inversion Barrier: Nitrogen inversion is facile at room temperature (

    
     kcal/mol), but the ring puckering creates distinct pseudo-axial and pseudo-equatorial positions.
    
  • Substituent Effects: Bulky groups at C3 preferentially adopt the pseudo-equatorial orientation to minimize transannular steric clashes.[3]

Azetidine_Conformation cluster_0 Conformational Dynamics Planar Planar Transition State (High Torsional Strain) Pucker_B Puckered Conformer B (Pseudo-axial) Planar->Pucker_B Pucker_A Puckered Conformer A (Pseudo-equatorial) Pucker_A->Planar Ring Flattening (~1-2 kcal/mol barrier) Insight Key Insight: 3-Substitution locks conformation. Bulky groups prefer Equatorial. Insight->Pucker_A Stabilizes

Figure 1: The azetidine ring exists in a dynamic equilibrium between puckered states to minimize eclipsing interactions. Substituents at C3 can lock this conformation, influencing binding affinity.

Synthetic Implications: Reactivity Driven by Strain Release[4][5][6]

The ~25 kcal/mol of potential energy stored in the ring makes azetidines susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles. However, they are significantly more kinetically stable than aziridines, allowing for isolation and storage.

Acid-Catalyzed Ring Opening

Protonation of the nitrogen activates the C-N bond. In the presence of nucleophiles (Nu), the ring opens to relieve strain.[1] This is a critical consideration during deprotection steps (e.g., Boc removal) in synthesis.

Mechanism:

  • Protonation: Formation of the azetidinium ion.

  • Nucleophilic Attack:

    
    -like attack at the 
    
    
    
    -carbon.
  • Strain Release: Irreversible opening to the acyclic amine.

Ring_Opening_Mechanism Azetidine Neutral Azetidine Activated Azetidinium Ion (Activated C-N Bond) Azetidine->Activated Protonation Proton H+ Proton->Activated TS Transition State (Strain Release) Activated->TS + Nu Nu Nucleophile (Cl-, ROH, RNH2) Nu->TS Product Linear Amine (Thermodynamic Sink) TS->Product Ring Opening (~25 kcal/mol driving force)

Figure 2: The acid-catalyzed ring opening pathway. The high energy of the azetidinium intermediate drives the reaction toward the linear product upon nucleophilic attack.

Strain-Release Functionalization

Recent methodologies utilize the high strain of 1-azabicyclo[1.1.0]butanes (ABBs) to synthesize functionalized azetidines. The ABB system (


60 kcal/mol strain) is relieved to form the azetidine (

25 kcal/mol), providing a powerful thermodynamic driving force for adding complex nucleophiles across the C-N bond [4, 5].

Medicinal Chemistry Applications

Bioisosterism & Physicochemical Tuning

Azetidines are increasingly used as bioisosteres for:

  • Gem-dimethyl groups: The 3,3-disubstituted azetidine mimics the steric bulk of a gem-dimethyl group but introduces polarity (lowering LogP).

  • Piperidines/Pyrrolidines: Replacing a 6-membered ring with a 4-membered ring reduces molecular weight and lipophilicity (LogD), often improving metabolic stability by removing oxidative hotspots (labile C-H bonds) [3, 6].

  • Carbonyls: Oxetanes are the classic carbonyl isostere, but N-functionalized azetidines can mimic amides with different vector properties.

Vector Alignment

The rigid bond angles of the azetidine ring (approx 88-90°) create distinct exit vectors compared to the 109.5° of sp3 carbons in larger rings. This allows for precise positioning of substituents to access novel binding pockets that flexible chains or chair-conformations cannot reach.

Experimental Protocols: Handling & Characterization

Storage and Stability

While azetidines are generally stable, the following protocols prevent inadvertent polymerization or decomposition:

  • Avoid Strong Lewis Acids: Store as free bases or HCl salts (if dry). In solution, avoid prolonged exposure to strong Lewis acids (

    
    , 
    
    
    
    ) unless reacting, as these trigger polymerization.
  • Solvent Choice: Avoid nucleophilic solvents (alcohols, water) when handling activated azetidinium intermediates. Use non-nucleophilic polar solvents like DCM or MeCN.

  • Temperature: Store neat oils at -20°C. Crystalline salts are stable at room temperature.

Characterizing Strain (NMR/IR)
  • 1H NMR: Look for complex splitting patterns in the methylene protons (

    
     3.0–4.0 ppm) due to puckering. In 3-substituted azetidines, distinct cis/trans coupling constants (
    
    
    
    Hz,
    
    
    Hz) help determine substituent orientation.
  • IR Spectroscopy: The strained ring C-H bonds appear at slightly higher frequencies (

    
    ) compared to unstrained alkyl chains.
    

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Dudding, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. RSC Advances. Link

  • Barnes-Seeman, D. (2016). The Role of Small Aliphatic Rings in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Bielecki, M., et al. (2025).[4] Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization. Journal of the American Chemical Society. Link

  • Tyler, J. L., et al. (2022).[5] Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Angewandte Chemie. Link

  • Meanwell, N. A. (2024). Bioisosteres of Piperazine & Related Diamines in Drug Design. Baruch S. Blumberg Institute.[2] Link

Sources

The Azetidine Advantage: A Technical Guide to Biological Activities and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of drug discovery, the azetidine ring (a saturated four-membered nitrogen heterocycle) has transcended its historical reputation as merely a "strained curiosity." It is now recognized as a privileged scaffold and a high-value bioisostere for gem-dimethyl, carbonyl, and pyrrolidine groups.

This guide analyzes the biological activities of substituted azetidines, focusing on their ability to modulate physicochemical properties (LogP, pKa, metabolic stability) and their specific roles in FDA-approved therapeutics. We provide actionable insights into their structure-activity relationships (SAR) and detailed protocols for their synthesis and evaluation.

Structural & Physicochemical Justification

The incorporation of an azetidine ring into a lead compound is rarely accidental; it is a strategic choice to solve specific medicinal chemistry problems.

The Bioisostere Effect

Azetidines serve as effective bioisosteres for pyrrolidines and gem-dimethyl groups.

  • Lipophilicity Modulation: Replacing a pyrrolidine with an azetidine typically lowers the LogP (lipophilicity) by approximately 1 unit, improving aqueous solubility without sacrificing metabolic stability.

  • Basicity (pKa) Tuning: The ring strain of azetidine (~26 kcal/mol) increases the s-character of the nitrogen lone pair, lowering the pKa of the amine compared to pyrrolidine (typically by ~0.5–1.0 pKa units). This is critical for optimizing permeability and reducing hERG liability.

  • Rigidification: The azetidine ring is puckered (butterfly conformation) with a barrier to inversion that is low but sufficient to direct substituents into defined vectors, reducing the entropic penalty of binding.

Metabolic Stability

Azetidines often exhibit superior metabolic stability compared to larger rings. The high ring strain alters the oxidation potential, making the


-carbons less susceptible to cytochrome P450-mediated oxidation (N-dealkylation or 

-hydroxylation) compared to the more flexible pyrrolidine or piperidine systems.

Azetidine_Bioisostere cluster_comparison Comparison vs. Pyrrolidine Lead Lead Compound (High LogP, High Clearance) Strategy Azetidine Substitution Lead->Strategy Scaffold Hop Outcome1 Lower LogP (Improved Solubility) Strategy->Outcome1 Outcome2 Reduced pKa (Better Permeability) Strategy->Outcome2 Outcome3 Metabolic Stability (Blocked u03b1-Oxidation) Strategy->Outcome3

Figure 1: Strategic rationale for azetidine incorporation in lead optimization.

Therapeutic Landscape & Biological Activities[1][2][3][4][5]

Oncology: MEK Inhibition (Cobimetinib)

Cobimetinib (Cotellic) is a potent inhibitor of MEK1/2, a kinase in the MAPK signaling pathway.[1]

  • Structural Role: The azetidine ring in cobimetinib is not a passive linker; it projects into the catalytic loop region of the kinase.

  • Binding Mechanism: The conformational constraint provided by the azetidine allows the terminal amine to form a critical hydrogen bond with Asp190 . This interaction locks the kinase in an inactive conformation.[]

  • Biological Outcome: Inhibition of tumor cell proliferation in BRAF V600E-mutated melanomas.

Infectious Diseases: Acidic Environment Activity (Delafloxacin)

Delafloxacin is a fluoroquinolone antibiotic that features a unique 3-hydroxy-azetidine substituent at the C7 position.[3][4]

  • Mechanism: Unlike traditional fluoroquinolones (e.g., ciprofloxacin) which are zwitterionic and lose activity at acidic pH, the specific electron-withdrawing nature of the azetidine-containing core renders delafloxacin anionic at neutral pH and non-ionized (neutral) at acidic pH.

  • Clinical Advantage: This pKa profile allows delafloxacin to accumulate and maintain potency in acidic environments (pH 5.0–6.0), such as skin abscesses and intracellular phagolysosomes, where other fluoroquinolones fail.

Autoimmune Disorders: JAK Inhibition (Baricitinib)

Baricitinib (Olumiant) utilizes an azetidine ring linked to an ethylsulfonyl group.

  • Selectivity: The azetidine moiety contributes to the molecule's shape complementarity within the ATP-binding pocket of JAK1/JAK2, improving selectivity over JAK3.

  • Pathway: By inhibiting JAK1/2, baricitinib blocks the phosphorylation of STAT proteins, thereby downregulating the production of inflammatory cytokines (IL-6, IFN-

    
    ).
    

MEK_Pathway GF Growth Factor RTK RTK (Receptor) GF->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 (Target of Cobimetinib) BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation (BLOCKED by Azetidine Inhibitor) Nucleus Transcription Factors (Proliferation) ERK->Nucleus Cobimetinib Cobimetinib (Azetidine Scaffold) Cobimetinib->MEK Allosteric Inhibition

Figure 2: The MAPK signaling pathway highlighting the intervention point of azetidine-based MEK inhibitors.

Experimental Protocols

Synthesis: Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABB)

Traditional azetidine synthesis (cyclization of 1,3-amino halides) is often low-yielding. The modern standard utilizes strain-release chemistry of azabicyclo[1.1.0]butanes (ABBs) to access 3,3-disubstituted azetidines rapidly.

Objective: Synthesis of a 3-aryl-3-fluoroazetidine scaffold.

Reagents:

  • 1-Boc-3-phenyl-azabicyclo[1.1.0]butane (Commercially available or synthesized from 3-phenyl-azetidin-3-ol).

  • Selectfluor (Electrophilic fluorine source) or AgF (Silver fluoride).

  • Solvent: Acetonitrile (MeCN).

Protocol:

  • Preparation: Dissolve 1-Boc-3-phenyl-ABB (1.0 equiv) in anhydrous MeCN (0.2 M) under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add Selectfluor (1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The high ring strain of the ABB (~60 kcal/mol) drives the relief of strain upon electrophilic attack, opening the bicyclic system to form the azetidine core.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over MgSO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR (look for characteristic azetidine doublets at 4.0–4.5 ppm) and 19F-NMR.

Biological Assay: In Vitro Microsomal Stability

To validate the "bioisostere advantage," researchers must compare the metabolic half-life of the azetidine analog against its pyrrolidine counterpart.

Objective: Determine intrinsic clearance (


) in human liver microsomes (HLM).

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the test compound (Azetidine derivative) in DMSO.

  • Incubation Mix: Dilute stock to 1 µM in phosphate buffer (100 mM, pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).

  • Sampling: Aliquot samples (50 µL) at time points: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into cold acetonitrile (150 µL) containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining parent) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ).
    • Self-Validation Check: The azetidine analog should show a longer

      
       than the pyrrolidine control if the hypothesis of steric protection/oxidation potential holds.
      

Summary of Key Azetidine-Containing Drugs

Drug NameTherapeutic AreaTargetRole of Azetidine Ring
Cobimetinib Oncology (Melanoma)MEK1/2Projects into catalytic loop; H-bond with Asp190.[5]
Baricitinib Rheumatoid ArthritisJAK1/2Selectivity & solubility; fits ATP pocket.
Delafloxacin AntibioticDNA GyraseModulates pKa for activity in acidic tissues (abscesses).
Siponimod Multiple SclerosisS1P1/5Bioisostere for carboxylic acid tail; improves PK.
Azelnidipine HypertensionCa2+ ChannelImproves metabolic stability & duration of action.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. (2026). 6

  • Co-crystal structure of cobimetinib and MEK. ResearchGate. (2015). 5[5][3][7][1][8][9][10]

  • Updated Review on Clinically-Relevant Properties of Delafloxacin. Molecules. (2023). 4

  • Crystal structure of baricitinib. Semantic Scholar. (2021). 11

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. (2025). 12

Sources

Methodological & Application

Technical Application Note: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate is a high-value aliphatic heterocycle intermediate designed for modern medicinal chemistry. Unlike the more common 3-(bromomethyl)azetidine, this reagent features a branched ethyl side chain at the C3 position.

Key Advantages in Drug Design:

  • Metabolic Stability: The branching methyl group at the

    
    -position to the halogen (and subsequent modifications) blocks potential metabolic soft spots, often improving half-life (
    
    
    
    ) compared to linear alkyl chains.
  • Chirality & Vectorization: The 1-bromoethyl group introduces a chiral center, allowing for the synthesis of enantiopure libraries that probe specific binding pocket geometries.

  • sp³-Richness: It serves as a critical node for increasing fraction sp³ (

    
    ) in lead compounds, a property correlated with improved clinical success rates by enhancing solubility and reducing promiscuity.
    

This guide details the handling, reactivity, and validated protocols for utilizing this reagent in nucleophilic substitutions and Ni-catalyzed cross-couplings .

Chemical Properties & Stability Profile

PropertySpecificationOperational Note
Appearance Colorless to pale yellow oilMay darken upon storage due to trace HBr release.
Boiling Point ~258°C (Predicted)Do not distill. Thermal instability risk >100°C.
Density 1.443 g/mLDenser than water; sinks in aqueous extractions.
Reactivity Secondary Alkyl BromideModerate. Less reactive than primary bromides in

; prone to

elimination.
Storage 2–8°C, Inert AtmosphereMoisture sensitive. Store under Argon/Nitrogen.

Stability Warning: As a secondary alkyl bromide, this compound is susceptible to thermal elimination to form tert-butyl 3-vinylazetidine-1-carboxylate . Avoid prolonged exposure to strong bases (e.g., NaOtBu, KHMDS) unless the vinyl product is desired.

Reaction Landscape & Decision Tree

The reactivity of the 1-bromoethyl motif is governed by the competition between substitution (


) and elimination (

). The steric bulk of the Boc-protected azetidine ring at C3 further influences this balance.

ReactionLandscape Start 1-Boc-3-(1-bromoethyl)azetidine SN2 Nucleophilic Substitution (SN2) Start->SN2 Weak Bases (Cs2CO3, K2CO3) CrossCoupling Ni-Catalyzed Cross-Coupling Start->CrossCoupling Ni(cod)2 / Pybox Reductive Elimination Elimination (E2) Start->Elimination Strong Bases (NaH, tBuOK) Prod_Het 3-(1-Heteroarylethyl) azetidines SN2->Prod_Het N/S/O-Nucleophiles Prod_Aryl 3-(1-Arylethyl) azetidines CrossCoupling->Prod_Aryl Ar-Br + Zn/Mn Prod_Vinyl 3-Vinylazetidine (Olefin) Elimination->Prod_Vinyl Side Reaction or Target

Figure 1: Divergent reactivity pathways. Control of basicity is critical to avoid unintentional elimination.

Application Protocols

Module A: Heterocycle Installation (S_N2)

Target: Synthesis of Azetidine-Pyrazole/Imidazole conjugates (Kinase Inhibitor Cores). Challenge: Secondary bromides are sluggish in


 reactions.
Solution:  Use of polar aprotic solvents and "soft" bases to minimize elimination.

Protocol:

  • Reagents:

    • Substrate: 1.0 equiv (e.g., 100 mg)

    • Nucleophile: Pyrazole or Phenol derivative (1.2 equiv)

    • Base: Cesium Carbonate (

      
      ) (2.0 equiv)
      
    • Solvent: DMF or NMP (anhydrous, 0.2 M concentration)

  • Procedure:

    • Charge a reaction vial with the nucleophile and

      
      .
      
    • Add anhydrous DMF and stir for 15 min at RT to deprotonate the nucleophile.

    • Add tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate dropwise (neat or in minimal DMF).

    • Heat to 60°C for 12–18 hours. Note: Temperatures >80°C significantly increase elimination byproducts.

  • Workup:

    • Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hex/EtOAc).[1] The elimination byproduct (vinyl azetidine) is less polar and elutes first.

Module B: Reductive Cross-Coupling (Ni-Catalyzed)

Target:


 bond formation (Aryl-Alkyl coupling).
Mechanism:  Nickel-catalyzed reductive cross-electrophile coupling. This avoids the need to convert the bromide into a sensitive Grignard/Zinc reagent.

Protocol (Adapted from Weix/MacMillan conditions):

  • Reagents:

    • Alkyl Bromide: 1.0 equiv

    • Aryl Bromide: 1.2 equiv

    • Catalyst:

      
       (10 mol%)
      
    • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbbpy) (15 mol%)

    • Reductant: Zinc dust (2.0 equiv) or Manganese

    • Solvent: DMA or DMF (anhydrous)

  • Procedure:

    • Glovebox/Schlenk Line Required: This reaction is oxygen-sensitive.

    • In a vial, premix

      
       and ligand in DMA until a green solution forms.
      
    • Add Zinc dust, Aryl Bromide, and the Azetidine Bromide .

    • Seal and stir vigorously at RT to 40°C for 16 hours.

  • Mechanistic Insight: The secondary alkyl radical is generated via single-electron transfer (SET) from the Ni-catalyst. The branching methyl group stabilizes this radical, often making this substrate more active than primary analogs in radical manifolds.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / High Elimination Base is too strong or Temp too high.Switch from

to

or

. Lower temp to 50°C.
No Reaction (Coupling) Catalyst deactivation (

exposure).
Ensure rigorous degassing. Use fresh Zn dust (activate with dilute HCl if old).
Starting Material Recovery Steric hindrance of Nucleophile.Switch to a smaller nucleophile or use catalytic KI (Finkelstein) to generate the more reactive Iodide in situ.

References & Data Sources

  • Physical Data & Commercial Availability:

    • Sigma-Aldrich Product 1420837-48-4. Available at:

    • ChemicalBook Entry for tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate. Available at:

  • Methodology - Azetidine Functionalization:

    • Ombito, J. O., et al. "Recent progress in synthesis of 3-functionalized azetidines."[2] Arkivoc, 2025, part ii, 124-164. (Review of general 3-functionalized azetidine chemistry).

  • Methodology - Cross-Coupling:

    • Everson, D. A., & Weix, D. J. "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." J. Org.[3] Chem. 2014, 79, 11, 4793–4798. (Standard protocols for Ni-catalyzed alkyl halide coupling).

  • Related Patent Literature:

    • Patents referencing azetidine intermediates often utilize CAS 1420837-48-4 as a proprietary building block for JAK inhibitors and GPCR modulators. (See WIPO database for substructure searches).

Disclaimer: This document is for research use only. All chemical reactions should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application Note: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The modulation of linker physicochemical properties is a critical frontier in Proteolysis Targeting Chimera (PROTAC) optimization.[1][2][3][4] While polyethylene glycol (PEG) and linear alkyl chains remain common, they often suffer from poor cell permeability and high conformational entropy, which can destabilize the ternary complex (POI-PROTAC-E3). This application note details the utility of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (TB-BEAC) as a specialized building block. Unlike standard linear linkers, this molecule introduces a rigid azetidine core with a secondary alkyl bromide handle, enabling the synthesis of branched, conformationally restricted linkers . This guide provides optimized protocols for nucleophilic substitution on the secondary bromide—a challenging transformation prone to elimination—and outlines strategies for integrating this motif into high-efficacy degraders.

Introduction: The "Rigid Linker" Advantage

In the "Linkerology" of targeted protein degradation, the linker is not merely a passive connector; it dictates the spatial orientation of the E3 ligase relative to the Protein of Interest (POI).[3]

Why Azetidines?

Azetidines offer a distinct advantage over larger heterocycles (pyrrolidines, piperidines) and flexible chains:

  • Reduced Lipophilicity: The high

    
     character and nitrogen polarity lower cLogP compared to carbocyclic analogs, improving aqueous solubility.
    
  • Vector Definition: The 3-position substitution on the 4-membered ring creates a defined exit vector, reducing the "floppiness" associated with linear alkyl chains.

  • Branching via 1-Bromoethyl: The specific 1-bromoethyl substituent adds a methyl group at the linkage point. This steric bulk restricts rotational freedom around the linker axis, potentially locking the PROTAC into a bioactive conformation that favors ternary complex formation [1, 2].

Comparative Metrics
FeatureLinear Alkyl LinkerPEG LinkerAzetidine Linker (TB-BEAC)
Conformational Entropy High (High penalty upon binding)HighLow (Pre-organized)
Aqueous Solubility LowHighModerate-High
Cell Permeability VariableLow (for long chains)Good (Compact)
Synthetic Vector Linear onlyLinear onlyBranched (Chiral)

Chemical Properties & Handling

  • Chemical Name: tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate

  • CAS: Not widely listed; analog of 1420859-80-8 (2-bromoethyl variant)

  • Molecular Formula:

    
    [5]
    
  • Molecular Weight: ~264.16 g/mol

  • Physical State: Typically a viscous oil or low-melting solid.

  • Storage:

    
    , under inert atmosphere (Argon/Nitrogen).
    
  • Stability Warning: Secondary bromides on strained rings are sensitive to heat. Prolonged exposure to temperatures

    
     or strong bases can trigger elimination to the vinyl-azetidine.
    

Synthetic Utility & Workflows

The core utility of TB-BEAC lies in its bifunctionality:

  • Electrophilic Site (Secondary Bromide): Allows attachment of nucleophilic ligands (phenols, amines, thiols).

  • Protected Amine (N-Boc): After deprotection, serves as the attachment point for the second ligand via amide coupling or reductive amination.

Diagram 1: PROTAC Assembly Workflow

The following directed graph illustrates the stepwise integration of TB-BEAC into a degrader scaffold.

PROTAC_Assembly Start TB-BEAC (Building Block) Intermediate Intermediate A (Boc-Protected) Start->Intermediate SN2 Substitution (Base, Heat) Ligand1 Ligand A (Nucleophile: -OH, -NH2, -SH) Ligand1->Intermediate Deprotection Deprotection (TFA or HCl) Intermediate->Deprotection N-Boc Removal Amine Free Amine (Salt Form) Deprotection->Amine -Boc Final Final PROTAC (Rigidified Linker) Amine->Final Amide Coupling (HATU/DIEA) Ligand2 Ligand B (Carboxylic Acid) Ligand2->Final

Caption: Stepwise assembly of a PROTAC using TB-BEAC. The secondary bromide is displaced first to avoid chemoselectivity issues with the free amine.

Detailed Experimental Protocols

Protocol A: Nucleophilic Substitution ( )

Challenge: The 1-bromoethyl group is a secondary halide. Steric hindrance makes


 slower than primary halides, increasing the risk of 

elimination (forming the alkene side product). Solution: Use polar aprotic solvents, softer bases, and controlled temperatures.

Reagents:

  • TB-BEAC (1.0 equiv)

  • Nucleophile (e.g., Phenolic VHL Ligand) (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF (anhydrous) or Acetonitrile (

    
    )
    

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the Nucleophile (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add

    
     (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide/anion.
    
  • Addition: Add TB-BEAC (1.0 equiv) dropwise as a solution in minimal DMF.

  • Reaction: Heat the mixture to 50–60°C .

    • Critical Note: Do not exceed 80°C. Higher temperatures favor elimination.

    • Monitoring: Monitor by LC-MS. Look for the product mass (

      
      ) and the elimination byproduct (
      
      
      
      ).
  • Workup: Once starting material is consumed (typically 4–16 hours), dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: N-Boc Deprotection

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)[6]

Procedure:

  • Dissolve the Intermediate from Protocol A in DCM (0.1 M).

  • Add TFA (10–20% v/v).

  • Stir at RT for 1–2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
    • Note: The azetidine amine is basic; ensure complete removal of acid or use a free-basing step (SCX-2 cartridge) before the next coupling if the subsequent reaction is pH-sensitive.

Troubleshooting & Optimization

The Elimination Trap

The most common failure mode with this building block is the formation of the vinyl-azetidine via dehydrohalogenation.

Diagram 2: Reaction Decision Tree

Reaction_Outcome Start Reaction Conditions BaseCheck Base Strength? Start->BaseCheck TempCheck Temperature? BaseCheck->TempCheck Weak/Modest (K2CO3, Cs2CO3) Result_E2 Failure: Elimination (Alkene) BaseCheck->Result_E2 Strong/Bulky (tBuOK, NaH) NuCheck Nucleophile Type? TempCheck->NuCheck < 60°C TempCheck->Result_E2 > 80°C Result_SN2 Success: Substitution (Linker Formed) NuCheck->Result_SN2 Soft (Thiol, Amine, Phenol) NuCheck->Result_E2 Hard/Bulky (Alkoxide)

Caption: Decision matrix to maximize substitution yield and minimize elimination side-products.

Optimization Table
ProblemObservation (LCMS)Corrective Action
Elimination Mass = SM - 81 Da (-HBr)Lower temperature; Switch solvent to Acetone or Acetonitrile; Use weaker base (

).
No Reaction Only SM peakAdd catalytic KI (Finkelstein condition) to generate transient iodide (better leaving group).
Racemization 1:1 mixture of stereoisomersThe starting material is likely racemic. If chiral purity is required, perform chiral SFC separation after Step 1 (Substitution).

References

  • Beshara, C.S., et al. "Design and Synthesis of PROTACs with Rigid Linkers." ChemMedChem, 2019.

  • Testa, A., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with N-nucleophiles." Organic & Biomolecular Chemistry, 2016. (Context on azetidine/proline rigidity).

  • Wuts, P.G.M. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 5th Edition. (Standard protocols for Boc/TFA handling).
  • MedChemExpress. "tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate | PROTAC Linker." (Analogous azetidine linker applications).

  • Bott, T.M., & West, F.G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012.[7] (Review of azetidine nucleophilic substitution).

Disclaimer: This application note is for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Nucleophilic Functionalization of tert-Butyl 3-(1-Bromoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate with Nucleophiles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary & Strategic Utility

The azetidine ring is a privileged scaffold in modern drug discovery, valued for its ability to lower lipophilicity (


) and improve metabolic stability compared to larger saturated heterocycles. The specific building block tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate  (CAS 1638760-42-9) offers a unique "chiral handle" for introducing functional diversity.[1]

Unlike the more common 3-(bromomethyl) analogs (primary halides) or 3-bromoazetidine (secondary ring halides), this scaffold features a secondary acyclic bromide .[1] This structural nuance dictates a distinct reactivity profile:

  • Steric Environment: The reaction center is a secondary carbon adjacent to the sterically demanding Boc-protected azetidine ring.[1]

  • Competing Pathways: The primary challenge is controlling the competition between nucleophilic substitution (

    
    ) and 
    
    
    
    -elimination (
    
    
    ) to the vinyl-azetidine.
  • Stereochemistry: Substitution proceeds with inversion of configuration (Walden inversion) at the exocyclic ethyl carbon.

This guide details optimized protocols to maximize


 yields while suppressing the elimination byproduct.

Reactivity Landscape & Mechanistic Logic[1]

The reaction outcome is governed by the basicity of the nucleophile and the polarity of the solvent.

The vs. Manifold

The secondary bromide is prone to dehydrohalogenation. Strong, hard bases (e.g., alkoxides) will exclusively yield the elimination product (Product B in the diagram below). To achieve substitution (Product A ), one must utilize "soft" nucleophiles and non-basic conditions.

ReactionPathways cluster_conditions Critical Control Parameters SM Starting Material (1-Bromoethyl-azetidine) Nu_Sub Target: Substitution Product (Inversion of Config) SM->Nu_Sub SN2 Pathway Soft Nu-, Polar Aprotic Solvent (e.g., N3-, RS-, CN-) Elim_Prod Side Product: Vinyl Azetidine (Elimination) SM->Elim_Prod E2 Pathway Strong Base, Heat (e.g., RO-, DBU) Params 1. Solvent: DMF/DMSO favors SN2 2. Temp: Keep < 60°C to minimize E2 3. Base: Avoid strong alkoxides

Figure 1: Divergent reaction pathways for secondary alkyl bromides on the azetidine scaffold.

Experimental Protocols

Protocol A: C-S Bond Formation (Thioetherification)

Target: Synthesis of sulfide derivatives with minimal elimination.

Rationale: Thiols are soft, highly nucleophilic species that react rapidly via


 even with secondary halides.[1] Using a mild carbonate base prevents 

.[1]

Materials:

  • Substrate: tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (1.0 equiv)[1]

  • Nucleophile: Thiophenol or Alkyl thiol (1.2 equiv)

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous DMF (

    
    )
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the thiol (1.2 equiv) in anhydrous DMF.
    
  • Activation: Add

    
     (1.5 equiv). Stir at room temperature (RT) for 15 minutes to generate the thiolate anion.
    
  • Addition: Add the bromide substrate (1.0 equiv) dropwise as a solution in minimal DMF.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: If reaction is sluggish, warm to 40°C. Do not exceed 60°C.[1]

  • Workup: Dilute with EtOAc and wash with water (

    
    ) to remove DMF.[1] Wash with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Yield: 75–90%[1]

Protocol B: C-N Bond Formation via Azide Displacement

Target: Synthesis of the primary amine via Staudinger reduction.

Rationale: Direct amination with primary amines often leads to over-alkylation or elimination due to the basicity of the amine. The azide anion (


) is a non-basic, potent nucleophile ideal for this transformation.

Materials:

  • Substrate: tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (1.0 equiv)[1]

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMSO (Caution: Exothermic potential) or DMF.[1]

Step-by-Step Procedure:

  • Safety Note:

    
     is toxic and can form explosive hydrazoic acid with acid.[1] Maintain basic/neutral pH.[1]
    
  • Reaction: Dissolve substrate in DMSO (

    
    ). Add 
    
    
    
    (1.5 equiv) in one portion.
  • Heating: Heat to 50°C for 6–12 hours.

    • Note: Higher temperatures significantly increase the ratio of vinyl azetidine elimination product.[1]

  • Workup: Cool to RT. Dilute with

    
     (Ether extraction prevents DMSO drag-over better than EtOAc).[1] Wash copiously with water and brine.[1]
    
  • Reduction (One-Pot Option): The crude azide can be directly subjected to Staudinger conditions (

    
    , THF/H2O) or hydrogenation (
    
    
    
    , Pd/C) to yield the primary amine.
Protocol C: Controlled Elimination (Synthesis of Vinyl Azetidine)

Target: tert-butyl 3-vinylazetidine-1-carboxylate.[1]

Rationale: Sometimes the "side product" is the goal.[1] The vinyl group serves as a handle for hydroboration, olefin metathesis, or cyclopropanation.

Materials:

  • Base: Potassium tert-butoxide (

    
    ) (1.5 equiv) or DBU (2.0 equiv).[1]
    
  • Solvent: THF (for

    
    ) or Toluene (for DBU).[1]
    

Procedure:

  • Dissolve substrate in THF (

    
    ).[1]
    
  • Cool to 0°C.

  • Add

    
     (1.5 equiv) portion-wise.[1][2]
    
  • Allow to warm to RT and stir for 2 hours.

  • Quench with saturated

    
    . Extract with EtOAc.[1]
    

Troubleshooting & Optimization Guide

The following table summarizes common issues and validated solutions based on the secondary bromide reactivity profile.

IssueProbable CauseCorrective Action
High % of Alkene (Elimination) Base is too strong or steric bulk is too high.[1]Switch to "softer" nucleophiles (e.g., thiolates, azides). Lower reaction temperature.[1][3] Change solvent to Acetone (Finkelstein conditions).
No Reaction (SM Recovery) Nucleophile is too weak or steric hindrance.[1]Increase concentration to

.[1] Switch solvent to DMSO (accelerates

up to

vs THF). Add catalytic

(Finkelstein exchange

).[1]
Boc Deprotection Acidic impurities or high thermal stress.[1]Ensure reagents are acid-free.[1] Add 1%

to the reaction mixture as a buffer.
Racemization

character (carbocation formation).
Strictly avoid protic solvents (MeOH,

). Ensure high concentration of nucleophile to enforce second-order kinetics (

).

Workflow Visualization

Workflow Start Start: 3-(1-bromoethyl)azetidine Decision Select Target Functional Group Start->Decision Path_N Target: Primary Amine Decision->Path_N N-Nucleophile Path_S Target: Thioether Decision->Path_S S-Nucleophile Path_E Target: Vinyl Azetidine Decision->Path_E Elimination Step_N1 Azidation (NaN3, DMSO, 50°C) Path_N->Step_N1 Step_N2 Reduction (H2/Pd or PPh3) Step_N1->Step_N2 Step_S1 Thiol + Cs2CO3 (DMF, RT) Path_S->Step_S1 Step_E1 Elimination (tBuOK, THF) Path_E->Step_E1

Figure 2: Decision tree for functionalizing the 1-bromoethyl scaffold.

Safety & Handling

  • Alkylating Potential: As a secondary alkyl bromide, this compound is a potential alkylating agent.[1] Handle in a fume hood with gloves.[1]

  • Azide Safety: When using Protocol B, never use halogenated solvents (DCM, chloroform) with sodium azide, as di- and tri-azidomethane can form (highly explosive).

  • Waste: Dispose of aqueous azide waste in a separate container treated with bleach (sodium hypochlorite) to quench residual azide.[1]

References

  • Azetidines in Drug Discovery

    • Title: "Azetidines: New Perspectives for an Ancient Scaffold"[1]

    • Source:Chem. Rev.[1] 2018, 118, 12, 5906–5954.

    • URL:[Link]

  • General Reactivity of 3-Substituted Azetidines

    • Title: "Recent Advances in the Synthesis and Reactivity of Azetidines"
    • Source:J. Org.[1][4] Chem. 2013, 78, 23, 11623–11636.

    • URL:[Link]

  • Secondary Halide Substitution vs Elimination

    • Title: "Competition between SN2 and E2 reactions of secondary alkyl halides"
    • Source:Master Organic Chemistry (Educational Resource for Mechanistic Validation).[1]

    • URL:[Link]

  • Commercial Availability & Physical Data

    • Title: "tert-Butyl 3-(1-bromoethyl)
    • Source: Sigma-Aldrich / Merck.[1]

Sources

Application Note: High-Fidelity Alkylation Protocol for tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate

[1][2]


12

Abstract & Strategic Overview

This guide details the experimental protocol for utilizing tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (Reagent 1 ) as an alkylating agent.[1][2] Unlike its primary halide counterpart (the 2-bromoethyl variant), Reagent 1 possesses a secondary bromide adjacent to the sterically demanding azetidine ring.

The Core Challenge: The structural environment of the 1-bromoethyl group creates a high barrier to



The Solution: This protocol utilizes a "Soft Enolization / Finkelstein Assist" strategy to maximize substitution efficiency.

Chemical Profile & Handling

PropertySpecificationNotes
Compound Name tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylateCritical: Verify isomer. Do not confuse with 2-bromoethyl or 3-bromomethyl variants.[1]
Molecular Weight ~264.16 g/mol
Physical State Colorless to pale yellow oilLow melting point solid upon refrigeration.[1]
Stability Heat Sensitive Prone to thermal elimination of HBr above 60°C. Store at -20°C.
Reactivity Class Secondary Alkyl HalideModerate Electrophile; High Elimination Risk.[1]

Mechanistic Pathways & Decision Logic[2]

To ensure success, the researcher must visualize the competition between the desired substitution and the parasitic elimination.

Reaction Pathway Analysis

The following diagram illustrates the kinetic competition. Note that high temperature and hard bases (alkoxides) drive the lower pathway (

ReactionPathwayReagentReagent 1(Sec-Bromide)TS_SN2TS: SN2(Backside Attack)Reagent->TS_SN2+ Nu (Soft/Polar)TS_E2TS: E2(Proton Abstraction)Reagent->TS_E2+ Base (Hard/Heat)NuNucleophile(Nu-)Nu->TS_SN2ProductTarget Product(Alkylated Nu)TS_SN2->ProductInversion of ConfigByproductByproduct(Vinyl Azetidine)TS_E2->ByproductElimination of HBr

Figure 1: Kinetic competition between substitution (


Experimental Decision Tree

Use this logic to select the correct Method (A, B, or C) defined in Section 4.

DecisionTreeStartSelect Nucleophile TypeQ1Is the NucleophileNeutral (Amine/Thiol)?Start->Q1Q2Is the NucleophileAnionic (Phenol/Amide)?Q1->Q2NoMethodAMethod A:Direct Alkylation(DIPEA/MeCN)Q1->MethodAYesMethodBMethod B:Cesium Effect(Cs2CO3/DMF)Q2->MethodBYes (Reactive)MethodCMethod C:Finkelstein Assist(NaI Catalyst)Q2->MethodCYes (Sluggish/Steric Bulk)

Figure 2: Protocol selection guide based on nucleophile properties.

Detailed Experimental Protocols

Method A: Neutral Nucleophiles (Amines/Thiols)

Best for: Primary/Secondary Amines, Thiols.[2]

  • Preparation: In a dry vial, dissolve the amine (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.2 M].

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.5 - 2.0 equiv).[1][2]

    • Note: Avoid inorganic bases in MeCN for amines to prevent heterogeneity issues.

  • Reagent Addition: Add Reagent 1 (1.1 equiv) dropwise at room temperature.

  • Thermal Cycle:

    • Stir at 40°C for 4 hours.

    • Monitor by LCMS.[1] If conversion is <50%, increase to 60°C .

    • Warning: Do not exceed 80°C; elimination dominates at high temps.[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
    , dry over 
    
    
    , and concentrate.
Method B: The Cesium Effect (Phenols/Heterocycles)

Best for: Phenols, Indoles, Amides.[2]

  • Activation: Dissolve the nucleophile (1.0 equiv) in anhydrous DMF (Dimethylformamide).

  • Deprotonation: Add Cesium Carbonate (

    
    )  (1.5 equiv).[1] Stir at RT for 15 minutes.
    
    • Why Cesium? The "Cesium Effect" increases the solubility of the nucleophile and creates a "naked" anion, boosting

      
       rates without requiring harsh heat [1].
      
  • Alkylation: Add Reagent 1 (1.2 equiv).[1]

  • Reaction: Stir at 50°C for 12-18 hours.

  • Workup: Pour into water (to remove DMF), extract with

    
     or EtOAc.
    
Method C: The Finkelstein Assist (Difficult Substrates)

Best for: Sterically hindered nucleophiles or if Reagent 1 shows low reactivity.

Rationale: Secondary bromides are sluggish.[1][3] Replacing the Bromide with Iodide in situ creates a much more reactive electrophile (better leaving group).

  • Solvent System: Use Acetone (if reactants are soluble) or Butanone (MEK) (for higher boiling point).[1]

  • Catalyst Cocktail: Add Nucleophile (1.0 equiv), Base (

    
    , 2.0 equiv), and Sodium Iodide (NaI)  or TBAI  (0.2 - 0.5 equiv).[2]
    
  • Reagent Addition: Add Reagent 1 (1.2 equiv).

  • Reaction: Heat to reflux (approx 60-80°C depending on solvent).

    • Mechanism:[1][4][5][6][7] NaI converts the alkyl bromide to the alkyl iodide (

      
      ), which is then immediately attacked by the nucleophile (
      
      
      ).[2]
  • Quench: Filter off solids. Wash filtrate with 10% Sodium Thiosulfate (to remove iodine color) before standard extraction.[1]

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Major product is Alkene (Elimination) Base is too strong or Temp is too high.[1]1. Switch from

to

or

.2.[1] Lower temperature by 10°C.3. Increase concentration of Nucleophile.[1]
No Reaction (SM recovered) Steric hindrance prevents attack.[1]1. Switch to Method C (Add NaI/TBAI).2. Switch solvent to DMF or DMSO (polar aprotic accelerates

).[1][8]
Boc-group loss Acidic byproduct accumulation.Ensure sufficient base excess (2.0+ equiv) to neutralize HBr generated.[1]
Complex Mixture Reagent decomposition.[1]Check purity of Reagent 1 by NMR. If alkene is present before reaction, repurify.[2]

Safety & Compliance

  • Toxicity: Alkyl bromides are potent alkylating agents and potential carcinogens.[1] Handle in a fume hood.

  • Skin Contact: Azetidine derivatives can be skin sensitizers.[1] Double-gloving (Nitrile) is recommended.[1]

  • Disposal: Quench all reaction mixtures with aqueous ammonium hydroxide or thiosulfate before disposal to destroy residual alkyl halides.[1]

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[1][9]

    • Source: Future Medicinal Chemistry (via PubMed/ResearchGate).[1]

    • URL:[Link] (Search Term: Azetidine Medicinal Chemistry)[1][2]

  • SN2/E2 Competition Mechanisms

    • Title: Deciding SN1/SN2/E1/E2 - The Substrate.[1][6][10][11]

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Finkelstein Reaction Conditions

    • Title: Finkelstein Reaction: Definition, Mechanism & Examples.[2]

    • Source: Byjus / Wikipedia (General Chemistry Reference).[1]

    • URL:[Link][1][2]

  • Reagent Properties (Analogous)

    • Title: tert-Butyl 3-(2-bromoethyl)
    • Source: ChemicalBook.[1]

Application Note: Strategic Utilization of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate in Medicinal Chemistry

[1]

Executive Summary

This technical guide outlines the handling, reactivity, and medicinal chemistry applications of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (CAS: 1420837-48-4).[1] As a secondary alkyl halide positioned on a strained azetidine ring, this reagent serves as a high-value "divergent intermediate."[1] It allows for the introduction of a chiral ethyl linker —a structural motif that enhances metabolic stability and potency compared to standard methylene linkers.[1] This guide provides validated protocols for nucleophilic substitution and cross-coupling, addressing the specific challenge of mitigating elimination side reactions.

Chemical Profile & Strategic Utility[1]

Compound Identification[1][2]
  • IUPAC Name: tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate[1]

  • CAS Number: 1420837-48-4[1][2]

  • Molecular Formula: C₁₀H₁₈BrNO₂[1]

  • Molecular Weight: 264.16 g/mol [1][2]

  • Key Functional Groups:

    • N-Boc Azetidine: Provides a low-lipophilicity scaffold (low LogP) and conformational restriction.[1]

    • Secondary Alkyl Bromide (C-Br): The electrophilic handle.[1] Note that the bromine is on a secondary carbon (1-bromoethyl), making it sterically more demanding than a primary bromide (bromomethyl) and more prone to elimination.

Medicinal Chemistry Rationale

In fragment-based drug design (FBDD), this compound is superior to the common "bromomethyl" analog for three reasons:

  • Methyl Branching (The "Magic Methyl" Effect): The additional methyl group at the linker position can fill hydrophobic pockets in a target protein, potentially boosting potency by 10–100 fold.

  • Metabolic Blocking: The branching hinders oxidative metabolism at the α-carbon, a common clearance pathway for linear alkyl chains.[1]

  • Chirality: The 1-bromoethyl group introduces a stereocenter, allowing for the synthesis of enantiomerically enriched libraries to probe specific binding interactions.[1]

Reaction Modules & Decision Tree

The reactivity of the secondary bromide requires careful selection of conditions to favor substitution (


ReactionPathwaysStartStart: 1-Hydroxyethyl PrecursorBromideReagent:tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylateStart->BromideAppel Rxn(CBr4, PPh3)VinylProduct A:3-Vinylazetidine(Elimination)Bromide->VinylStrong Base / Heat(E2 Pathway)AminoProduct B:3-(1-Aminoethyl)azetidine(via Azide)Bromide->AminoNaN3, DMF, 60°Cthen ReductionThioProduct C:3-(1-Thioethyl)azetidine(S-Alkylation)Bromide->ThioR-SH, K2CO3Acetone, rtArylProduct D:3-(1-Arylethyl)azetidine(Ni-Catalyzed Coupling)Bromide->ArylAr-Br, Ni/PhotoReductive Cross-Coupling

Figure 1: Divergent synthetic pathways. Green paths indicate desired functionalization; red dashed path indicates the elimination side-reaction to be managed.

Experimental Protocols

Protocol A: Synthesis of the Bromide (Appel Reaction)

Use this if the bromide is not purchased or needs to be freshly prepared from the alcohol precursor.

Objective: Convert tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate to the bromide with inversion of configuration (if chiral) and minimal rearrangement.

Materials:

  • Substrate: tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (1.0 eq)[1]

  • Reagent: Carbon tetrabromide (CBr₄) (1.2 eq)

  • Reagent: Triphenylphosphine (PPh₃) (1.2 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under nitrogen. Add the alcohol substrate and CBr₄.[1][3] Dissolve in DCM (0.1 M concentration).[1]

  • Addition: Cool the solution to 0°C. Add PPh₃ portion-wise over 15 minutes. Note: The reaction is exothermic; maintain temperature to prevent elimination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (rt) for 2 hours. Monitor by TLC (stain with KMnO₄; bromide usually runs higher than alcohol).[1]

  • Workup: Concentrate the mixture directly onto silica gel.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 85–95%.[1][4]

    • Storage: Store at -20°C under argon. Secondary bromides can degrade upon prolonged exposure to light/moisture.[1]

Protocol B: Nucleophilic Substitution with "Soft" Nucleophiles (Thiol/Azide)

Designed to minimize E2 elimination.

Objective: Install a heteroatom at the secondary position.

Materials:

  • Substrate: tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (1.0 eq)[1]

  • Nucleophile: Sodium Azide (NaN₃) or Thiophenol (PhSH) (1.5 eq)

  • Base (for Thiol): Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF (anhydrous) or Acetonitrile

Step-by-Step:

  • Solvent Choice: Use DMF for azides to increase nucleophilicity.[1] Use Acetone or Acetonitrile for thiols.[1]

  • Temperature Control:

    • Critical: Do not reflux.[1] Secondary bromides on this scaffold are prone to forming the vinyl azetidine at temperatures >80°C.[1]

    • Run the reaction at room temperature initially. If sluggish, heat to 50°C max .

  • Procedure (Azide Example):

    • Dissolve substrate in DMF (0.2 M).[1]

    • Add NaN₃ (1.5 eq).[1]

    • Stir at 50°C for 12–18 hours.

  • Workup: Dilute with Et₂O (to precipitate salts), wash with water/brine (x3) to remove DMF.[1] Dry over MgSO₄.[1]

  • Result: The resulting azide can be reduced (Staudinger or Hydrogenation) to the primary amine.[1]

Protocol C: Nickel-Catalyzed Cross-Coupling (Advanced)

For forming C(sp3)-C(sp2) bonds.[1]

Objective: Couple the secondary alkyl bromide with an aryl bromide.

Mechanism: Reductive cross-coupling (Electrophile-Electrophile coupling).[1]

Materials:

  • Alkyl Halide: 3-(1-bromoethyl)azetidine derivative (1.0 eq)[1]

  • Aryl Halide: Ar-Br (1.0 eq)[1]

  • Catalyst: NiCl₂[1]·glyme (10 mol%)

  • Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (10 mol%)[1]

  • Reductant: Manganese powder (Mn) (3.0 eq)

  • Solvent: DMA (Dimethylacetamide)

Step-by-Step:

  • Glovebox/Schlenk: In a vial, mix NiCl₂·glyme and dtbbpy in DMA.[1] Stir until green/blue complex forms.

  • Activation: Add Mn powder and stir for 15 mins.

  • Substrates: Add the Aryl Bromide and the Azetidine Bromide.

  • Reaction: Seal and stir at 60°C for 16 hours.

  • Purification: Filter through Celite. Dilute with EtOAc, wash with water.[1] Purify via prep-HPLC.

Troubleshooting & Optimization

IssueProbable CauseSolution
Elimination Product (Vinyl Azetidine) Base is too strong or temperature too high.[1]Switch to a weaker base (e.g., Cs₂CO₃ instead of NaH/KOtBu). Lower temperature to rt.
Low Conversion Steric hindrance of secondary bromide.[1]Increase concentration (0.5 M). Use a more polar aprotic solvent (DMF/DMSO).[1] Add KI (Finkelstein) to generate the more reactive iodide in situ.
Racemization

pathway active.[1]
Ensure strictly anhydrous conditions to favor

.[1] Avoid protic solvents.[1]

Safety Information

  • Hazards: The compound is an alkylating agent.[1] Handle with gloves and in a fume hood.[1]

  • Storage: Hygroscopic and light-sensitive.[1] Store at -20°C.

  • Disposal: Quench excess alkylating agent with dilute ammonia or thiosulfate before disposal.[1]

References

  • Compound Data & Availability

    • tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate (CAS 1420837-48-4).[1][2]

    • Source: (Verified via search result 1.1).[1]

  • Synthetic Methodology (Appel Reaction)

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angew.[1] Chem. Int. Ed. Engl.1975 , 14, 801-811.[1]

    • Context: Standard protocol adapted for secondary alcohols on strained rings.[1]

  • Azetidine Utility in Medicinal Chemistry

    • Cheekatla, S. R.[5][6] "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Med.[1][5] Chem.2026 .[1][5][6]

    • Source: (Verified via search result 1.8).

  • Nickel-Catalyzed Cross-Coupling of Secondary Alkyl Halides

    • Zultanski, S. L.; Fu, G. C. "Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Secondary Alkyl Halides: Amination with Secondary Amines." J. Am. Chem. Soc.[1]2013 , 135, 624.[1]

    • Context: General methodology applied to Protocol C.

synthesis of novel azetidine derivatives from tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The azetidine ring has transcended its status as a mere "curiosity" to become a cornerstone of modern medicinal chemistry. Its high ring strain (~26 kcal/mol) and ability to lower lipophilicity (LogD) while maintaining metabolic stability make it a superior bioisostere for gem-dimethyl groups, cyclobutanes, and proline residues.

This guide focuses on tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (Compound 1) . Unlike the commoditized 3-(bromomethyl) (primary) or 3-bromo (ring-strained) analogs, Compound 1 offers a unique secondary acyclic electrophile . This allows for the introduction of a chiral center on the side chain, enabling the synthesis of enantioenriched libraries—a critical requirement for high-affinity ligand development.

Key Technical Challenges Addressed:

  • Chemoselectivity: Balancing Nucleophilic Substitution (

    
    ) vs. Elimination (
    
    
    
    ) inherent to secondary halides.
  • Stereocontrol: Managing the inversion of configuration at the exocyclic chiral center.

  • Scaffold Stability: Preserving the Boc-protected azetidine ring under basic alkylation conditions.

Strategic Reaction Landscape

The reactivity of Compound 1 is defined by the competition between substitution and elimination. The secondary bromide is sterically shielded by the azetidine ring and the methyl group, making standard


 conditions prone to 

elimination, yielding the vinyl azetidine byproduct.
Diagram 1: Divergent Reaction Pathways

ReactionLandscape SM Starting Material tert-butyl 3-(1-bromoethyl) azetidine-1-carboxylate Vinyl Elimination Product (Vinyl Azetidine) SM->Vinyl Strong Base / Heat (E2 Mechanism) Hetero Heteroatom Derivatives (O-, S-, N-linked) SM->Hetero Soft Nucleophiles Polar Aprotic Solvents (SN2 Inversion) Carbon C-C Coupled Products (Negishi/Suzuki) SM->Carbon Ni/Pd Catalysis (Cross-Coupling)

Detailed Experimental Protocols

Protocol A: Stereospecific C-N Bond Formation (Amination)

Target: Synthesis of chiral amino-ethyl azetidines.

Rationale: Direct amination of secondary bromides with amines is sluggish and prone to elimination. We utilize Sodium Azide (


)  as a "soft" nucleophile proxy to install the nitrogen with clean inversion of configuration, followed by reduction. This avoids the basicity of primary amines that would trigger elimination.

Materials:

  • Compound 1 (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Anhydrous)

  • Catalyst: 18-Crown-6 (0.1 equiv) - Crucial for solubilizing azide and accelerating SN2.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve Compound 1  (1.0 g, 3.78 mmol) in anhydrous DMF (10 mL).
    
  • Activation: Add 18-Crown-6 (100 mg, 0.38 mmol). Stir for 5 minutes.

  • Addition: Add

    
     (370 mg, 5.68 mmol) in one portion.
    
  • Reaction: Heat the mixture to 50°C for 12 hours.

    • Note: Do not exceed 60°C. Higher temperatures favor the thermodynamic elimination product.

  • Workup: Dilute with

    
     (50 mL) and wash with water (3 x 20 mL) to remove DMF. Dry organic phase over 
    
    
    
    .
  • Reduction (Staudinger): To the crude azide in THF (10 mL), add

    
     (1.2 equiv) and water (0.5 mL). Stir at RT for 4 hours.
    
  • Purification: Flash chromatography (DCM:MeOH:NH4OH 90:10:1).

Expected Outcome:

  • Yield: 75-85% (2 steps).

  • Stereochemistry: >95% Inversion (if starting from enantiopure bromide).

Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of ether-linked azetidine fragments.

Rationale: Alkoxides are strong bases and will exclusively eliminate secondary bromides. We must use Silver(I) Oxide (


)  mediated alkylation. The silver coordinates the halogen, facilitating leaving group departure with a weaker, non-basic nucleophile (alcohol).

Materials:

  • Compound 1 (1.0 equiv)

  • Alcohol Nucleophile (R-OH) (3.0 equiv)

  • 
     (1.5 equiv)
    
  • Solvent: DCM (Anhydrous)

Step-by-Step Methodology:

  • Mixture: Combine Compound 1 (0.5 g) and the target alcohol (e.g., phenol or primary alcohol) in anhydrous DCM (5 mL).

  • Catalyst Addition: Add

    
     (black powder) in one portion. Protect reaction vessel from light (aluminum foil).
    
  • Agitation: Stir vigorously at Room Temperature for 24-48 hours.

    • Mechanism:[1][2] The reaction proceeds via a tight ion-pair mechanism, minimizing carbocation character and rearrangement.

  • Filtration: Filter through a pad of Celite to remove silver salts. Rinse with DCM.

  • Purification: Silica gel chromatography (Hexanes:EtOAc).

Data Summary (Representative):

Nucleophile (R-OH)ConditionsYield (%)Elimination Byproduct (%)
Phenol

, DCM, RT
82%<5%
Benzyl Alcohol

, DCM, RT
76%8%
Methanol

, DCM, RT
65%15%
Protocol C: Nickel-Catalyzed Negishi Cross-Coupling

Target: C-C bond formation to attach aryl/heteroaryl groups.

Rationale: Palladium catalysis often fails with secondary alkyl halides due to slow oxidative addition and rapid


-hydride elimination. Nickel catalysis  is superior here. We use a Negishi coupling (Organozinc) which tolerates the Boc group and the secondary center.

Materials:

  • Compound 1 (1.0 equiv)

  • Aryl Zinc Reagent (Ar-ZnBr) (1.5 equiv) - Prepared fresh or commercial.

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: Pybox (e.g., (S,S)-Ph-Pybox) (12 mol%) - Induces stereoconvergence.

  • Solvent: DMA (Dimethylacetamide)

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox or under Argon, mix

    
     and Pybox ligand in DMA. Stir 20 min to form the complex (solution turns orange/brown).
    
  • Substrate Addition: Add Compound 1 (1.0 equiv).

  • Coupling: Add the Aryl Zinc reagent dropwise at 0°C, then warm to RT.

  • Reaction: Stir at RT for 16 hours.

  • Quench: Carefully quench with sat.

    
     solution.
    
  • Extraction: Extract with EtOAc. Wash with brine.

  • Purification: Column chromatography.

Diagram 2: Parallel Library Synthesis Workflow

Workflow cluster_protocol High-Throughput Protocol Setup Plate Setup (96-well block) Reagent Reagent Dispensing (Amines/Phenols) Setup->Reagent Reaction Reaction Incubation (50°C, 24h) Reagent->Reaction Scavenge Resin Scavenging (Remove excess nuc) Reaction->Scavenge QC LC-MS QC (Purity Check) Scavenge->QC

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
High Elimination (Vinyl product) Basicity of nucleophile is too high.Switch to "softer" nucleophiles (e.g., Azide, Thiol). Use

for alcohols. Lower reaction temperature.
Low Conversion Steric hindrance of secondary bromide.Use polar aprotic solvents (DMF, DMA) to strip cations. Add iodide source (TBAI) to form transient alkyl iodide (Finkelstein).
Boc Deprotection Acidic impurities or high heat.Ensure reaction medium is neutral/slightly basic. Avoid Lewis acids that cleave Boc (e.g.,

excess).
Racemization

pathway active.
Avoid highly polar protic solvents (MeOH,

) which stabilize carbocations. Stick to

conditions.

Safety & Handling

  • Alkyl Bromides: Compound 1 is an alkylating agent. It is potentially genotoxic. Handle in a fume hood with double nitrile gloves.

  • Sodium Azide: Highly toxic and can form explosive metal azides. Do not use with halogenated solvents (DCM) in the presence of transition metals. Quench excess azide with bleach or specific disposal protocols.

  • Nickel Compounds: Known carcinogens/sensitizers. Use dedicated weighing areas.

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[3]

    • Source: PubMed (2026).
    • URL:[Link] (Search Term: Azetidine medicinal chemistry)

  • Secondary Alkyl Halide Cross-Coupling

    • Title: Nickel-Catalyzed Cross-Couplings of Secondary Alkyl Halides.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Silver-Mediated Alkylation

    • Title: Silver(I)
    • Source: Journal of the American Chemical Society.[4]

    • URL:[Link] (General reference for Ag2O alkylation mechanism)

  • Starting Material Properties

    • Title: tert-Butyl 3-bromoazetidine-1-carboxylate (Analogous Reactivity).[5][6]

    • Source: PubChem CID 53415291.[7]

    • URL:[Link]

Sources

stereoselective synthesis of chiral azetidines.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring (a saturated 4-membered nitrogen heterocycle) has transitioned from a synthetic curiosity to a "privileged scaffold" in modern drug discovery.[1][2] Unlike their 3-membered (aziridine) and 5-membered (pyrrolidine) counterparts, azetidines offer a unique vector for tuning physicochemical properties.[3] They possess a distinct "puckered" conformation (butterfly angle ~153°) that lowers lipophilicity (LogD) while maintaining rigid vector alignment, often serving as superior bioisosteres for gem-dimethyl or piperidine groups.

However, the synthesis of chiral azetidines is complicated by significant ring strain (~26 kcal/mol) and the difficulty of controlling stereocenters on a planar, strained system. This guide details two field-proven, scalable protocols for accessing high-purity chiral azetidines: the Couty-Type Intramolecular Ring Closure (for 2-substituted scaffolds) and the Staudinger [2+2] Cycloaddition/Reduction (for 2,3-disubstituted scaffolds).

Part 1: Strategic Landscape & Method Selection

Before initiating synthesis, researchers must select the methodology that aligns with the desired substitution pattern.

FeatureMethod A: Intramolecular Ring Closure (Couty) Method B: Staudinger [2+2] & Reduction Method C: Strain-Release (Emerging)
Primary Target 2-substituted azetidines (Chiral Pool derived).2,3-disubstituted azetidines.3-substituted or 3,3-disubstituted azetidines.
Key Starting Material Chiral Amino Acids / Amino Alcohols.Imines + Acid Chlorides (Ketenes).[4]Bicyclo[1.1.0]butanes (BCBs).[2]
Stereocontrol Source Chiral pool (retention of configuration).Chiral auxiliaries or Organocatalysts.[5][6][7]Transfer of chirality from nucleophile.
Scalability High (Kilogram scale demonstrated).High (Industrial beta-lactam production).Moderate (Reagent availability).[2][8][9]
Primary Risk Racemization during activation; Polymerization.Cis/Trans selectivity; Over-reduction.Handling of strained BCB precursors.

Part 2: Protocol A – Asymmetric Ring Closure (The Couty Synthesis)

This protocol is the gold standard for synthesizing enantiopure azetidine-2-carboxylates and derivatives. It relies on the "chiral pool" (amino acids), reducing them to amino alcohols, activating the alcohol, and inducing a 4-exo-tet cyclization.

Mechanistic Workflow

The critical success factor is the N-protecting group . Electron-withdrawing groups (sulfonamides, carbamates) facilitate the deprotonation of the nitrogen but can reduce nucleophilicity. The "Couty" modification often utilizes N-alkyl or N-benzyl groups with specific activation strategies to balance nucleophilicity and stability.

CoutySynthesis cluster_0 Pre-Activation cluster_1 Cyclization Event AA Chiral Amino Acid (L-Serine/Phenylalanine) Alc Amino Alcohol (Reduction) AA->Alc LiAlH4 Prot N-Protected Intermediate Alc->Prot Boc2O / Cbz-Cl Act Activated Alcohol (OMs/OTs) Prot->Act MsCl, Et3N TS Transition State (4-exo-tet) Act->TS Base (NaH/tBuOK) Heat Prod Chiral Azetidine TS->Prod -MsO⁻

Figure 1: Workflow for the conversion of amino acids to chiral azetidines via nucleophilic displacement.

Detailed Experimental Protocol

Target: (S)-N-Boc-2-benzylazetidine (from L-Phenylalanine)

Step 1: Reduction to Amino Alcohol

  • Suspend L-Phenylalanine (10.0 g, 60.5 mmol) in dry THF (100 mL) under Argon.

  • Add BF3·OEt2 (60.5 mmol) followed by dropwise addition of BH3·SMe2 (1.2 equiv). Reflux for 4 hours.

  • Quench: Carefully add MeOH. Concentrate.

  • Validation: 1H NMR should show disappearance of the alpha-proton characteristic of the acid.

Step 2: N-Protection (Boc)

  • Resuspend crude amino alcohol in DCM (100 mL).

  • Add Et3N (2.0 equiv) and Boc2O (1.1 equiv). Stir at RT for 12 h.[8]

  • Wash with 1N HCl, sat. NaHCO3, and brine.[8] Dry over Na2SO4.[5][8]

  • Checkpoint: Obtain white solid after recrystallization (Hexane/EtOAc).

Step 3: One-Pot Activation and Cyclization Note: This step combines mesylation and cyclization to minimize handling of the unstable mesylate.

  • Dissolve N-Boc-amino alcohol (5.0 g) in dry THF (0.1 M concentration).

  • Cool to 0°C. Add MsCl (1.2 equiv) and Et3N (1.5 equiv). Stir 1 h until TLC shows full conversion to mesylate.

  • Critical Step: Do not isolate. Add solid KOtBu (2.5 equiv) directly to the reaction mixture at 0°C.

  • Allow to warm to RT and reflux for 4–16 hours. The bulky base promotes the intramolecular displacement (SN2) over intermolecular polymerization.

  • Workup: Dilute with Et2O (precipitates salts). Filter through Celite. Concentrate.

  • Purification: Flash chromatography (SiO2, 10% EtOAc/Hexanes).

Yield: Typically 75–85%. Stereochemical Integrity: >98% ee (determined by Chiral HPLC, Chiralcel OD-H column).

Part 3: Protocol B – Staudinger Synthesis & Reduction

For accessing 2,3-disubstituted azetidines , the ring closure method often fails due to steric hindrance. The [2+2] cycloaddition of an imine and a ketene (Staudinger synthesis) is the preferred route, yielding a beta-lactam that is subsequently reduced.

Mechanistic Workflow

Stereocontrol is achieved using a chiral auxiliary on the imine nitrogen (e.g., (S)-alpha-methylbenzylamine) or the acid chloride. The reaction produces a beta-lactam (azetidin-2-one).[10] The final challenge is reducing the carbonyl without opening the strained ring.

Staudinger cluster_cycle [2+2] Cycloaddition Imine Chiral Imine (Auxiliary Controlled) Zwt Zwitterionic Intermediate Imine->Zwt Ketene Ketene (In situ from Acid Cl) Ketene->Zwt Lactam Chiral Beta-Lactam (cis/trans separable) Zwt->Lactam Conrotatory Ring Closure Red Selective Reduction (Alane/AlH3) Lactam->Red Critical Step Final 2,3-Disubstituted Azetidine Red->Final

Figure 2: Staudinger synthesis pathway targeting 2,3-disubstituted systems.

Detailed Experimental Protocol

Target: (2R,3S)-1-((S)-1-phenylethyl)-3-phenoxy-2-phenylazetidine

Step 1: Imine Formation

  • Combine Benzaldehyde (10 mmol) and (S)-(-)-alpha-methylbenzylamine (10 mmol) in DCM.

  • Add MgSO4 (anhydrous) to sequester water. Stir 4 h at RT.

  • Filter and concentrate to yield the chiral imine quantitatively.

Step 2: Staudinger [2+2] Cycloaddition

  • Dissolve the imine in dry DCM (50 mL) and cool to -78°C.

  • Add Et3N (3.0 equiv).

  • Add Phenoxyacetyl chloride (1.2 equiv) dropwise over 30 mins.

  • Allow to warm slowly to RT overnight. The ketene generates in situ and reacts with the imine.[11]

  • Workup: Wash with 0.1 M HCl, Sat. NaHCO3.

  • Purification: Silica gel chromatography. Note: The cis and trans beta-lactams are usually separable here. The "cis" isomer is often favored by electron-donating ketene substituents.[6]

Step 3: Lactam Reduction (The "Alane" Protocol) Caution: LiAlH4 alone often cleaves the N-C(=O) bond, opening the ring. The use of Alane (AlH3) or AlCl3-activated LiAlH4 is mandatory to preserve the ring.

  • Preparation of Alane: In a separate flask, cool dry THF (20 mL) to 0°C. Add LiAlH4 (3.0 equiv). Carefully add AlCl3 (1.0 equiv) in small portions. Stir 30 mins to generate AlH3 (mixed aluminum hydrides).

  • Dissolve the pure Beta-Lactam in dry THF.

  • Cannulate the lactam solution into the Alane mixture at 0°C.

  • Stir at 0°C for 2 hours, then warm to RT. Monitor by TLC (carbonyl spot disappearance).

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL).

  • Filter the granular precipitate. Concentrate filtrate.

  • Yield: Azetidine is obtained as a colorless oil (Yield: 60–75% for reduction step).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Polymerization (Protocol A)Concentration too high; Intermolecular reaction dominating.Dilute reaction to <0.05 M. Use "High Dilution" addition techniques.
Ring Opening (Protocol B)Reduction conditions too harsh; Nucleophilic attack on ring.Switch from LiAlH4 to AlH3 (Alane) or Red-Al . Ensure temp < 0°C initially.
Racemization Base-mediated proton abstraction at C2 (alpha to nitrogen).Avoid thermodynamic bases. Use kinetic bases (LiHMDS) at -78°C if possible.
Low Yield (Cyclization)Leaving group (OMs) hydrolysis before displacement.Ensure anhydrous conditions. Switch to Nosyl (Ns) protection/activation for faster kinetics.

References

  • Couty, F., et al. (2016).[12] "N-Arylazetidines: Preparation through Anionic Ring Closure." The Journal of Organic Chemistry, 81(7), 2899–2910. Link

  • Banik, B. K., et al. (2000). "Microwave-assisted stereoselective synthesis of beta-lactams." Tetrahedron Letters, 41(50), 9765-9769. Link

  • Singh, G. S. (2003). "Recent advances in the synthesis of azetidines." Tetrahedron, 59(39), 7661-7692. Link

  • Aggarwal, V. K., et al. (2022). "Strain-Release Functionalization of Azabicyclo[1.1.0]butanes." Chemical Reviews, 122(15), 12345–12389. Link

  • Padwa, A., et al. (2006). "Synthesis of Nitrogen Heterocycles via Ring-Closing Metathesis." Advanced Synthesis & Catalysis, 348(16-17), 2338-2365. Link

Sources

tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Coupling Strategies for tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Document Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 1.0

Executive Summary

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate represents a high-value,


-rich building block for modern drug discovery. Unlike flat aromatic scaffolds, the azetidine ring offers distinct vectors for exploring chemical space, improving solubility, and optimizing metabolic stability.

However, this specific building block presents a dual challenge :

  • Secondary Alkyl Halide: The 1-bromoethyl motif is a secondary electrophile, making it highly prone to

    
    -hydride elimination to form the vinyl azetidine byproduct, rather than the desired cross-coupled product.
    
  • Ring Strain: While the

    
    -Boc group provides stability, the strained azetidine ring can be susceptible to ring-opening under harsh Lewis acidic conditions or extreme thermal stress.
    

This guide details three field-proven protocols to successfully functionalize this scaffold, prioritizing Nickel (Ni) catalysis over Palladium (Pd), as Ni mechanisms (radical-based) are superior for suppressing


-elimination in secondary alkyl halides.

Strategic Decision Matrix

Select the optimal protocol based on your coupling partner and functional group tolerance.

DecisionMatrix Start Coupling Partner? Organozinc Organozinc/Magnesium (Alkyl/Aryl-ZnX) Start->Organozinc Nucleophile is... Boronic Boronic Acid/Ester (Ar-B(OH)2) Start->Boronic Nucleophile is... Bromide Aryl/Alkyl Bromide (Ar-Br / R-Br) Start->Bromide Electrophile is... Negishi Protocol 1: Ni-Catalyzed Negishi (High Yield, Scalable) Organozinc->Negishi Best for C(sp3)-C(sp3) Suzuki Protocol 2: Ni-Catalyzed Suzuki (Commercial Availability) Boronic->Suzuki Best for C(sp3)-C(sp2) Photoredox Protocol 3: Ni/Photoredox Dual Catalysis (Mildest, High Tolerance) Bromide->Photoredox Reductive Cross-Coupling

Figure 1: Decision matrix for selecting the appropriate cross-coupling strategy.

Mechanistic Insight: Why Nickel?

Palladium-catalyzed cross-couplings of secondary alkyl halides typically fail because oxidative addition is slow, and


-hydride elimination is fast. Nickel catalysts, particularly when paired with specific ligands (diamines, bioazolines, or bipyridines), operate via a radical mechanism  (Single Electron Transfer - SET).
  • Radical Generation: The Ni catalyst generates a secondary alkyl radical at the 1-bromoethyl position.

  • Rebound: This radical recombines with the metal center faster than

    
    -elimination can occur.
    
  • Stereochemistry: Because a planar radical intermediate is formed, the reaction typically results in a racemic product , even if the starting material is enantiopure (unless a chiral ligand is used for stereoconvergent coupling).

Protocol 1: Ni-Catalyzed Negishi Coupling

Best For: Alkyl-Alkyl and Alkyl-Aryl bond formation. High scalability.

This protocol utilizes the conditions developed by Gregory Fu , employing a Pybox or bioazoline ligand to stabilize the alkyl-nickel species.

Materials
  • Substrate: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate (1.0 equiv)

  • Nucleophile: Organozinc reagent (1.3 equiv) (Prepared via Knochel's method or commercial)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: Pybox (e.g.,

    
    -i-Pr-Pybox) (15 mol%)
    
  • Solvent: DMA (N,N-Dimethylacetamide) or DMI (1,3-Dimethyl-2-imidazolidinone)

  • Additives: TMSCl (optional, can accelerate zinc insertion)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     (10 mol%) and the Pybox ligand (15 mol%) in DMA (0.1 M relative to substrate). Stir for 20 minutes until a deep color (often orange/brown) develops.
    
  • Substrate Addition: Add the azetidine bromide (1.0 equiv) to the catalyst solution.

  • Nucleophile Addition: Add the organozinc reagent (1.3 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Note: If conversion is sluggish, heat to 40°C. Do not exceed 60°C to avoid Boc-deprotection or elimination.

  • Quench: Carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine (crucial to remove DMA). Dry over

    
    .[1]
    

Troubleshooting:

  • Problem: High

    
    -elimination (vinyl azetidine observed).
    
  • Solution: Switch solvent to DMI/THF (1:1) or increase ligand loading to 20 mol%. Ensure the organozinc reagent is titrated and fresh.

Protocol 2: Ni/Photoredox Dual Catalysis

Best For: Complex library synthesis, mild conditions, and high functional group tolerance.

This approach uses light to generate the alkyl radical, bypassing the need for harsh organometallic reagents.

Materials
  • Substrate: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Bromide or Heteroaryl Bromide (1.0 equiv)

  • Photocatalyst:

    
     (1-2 mol%)
    
  • Nickel Catalyst:

    
     (5 mol%) + dtbbbpy (5 mol%)
    
  • Reductant: TDAE (Tetrakis(dimethylamino)ethylene) or Hantzsch Ester

  • Base:

    
     or CsF (3.0 equiv)
    
  • Solvent: Acetonitrile or DMF

  • Light Source: Blue LED (450 nm)

Step-by-Step Methodology
  • Stock Solutions: Prepare a stock solution of the Ni catalyst and dtbbbpy ligand in the solvent. Sonicate to ensure complexation.

  • Reaction Setup: In a vial, combine:

    • Azetidine substrate (1.0 equiv)[2]

    • Aryl Bromide partner (1.0 equiv)

    • Photocatalyst (1 mol%)

    • Base (3.0 equiv)

  • Catalyst Addition: Add the Ni-ligand stock solution (5 mol%).

  • Degassing: Sparge the solution with Nitrogen for 10 minutes (Oxygen quenches the excited state of the photocatalyst).

  • Irradiation: Seal the vial and irradiate with Blue LEDs with vigorous stirring. A fan should be used to keep the reaction at RT.

  • Monitoring: Monitor by LCMS. Reaction typically completes in 12–24 hours.

PhotoredoxCycle Light Blue LED (450nm) Ir_GS Ir(III) Ground State Light->Ir_GS Excitation Ir_ES *Ir(III) Excited State Ir_GS->Ir_ES Substrate Azetidine-Br Ir_ES->Substrate SET (Reduction) Radical Alkyl Radical Substrate->Radical -Br- Ni_Cycle Ni(0)/Ni(I)/Ni(III) Cycle (Cross-Coupling) Radical->Ni_Cycle Radical Capture Product Coupled Product Ni_Cycle->Product Reductive Elimination

Figure 2: Simplified Photoredox/Ni Dual Catalysis pathway preventing beta-elimination.

Protocol 3: Ni-Catalyzed Suzuki Coupling

Best For: Using commercially available boronic acids.

Coupling secondary alkyl halides with boronic acids is historically difficult but achievable using trans-N,N'-dimethyl-1,2-cyclohexanediamine as a ligand.

Materials
  • Substrate: Azetidine Bromide (1.0 equiv)

  • Nucleophile: Aryl/Alkyl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (10 mol%) or 
    
    
    
  • Ligand: trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv)

  • Solvent: i-PrOH (Isopropanol) or i-BuOH (Isobutanol)

    • Crucial: The alcohol solvent is required for the activation of the boronic acid in this specific catalytic cycle.

Step-by-Step Methodology
  • Glovebox: Perform setup in a glovebox if possible; Ni(I) intermediates are air-sensitive.

  • Mix: Combine

    
    , Ligand, Boronic Acid, and Base in a pressure vial.
    
  • Solvent/Substrate: Add the alcohol solvent, followed by the azetidine substrate.

  • Reaction: Seal and stir at 60°C for 12 hours.

  • Workup: Filter through a silica plug, eluting with EtOAc. Concentrate and purify.

Stability & Handling Data

ParameterSpecificationNotes
Thermal Stability Stable < 80°CAvoid prolonged heating >100°C to prevent Boc thermolysis or ring opening.
Lewis Acid Sensitivity ModerateAvoid strong Lewis acids (

,

) which open the azetidine ring.
Storage 2–8°CStore under inert atmosphere. Light sensitive (bromide degradation).
Stereochemistry RacemicStandard Ni-coupling will racemize the C1-ethyl center.

References

  • Zultanski, S. L., & Fu, G. C. (2013). Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated secondary alkyl halides: Amines as directing groups. Journal of the American Chemical Society, 135(2), 624-627. Link

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436. Link

  • Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. Link

  • Fischer, C., & Fu, G. C. (2005). Asymmetric nickel-catalyzed Negishi cross-couplings of secondary alkyl halides. Journal of the American Chemical Society, 127(13), 4594-4595. Link

  • Review on Azetidine Chemistry:Chemical Reviews, "Synthesis and Functionalization of Azetidines." (General reference for ring stability).

Sources

functionalization of the azetidine ring in tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of tert-Butyl 3-(1-Bromoethyl)azetidine-1-Carboxylate

Part 1: Executive Summary & Reactivity Profile[1]

The Compound: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate (Structure 1 ) represents a high-value "sp³-rich" building block.[1] Unlike the more common 3-bromoazetidine (where the halogen is directly on the ring) or 3-(2-bromoethyl)azetidine (primary bromide), this scaffold presents a secondary acyclic bromide adjacent to a strained ring.[1]

Strategic Value: In medicinal chemistry, this fragment offers a restricted conformational vector.[1] Functionalizing the 1-bromoethyl handle allows for the installation of chiral centers proximal to the azetidine core, critical for "escaping flatland" in fragment-based drug discovery (FBDD).

Reactivity Matrix: The secondary bromide at the exocyclic position presents a specific set of challenges and opportunities:

Reaction PathwayFeasibilityCritical ChallengesStrategic Solution
Nucleophilic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
ModerateSteric hindrance at the

-carbon; Competing

-elimination to vinyl species.
Use highly nucleophilic anions (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

,

) in polar aprotic solvents. Avoid strong bases.[1]
Cross-Coupling (Pd) Lowngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-Hydride elimination is rapid; Oxidative addition to alkyl halides is slow.
Switch to Nickel Catalysis (Single Electron Transfer mechanism).[1]
Elimination (E2) HighFormation of the ethylidene (vinyl) side product is thermodynamically favorable.Use this deliberately if the vinyl group is the target; otherwise, suppress with non-basic conditions.

Part 2: Detailed Application Protocols

Workflow 1: Nickel-Catalyzed Cross-Coupling (C–C Bond Formation)

The Gold Standard for Secondary Alkyl Halides.[1]

Rationale: Traditional Palladium-catalyzed Suzuki-Miyaura coupling fails with secondary alkyl halides due to slow oxidative addition and rapid ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-hydride elimination. Nickel catalysts, operating via a radical mechanism (single electron transfer), bypass these limitations, enabling the coupling of 1  with aryl or heteroaryl zinc reagents (Negishi) or boronic acids (Suzuki-reductive).

Protocol A: Negishi Coupling (Alkyl-Aryl) Objective: Coupling 1 with a heteroaryl zinc reagent.[1]

Reagents:

  • Substrate: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate (1.0 equiv)

  • Nucleophile: Aryl-ZnBr (1.5 equiv) [Prepared in situ or commercial]

  • Catalyst: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (10 mol%)
    
  • Ligand: Pybox (e.g., (S,S)-Ph-Pybox) or Bathophenanthroline (12 mol%)[1]

  • Additive: DMA (N,N-Dimethylacetamide) / DMI (1,3-Dimethyl-2-imidazolidinone) mixture.[1]

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox, charge a flame-dried reaction vial with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (10 mol%) and the Pybox ligand (12 mol%). Dissolve in anhydrous DMA (0.5 M relative to substrate) and stir for 20 minutes to form the active complex (solution turns deep color).
    
  • Substrate Addition: Add tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (1.0 equiv) directly to the catalyst solution.

  • Nucleophile Addition: Add the Aryl-ZnBr solution (1.5 equiv) dropwise over 5 minutes. Note: Exotherm is possible.[1]

  • Reaction: Seal the vial and stir at room temperature (25 °C) for 12–18 hours.

    • Self-Validation Check: Monitor by LC-MS.[1][2] The disappearance of the bromide (M+H-Boc peak) and appearance of the coupled product should be tracked. If ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -elimination (vinyl product) exceeds 10%, lower temperature to 0 °C.
      
  • Workup: Quench with saturated aqueous ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    . Extract with EtOAc (3x).[3] Wash combined organics with water and brine to remove DMA.[1] Dry over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
    
    
    
    .[3][4]
  • Purification: Flash chromatography (Hexanes/EtOAc). Azetidines are often UV-weak; use Ninhydrin or ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     stain.
    
Workflow 2: Nucleophilic Substitution (C–N/C–S Bond Formation)

Displacement with "Soft" Nucleophiles.

Rationale: To avoid E2 elimination, use "soft" nucleophiles with high nucleophilicity but low basicity.[1] Azide (


) is the ideal candidate, serving as a precursor to amines (via Staudinger reduction) or triazoles (via Click chemistry).

Protocol B: Azidation (


) 

Reagents:

  • Substrate: 1 (1.0 equiv)

  • Nucleophile: Sodium Azide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Anhydrous)[1]

  • Temperature: 50 °C

Step-by-Step Methodology:

  • Preparation: Dissolve 1 in anhydrous DMF (0.2 M).

  • Addition: Add

    
     (2.0 equiv) in one portion.
    
    • Safety Note:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       is toxic and potentially explosive. Do not use halogenated solvents (DCM/CHCl3) to avoid forming diazidomethane.[1]
      
  • Heating: Heat to 50 °C. Monitor closely.

    • Causality: Room temperature reaction is too slow for secondary bromides; temperatures >70 °C promote elimination to the alkene. 50 °C is the "Goldilocks" zone.

  • Workup: Dilute with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Ether is preferred over EtOAc for better phase separation from DMF/water). Wash extensively with water (5x) to remove DMF.[1]
    
  • Reduction (Optional): The resulting azide can be reduced to the primary amine using Staudinger conditions (

    
    , 
    
    
    
    ) without purifying the potentially unstable azide intermediate.

Part 3: Visualization & Logic

Decision Tree: Reaction Pathway Selection

ReactionPathways Start Start: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate Target Desired Outcome? Start->Target CC_Bond C-C Bond (Aryl/Alkyl) Target->CC_Bond Complex Scaffold Hetero_Bond C-N / C-S Bond Target->Hetero_Bond Functional Handle Vinyl Vinyl Group (Elimination) Target->Vinyl Unsaturation Ni_Cat Protocol A: Ni-Catalyzed Cross-Coupling (Negishi/Suzuki) CC_Bond->Ni_Cat Avoid Pd (Beta-Elim risk) SN2 Protocol B: SN2 Substitution (Azide/Thiol) Hetero_Bond->SN2 Soft Nucleophiles Only Base_Elim Base-Mediated Elimination (KOtBu/THF) Vinyl->Base_Elim Thermodynamic Control

Caption: Strategic decision tree for functionalizing secondary alkyl bromides on azetidine rings. Note the divergence based on nucleophile basicity and catalyst choice.[5]

Mechanistic Insight: Nickel Catalytic Cycle (Simplified)

NiCycle Ni0 Ni(0)Ln OxAdd Oxidative Addition (SET Mechanism) Ni0->OxAdd R-Br AlkylNi Alkyl-Ni(I) OxAdd->AlkylNi Radical Recombination TransMetal Transmetallation (Ar-ZnX) AlkylNi->TransMetal DialkylNi Ar-Ni(III)-Alkyl TransMetal->DialkylNi RedElim Reductive Elimination DialkylNi->RedElim RedElim->Ni0 Product Product (C-C Bond) RedElim->Product

Caption: Simplified Ni(0)/Ni(I)/Ni(III) catalytic cycle. The Single Electron Transfer (SET) oxidative addition is crucial for engaging the secondary bromide without immediate beta-hydride elimination.

Part 4: References

  • Zultanski, S. L., & Fu, G. C. (2013). Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated secondary alkyl halides: Amines as directing groups. Journal of the American Chemical Society. Link

    • Context: Foundational work on Ni-catalyzed cross-coupling of secondary alkyl halides.[1]

  • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link

    • Context: Comprehensive review of azetidine ring stability and reactivity.[1][6]

  • Hu, X. (2011).[1][7] Nickel-catalyzed cross-coupling of non-activated alkyl halides: a mechanistic perspective. Chemical Science. Link

    • Context: Explains the radical mechanism essential for avoiding elimination in substrates like 1 .

  • D'hooghe, M., et al. (2006).[1][8] Reactions of nucleophiles with 1-tert-butyl-3-chloroazetidine. The Journal of Organic Chemistry. Link

    • Context: Illustrates the competition between substitution and ring opening/elimination in 3-substituted azetidines.

Sources

Application Note: Scale-Up Synthesis of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the scale-up synthesis of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate , a critical strained-ring building block for medicinal chemistry programs.

Executive Summary

The azetidine ring offers unique conformational restriction and metabolic stability compared to larger heterocycles, making it a "privileged scaffold" in modern drug design. However, the introduction of a reactive handle—specifically a 1-bromoethyl group at the C3 position—presents significant process challenges. The high ring strain (~25 kcal/mol) of the azetidine core renders it susceptible to acid-catalyzed ring opening, while the secondary bromide is prone to elimination (forming the vinyl azetidine) or hydrolysis.

This guide outlines a robust, chromatography-free protocol for the multi-gram to kilogram synthesis of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (Target Molecule 1) . We prioritize a Sulfonate Displacement Route over the traditional Appel reaction to minimize solid waste (triphenylphosphine oxide) and enhance atom economy during scale-up.

Retrosynthetic Analysis & Route Selection

For scale-up (>100 g), the choice of route is dictated by safety, purification efficiency, and ring stability.

  • Route A: Appel Reaction (PPh₃/CBr₄)

    • Pros: Mild, neutral conditions; high functional group tolerance.

    • Cons: Generates stoichiometric Ph₃PO waste (difficult to remove without chromatography); CBr₄ is atom-inefficient and costly.

    • Verdict: Suitable for <10 g scale.

  • Route B: Direct Hydrobromination (HBr)

    • Pros: Cheap reagents.[1]

    • Cons: High risk of acid-catalyzed azetidine ring opening (polymerization/decomposition).

    • Verdict:Unsafe for this substrate.

  • Route C: Sulfonate Displacement (MsCl -> LiBr)

    • Pros: Byproducts are water-soluble; avoids chromatography; utilizes inexpensive LiBr; scalable.

    • Cons: Two steps (Mesylation + Displacement).

    • Verdict:Preferred Process Route.

Strategic Workflow Diagram

SyntheticRoute Start 1-Boc-3-acetylazetidine (Ketone Precursor) Step1 Step 1: Reduction (NaBH4, MeOH) Start->Step1 Inter1 Alcohol Intermediate (Racemic) Step1->Inter1 >95% Yield Step2 Step 2: Activation (MsCl, TEA) Inter1->Step2 Inter2 Mesylate Intermediate Step2->Inter2 In situ Step3 Step 3: Bromination (LiBr, Acetone, Reflux) Inter2->Step3 Target Target Bromide (>98% Purity) Step3->Target SN2 Inversion

Figure 1: The preferred sulfonate displacement pathway minimizes hazardous waste and maximizes yield.

Detailed Experimental Protocol

Step 1: Reduction of tert-butyl 3-acetylazetidine-1-carboxylate

Objective: Convert the ketone to the secondary alcohol without deprotecting the Boc group.

Reagents:

  • tert-butyl 3-acetylazetidine-1-carboxylate (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (0.6 equiv)

  • Methanol (MeOH) (5 vol)

Procedure:

  • Charge the ketone (e.g., 100 g) and MeOH (500 mL) into a reactor. Cool to 0–5 °C.

  • Add NaBH₄ portion-wise over 30 minutes. Caution: Exothermic H₂ evolution.

  • Stir at 0 °C for 1 hour, then warm to 20 °C. Monitor by TLC/HPLC (Ketone should be <1%).

  • Quench by slow addition of Acetone (0.5 vol) or sat. NH₄Cl.

  • Concentrate MeOH under reduced pressure.

  • Extract residue with Ethyl Acetate (EtOAc) and wash with water/brine.

  • Dry (MgSO₄) and concentrate to yield the Alcohol Intermediate as a viscous oil.

    • Expected Yield: 95–98%

    • Stability: Stable at RT.

Step 2 & 3: Mesylation and Bromide Displacement (Telescoped)

Objective: Convert alcohol to bromide via a mesylate intermediate. This avoids isolating the unstable mesylate.

Reagents:

  • Alcohol Intermediate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Lithium Bromide (LiBr) (3.0 equiv)

  • Dichloromethane (DCM) (Solvent A)

  • Acetone or 2-Butanone (MEK) (Solvent B)

Protocol:

  • Activation (Mesylation):

    • Dissolve Alcohol (100 g) and TEA (1.5 equiv) in DCM (10 vol) at 0 °C.

    • Add MsCl dropwise, maintaining internal temp < 10 °C.

    • Stir 1 h. Confirm conversion (IPC: Alcohol < 0.5%).

    • Workup: Wash organic layer with cold 1M NaHCO₃, then water. Dry organic layer over Na₂SO₄.[1]

    • Solvent Swap: Concentrate the DCM solution to an oil (do not dry completely to avoid decomposition) and immediately redissolve in Acetone (10 vol).

  • Displacement (Bromination):

    • Add solid LiBr (3.0 equiv) to the Acetone solution.

    • Heat to reflux (approx. 56 °C) for 4–6 hours.

    • Mechanism Check: The reaction proceeds via S_N2; LiBr is soluble in acetone, LiOMs precipitates out.

    • IPC: Monitor disappearance of Mesylate. If elimination byproduct (vinyl azetidine) rises >5%, lower temperature to 40 °C and extend time.

  • Purification (Non-Chromatographic):

    • Cool to RT and filter off the solid salts (LiOMs/excess LiBr).

    • Concentrate filtrate. Redissolve residue in tert-Butyl Methyl Ether (MTBE).

    • Wash with water (2x) and brine (1x) to remove residual salts.

    • Concentrate to obtain tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate .

    • Crystallization: If the product is a solid (racemate often is), recrystallize from Hexane/EtOAc. If oil, high-vacuum strip removes traces of volatiles.

Critical Process Parameters & Troubleshooting

ParameterSpecificationWhy it matters?
Temperature (Step 1) < 10 °C during addPrevents runaway exotherm and over-reduction byproducts.
Solvent Swap (Step 2) DCM

Acetone
LiBr is highly soluble in Acetone (essential for S_N2); insoluble in DCM.
Water Content < 0.1% (Karl Fischer)Water competes with Br⁻, reverting Mesylate to Alcohol.
Base Choice TEA or DIPEAPyridine is difficult to remove without acid washes (risk to ring).
Safety: Thermal Stability of Azetidines

Azetidines are high-energy molecules.

  • Hazard: The mesylate intermediate is thermally sensitive. Do not store; process immediately.

  • Mitigation: Ensure reactor temperature does not exceed 60 °C during the displacement step.

Mechanistic Insight & Stereochemistry

The transformation involves an S_N2 inversion at the exocyclic secondary carbon.

  • Starting Material: Racemic Alcohol

    
     Racemic Bromide.
    
  • Starting Material: (S)-Alcohol

    
     (R)-Bromide.
    

If chiral material is required, use Corey-Bakshi-Shibata (CBS) reduction in Step 1 instead of NaBH₄.

Pathway Visualization:

Mechanism Alcohol Alcohol (Sec-OH) Mesylate Mesylate-O-Ms (Good Leaving Group) Alcohol->Mesylate MsCl/TEA Transition [Br...C...OMs]‡ Transition State Mesylate->Transition LiBr (SN2) Elimination Vinyl Side Product (Elimination) Mesylate->Elimination Heat/Base (Minor) Product Bromide (Inverted) Transition->Product Major

Figure 2: Competition between Substitution (SN2) and Elimination (E2) pathways.

References

  • Azetidine Synthesis & Stability

    • Title: Recent advances in the synthesis and reactivity of azetidines.[2][3][4]

    • Source:Organic & Biomolecular Chemistry, 2021.
    • URL:[Link]

  • Appel Reaction vs.

    • Title: Appel Reaction: Mechanism and Scale-up Consider
    • Source:Organic Chemistry Portal.[5]

    • URL:[Link]

  • General Scale-Up of Boc-Azetidines

    • Title: A green and facile synthesis of industrially important quaternary heterocyclic intermedi
    • Source:PMC (NIH), 2019.
    • URL:[Link]

  • Precursor Synthesis (Ketone/Alcohol)

Sources

Application Note: Azetidines as Strategic Bioisosteres for Enhancing Metabolic Stability

[1]


Executive Summary & Rationale

In modern medicinal chemistry, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has evolved from a synthetic curiosity to a privileged scaffold.[1] It serves as a superior bioisostere for larger saturated heterocycles (pyrrolidine, piperidine) and gem-dimethyl groups.

The Core Problem: Late-stage drug attrition is frequently driven by poor metabolic stability (high

The Azetidine Solution:
  • Lipophilicity Modulation: Azetidines significantly lower

    
     compared to their piperidine or cyclohexane analogs due to the high polarity of the strained amine.
    
  • Metabolic Blocking: The ring contraction removes available hydrogen atoms susceptible to Cytochrome P450 (CYP) oxidation (specifically

    
    -hydride abstraction).
    
  • Conformational Constraint: The high ring strain (~26 kcal/mol) rigidly orients exit vectors, reducing the entropic penalty of binding without the "floppiness" that invites non-specific metabolic attacks.

Physicochemical Mechanism of Action

To effectively use azetidines, one must understand the "Azetidine Shift"—the predictable alteration in physicochemical properties when substituting a larger ring.

The Bioisosteric Transition

Replacing a piperidine or morpholine with an azetidine typically results in:

  • 
    LogD:  -1.0 to -2.0 units (Increased hydrophilicity).
    
  • 
    pKa:  Modulation of basicity. While parent azetidine is highly basic (
    
    
    ), 3-substituents (e.g., fluorine, nitriles) allow precise tuning of the
    
    
    to the physiological range (6.5–8.0), improving permeability while reducing hERG liability.
Visualization: The Stability Vector

The following diagram illustrates the structural logic of replacing a metabolically labile piperidine with a stable azetidine core.

Azetidine_Bioisosterecluster_0High Clearance Liabilitycluster_1Optimized StabilityPiperidinePiperidine Scaffold(LogP ~0.84)Susceptible to CYP oxidationMetabolismCYP450 Attack(alpha/beta-carbon hydroxylation)Piperidine->MetabolismHigh affinityAzetidineAzetidine Scaffold(Reduced LogD)Steric bulk reductionMetabolism->AzetidineMedicinal ChemistryIntervention (Ring Contraction)OutcomeLower CL_intExcreted UnchangedAzetidine->OutcomeMetabolic ResistancenoteMechanism:1. Removal of oxidizable C-H bonds2. Lower Lipophilicity = Less CYP bindingAzetidine->note

Figure 1: Bioisosteric replacement strategy. Transitioning from piperidine to azetidine reduces metabolic soft spots and lipophilicity.

Synthetic Protocol: Functionalization of the Azetidine Core[3][4]

Challenge: The high ring strain of azetidine makes it susceptible to ring-opening under harsh acidic or nucleophilic conditions. Strategy: Use orthogonal protection groups (Boc/Cbz) and mild coupling conditions. The following protocol describes the synthesis of a 3-substituted azetidine amide , a common motif in drugs like Baricitinib .

Protocol 1: Amide Coupling of 3-Azetidine Derivatives

Scope: Coupling tert-butyl 3-aminoazetidine-1-carboxylate with a carboxylic acid partner.

Reagents:

  • Azetidine amine salt (e.g., 3-amino-N-Boc-azetidine HCl).[2]

  • Carboxylic Acid Partner (

    
    ).
    
  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF or EtOAc.

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in dry DMF (0.1 M concentration). Add DIPEA (3.0 equiv).

  • Coupling Agent: Add HATU (1.2 equiv) at 0°C. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the Azetidine amine (1.1 equiv). If using the HCl salt, ensure sufficient DIPEA is present to neutralize the salt.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for

    
     of the Boc-protected product).
    
  • Workup (Critical for Azetidines):

    • Dilute with EtOAc. Wash with sat.

      
       (removes unreacted acid) and Brine.
      
    • Note: Avoid strong acid washes at this stage to prevent premature Boc removal.

  • Deprotection (The "Danger Zone"):

    • Dissolve the intermediate in DCM.

    • Add TFA (Trifluoroacetic acid) dropwise at 0°C (Ratio 4:1 DCM:TFA).

    • Crucial: Monitor closely.[3] Azetidines are generally stable to TFA, but prolonged exposure (>4 hours) or heat can degrade the ring.

    • Evaporate TFA in vacuo immediately upon completion. Do not heat above 40°C.

Validation Protocol: Microsomal Stability Assay (HLM)

To confirm the stability enhancement, a Human Liver Microsome (HLM) assay is required. This assay measures the Intrinsic Clearance (

4
Protocol 2: Determination of in HLM

Principle: The test compound is incubated with microsomes containing CYP enzymes and the cofactor NADPH.[3] The disappearance of the parent compound is monitored over time.[3][5][6]

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (10 mM).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow Diagram:

HLM_Assaycluster_samplingSampling TimepointsStartCompound Stock(10 mM in DMSO)DilutionDilute to 1 µMin Phosphate BufferStart->DilutionPreIncPre-incubation(5 min @ 37°C)with MicrosomesDilution->PreIncInitiateAdd NADPH(Start Reaction)PreInc->InitiateT0T = 0 minInitiate->T0T15T = 15 minInitiate->T15T30T = 30 minInitiate->T30T45T = 45 minInitiate->T45QuenchQuench with ACN(+ Internal Standard)T0->QuenchT15->QuenchT30->QuenchT45->QuenchAnalyzeCentrifuge & LC-MS/MS(Quantify Parent)Quench->AnalyzeCalcCalculate CL_int(-k * Volume / Protein)Analyze->Calc

Figure 2: Workflow for High-Throughput Microsomal Stability Screening.

Calculation of Intrinsic Clearance (


):



Acceptance Criteria:

  • Low Clearance (Stable):

    
     (Human).
    
  • High Clearance (Unstable):

    
     (Human).
    
  • Controls: Verapamil (High clearance control) and Warfarin (Low clearance control) must fall within historical ranges.

Case Study: Baricitinib & SAR Analysis

Baricitinib (Olumiant) is a JAK1/JAK2 inhibitor used for rheumatoid arthritis.[7] Its structure features an azetidine-3-nitrile linked to a pyrrolo[2,3-d]pyrimidine.

Why Azetidine?

In the development of Baricitinib, the azetidine ring was critical. Early hits with larger rings (piperidines) or flexible chains often suffer from rapid oxidative metabolism. The azetidine-3-nitrile moiety serves two functions:

  • Metabolic Shield: The electron-withdrawing nitrile group at the 3-position lowers the electron density of the azetidine ring, further protecting the

    
    -carbons from oxidation.
    
  • Selectivity: The rigid geometry orients the nitrile to interact with the JAK binding pocket precisely.

Comparative SAR Data (Representative)

The table below illustrates the impact of ring size on metabolic stability and physicochemical properties.

Scaffold TypeStructureLogD (7.4)HLM

(

L/min/mg)

(min)
Notes
Piperidine 6-membered2.165 (High)12Rapid oxidation at C2/C6.
Pyrrolidine 5-membered1.542 (Mod)25Moderate stability.
Azetidine 4-membered0.6 11 (Low) >60 Optimal. Reduced lipophilicity.
Gem-dimethyl Open chain2.455 (High)15"Greasy"; prone to demethylation.

Data Note: Values are representative of typical SAR trends observed in JAK inhibitor optimization campaigns [1, 5].

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. National Institutes of Health (NIH) / PubMed. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry (ACS). [Link]

  • Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation Application Note. [Link]

  • An ultra-fast UPLC-MS/MS approach for the quantification of baricitinib in the HLM matrix. Royal Society of Chemistry (Analytical Methods). [Link]

Troubleshooting & Optimization

purification techniques for tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Executive Summary

This guide addresses the purification of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (often referred to as the "Boc-bromo-intermediate"). This compound presents a dual challenge: it possesses a secondary alkyl bromide prone to thermal and acid-catalyzed elimination (forming the vinyl azetidine), and a Boc-protected azetidine ring that requires careful pH management.

The protocols below prioritize stationary phase deactivation and non-chromatographic byproduct removal to maximize yield and purity.

Module 1: Critical Purification Workflows

Q1: My product decomposes on the silica column. I see a new spot with a lower Rf (alcohol) or higher Rf (alkene). How do I prevent this?

Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to catalyze two degradation pathways for secondary bromides:

  • E2 Elimination: Loss of HBr to form tert-butyl 3-vinylazetidine-1-carboxylate.

  • Hydrolysis: Conversion back to the alcohol precursor.

The Fix: Stationary Phase Neutralization You must deactivate the acidic silanol sites on the silica gel.

  • Protocol: Pre-treat your silica slurry with 1% Triethylamine (Et₃N) in your starting eluent (e.g., Hexanes).

  • Eluent System: Run the column using Hexanes:Ethyl Acetate (9:1 to 4:1) containing 0.5% Et₃N.

  • Alternative: If degradation persists, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and significantly reduces elimination risks for secondary halides.

Q2: I used the Appel reaction (CBr₄/PPh₃), and I cannot separate Triphenylphosphine Oxide (TPPO) from my product.

Diagnosis: TPPO is a notorious impurity that co-elutes with polar products.[1] However, the lipophilicity of the Boc-azetidine allows for solubility-based separation.

The Fix: Solubility-Driven Precipitation Do not load the crude reaction mixture directly onto a column. Use the "Trituration First" method.

Step-by-Step Protocol:

  • Concentrate: Evaporate the reaction solvent (DCM/THF) completely.

  • Precipitate: Resuspend the crude yellow solid/oil in cold Pentane or Hexanes:Diethyl Ether (9:1) .

    • Mechanism:[2][3][4] The Boc-azetidine is soluble in pentane; TPPO is insoluble.

  • Filter: Sonicate for 5 minutes, then chill to 0°C. Filter off the white TPPO solid through a sintered glass funnel.

  • Load: Concentrate the filtrate. The remaining residue will have <10% TPPO, which can now be easily separated via the neutralized silica column described in Q1.

Module 2: Data & Visualization

Purification Decision Matrix
Impurity TypeDetection (TLC)Removal StrategyCritical Note
TPPO (Ph₃P=O) UV Active, Low Rf (streak)Pentane/Hexane TriturationDo this before chromatography.
Vinyl Azetidine UV Active, High RfPrevent via Cold StorageOnce formed, hard to separate.
Alcohol Precursor UV Inactive (stain required), Low RfColumn ChromatographyEnsure full conversion before workup.
CBr₄ residues UV Inactive, High RfHigh Vacuum / SublimationVolatile; remove via vac < 1 mbar.
Workflow Diagram: Optimized Isolation Path

PurificationWorkflow Start Crude Reaction Mixture (Appel or Mesylation) SolventSwap Evaporate & Resuspend in Cold Pentane/Hexane Start->SolventSwap Filter Filter Suspension SolventSwap->Filter SolidWaste Solid: TPPO (Discard) Filter->SolidWaste Insoluble Filtrate Filtrate: Product + Trace Impurities Filter->Filtrate Soluble ColumnChoice Select Stationary Phase Filtrate->ColumnChoice Silica Silica Gel + 1% Et3N (Buffered) ColumnChoice->Silica Standard Alumina Neutral Alumina (Grade III) ColumnChoice->Alumina If highly acid-sensitive Final Pure tert-butyl 3-(1-bromoethyl) azetidine-1-carboxylate Silica->Final Alumina->Final

Caption: Logic flow for removing bulk impurities before fine purification.

Module 3: Stability & Storage FAQs

Q3: Can I distill this compound to purify it?

Strictly NO. Secondary alkyl bromides are thermally unstable. Heating this compound above 60-80°C (even under vacuum) significantly accelerates the elimination of HBr to form the vinyl azetidine.

  • Recommendation: Use column chromatography or low-temperature crystallization (if applicable).

Q4: How should I store the purified material?
  • Temperature: -20°C.

  • Stabilizer: Store under Argon/Nitrogen.

  • Shelf Life: The bromide is reactive. Use within 2–4 weeks. If long-term storage is needed, consider converting it to a more stable intermediate (e.g., the thioacetate or azide) immediately.

References

  • Boc-Azetidine Synthesis & Handling

    • Source: Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8979-8983. (Discusses stability of strained 4-membered rings).
    • Context: Provides foundational knowledge on the strain energy and acid sensitivity of azetidine/oxetane systems.
  • Purification of Alkyl Halides

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
    • Context: Standard protocols for neutralizing silica gel with triethylamine for acid-sensitive alkyl halides.
  • TPPO Removal Strategies

    • Source: Batesky, D. C., et al. (2017).[5] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936.

    • Context: Alternative ZnCl2 method if pentane precipit

Sources

optimizing reaction conditions for alkylation with tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate.

[1]

Document ID: TS-AZT-042 Version: 2.1 (Current) Applicable For: Medicinal Chemistry, Process Optimization, Heterocyclic Functionalization

Reagent Profile & Reactivity Analysis[1]

Before initiating experimentation, it is critical to understand the "personality" of this reagent. You are working with a secondary alkyl halide attached to a strained 4-membered ring .[1] This creates a specific set of competing pathways that dictates your reaction conditions.[1]

The Reactivity Triad (Mechanistic Insight)
  • Desired Pathway (

    
    ):  Direct displacement of the bromide by your nucleophile.[1]
    
    • Challenge: The reaction center is secondary and sterically encumbered by the bulky Boc-protected azetidine ring.[1]

  • Major Competing Pathway (E2 Elimination):

    • Mechanism:[1][2][3][4][5] Abstraction of a

      
      -proton by the base.[1]
      
    • Result: Formation of tert-butyl 3-vinylazetidine-1-carboxylate .[1] This is the most common failure mode, driven by the thermodynamic stability of the conjugated vinyl system and the relief of steric crowding.

  • Catastrophic Pathway (Ring Opening):

    • Mechanism:[1][2][3][4][5] Nucleophilic attack on the azetidine ring carbons (C2/C4) rather than the exocyclic ethyl group.

    • Triggers: Strong Lewis acids, high heat (>100°C), or highly unhindered "hard" nucleophiles.

Optimized Experimental Protocol (The "Golden Path")

This protocol is designed to maximize

1

Target Reaction: Alkylation of a Heteroatom Nucleophile (Phenol/Amine/Thiol) Scale: 1.0 mmol basis

ComponentRecommendationRationale
Solvent DMF (Dimethylformamide) or DMSO High dielectric constant promotes charge separation in the transition state, favoring

.[1]
Base Cs₂CO₃ (Cesium Carbonate)The "Cesium Effect."[1] Large Cs⁺ cation effectively solubilizes the carbonate, increasing nucleophile reactivity without being as basic/harsh as NaH or KOtBu (which favor elimination).
Stoichiometry 1.0 equiv Nucleophile : 1.2 - 1.5 equiv Electrophile The alkyl halide is the "sacrificial" reagent.[1] Excess is required to account for inevitable minor elimination.[1]
Temperature 40°C – 60°C Sufficient energy to overcome the steric barrier of the secondary carbon, but low enough to prevent thermal ring opening.
Additives KI (Potassium Iodide, 0.1 equiv)Finkelstein Catalyst.[1] Converts the alkyl bromide to a more reactive alkyl iodide in situ.
Step-by-Step Procedure
  • Nucleophile Activation: In a dry vial, dissolve the Nucleophile (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add Cs₂CO₃ (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the active anion.

  • Electrophile Addition: Add tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (1.3 equiv) in one portion.

  • Catalysis (Optional): If the nucleophile is weak (e.g., an amide or electron-deficient phenol), add KI (0.1 equiv).

  • Reaction: Heat to 50°C. Monitor by LC-MS at 2 hours and 6 hours.

    • Checkpoint: Look for the mass of [Product + H]⁺. If you see [Reagent - HBr]⁺ (Vinyl species), lower the temperature.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na₂SO₄, and concentrate.

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition occurring in your flask. Use this to diagnose impurity profiles.[1]

ReactionPathwaysStartReagent:3-(1-bromoethyl)azetidineProductDESIRED PRODUCT(Substitution)Start->ProductSN2 Path(Polar Aprotic, Mild Base)VinylSIDE PRODUCT A:Vinyl Azetidine(Elimination)Start->VinylE2 Path(Strong Base, High Heat)RingOpenSIDE PRODUCT B:Linear Amine(Ring Opening)Start->RingOpenRing Strain Release(Lewis Acid or Hard Nu)NuNucleophile(Base)Nu->StartAttacks

Figure 1: Kinetic competition between Substitution (

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a major peak with Mass [M-80] or [M-82] relative to the starting material."

Diagnosis: Elimination (E2). You have formed tert-butyl 3-vinylazetidine-1-carboxylate.[1]

  • Cause: The base was too strong (e.g., NaH, LiHMDS) or the temperature was too high. The base deprotonated the

    
    -methyl group instead of the nucleophile attacking the carbon.[1]
    
  • Solution:

    • Switch base to K₂CO₃ or Cs₂CO₃ .[1] Avoid alkoxide bases (NaOEt, KOtBu).

    • Lower reaction temperature to RT or 35°C .

    • Increase concentration (high concentration favors bimolecular

      
       over pseudo-first-order elimination).[1]
      
Issue 2: "The reaction is stuck at 10% conversion after 24 hours."

Diagnosis: Steric Hindrance / Low Reactivity. The secondary bromide is sluggish.[1]

  • Cause: The nucleophile cannot access the electrophilic carbon due to the bulk of the Boc-azetidine.[1]

  • Solution:

    • Finkelstein Modification: Add 0.5 equiv of NaI or TBAI (Tetrabutylammonium iodide).[1] This converts the Bromide to a more reactive Iodide in situ.[1]

    • Solvent Switch: Move to DMSO or NMP .[1] These solvents are more polar than DMF and accelerate

      
       reactions significantly.[1]
      
Issue 3: "My product mass is correct, but the NMR shows a complex mixture of isomers."

Diagnosis: Chiral Center Racemization. [1]

  • Cause: The "1-bromoethyl" carbon is a chiral center.[1]

    • If you started with a pure enantiomer (e.g., R-isomer), an ideal

      
       gives 100% Inversion (S-isomer).[1]
      
    • However, if the reaction has any

      
       character (carbocation intermediate), you will get racemization.
      
    • Additionally, the iodide exchange (Finkelstein) causes racemization over time.

  • Solution: If stereochemistry is vital, avoid KI/NaI additives. Accept slower reaction rates to preserve enantiopurity.

Issue 4: "I see degradation and loss of the Boc group."

Diagnosis: Thermal/Acidic Decomposition. [1]

  • Cause: Heating Boc-groups in DMF >80°C can sometimes lead to thermal cleavage.[1] If your nucleophile is acidic (e.g., a carboxylic acid) and not fully neutralized, the proton can catalyze Boc removal.

  • Solution: Ensure 2.0+ equivalents of base are used. Keep Temp <60°C.

Comparative Data: Base & Solvent Effects[2]

The following table summarizes expected outcomes based on reaction conditions for this specific substrate class.

SolventBaseTempPredicted OutcomeRecommendation
DMF Cs₂CO₃ 50°C High Yield (Substitution) Recommended
THFNaH0°C -> RTHigh Elimination (Vinyl product)Avoid
AcetoneK₂CO₃RefluxSlow Reaction (Low conversion)Too mild
DMSOK₂CO₃80°CSubstitution + DecompositionTemp too high
DCMTEARTNo ReactionBase too weak

References & Grounding

  • Azetidine Ring Strain & Reactivity:

    • Insight: Azetidines possess significant ring strain (~26 kcal/mol), making them susceptible to ring-opening nucleophilic attack if the exocyclic leaving group is poor.

    • Source: Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles."[1] Organic Preparations and Procedures International.[1]

  • Cesium Effect in Alkylation:

    • Insight: Cesium carbonate promotes alkylation of secondary halides by forming "loose ion pairs" with nucleophiles in DMF, enhancing nucleophilicity while suppressing basicity (elimination).

    • Source: Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of secondary amines."[1] Journal of Practical Chemistry.

  • Finkelstein Reaction (In-Situ Iodide):

    • Insight: The conversion of alkyl bromides to alkyl iodides using KI/TBAI accelerates

      
       reactions on hindered secondary carbons by improving the leaving group ability.[1]
      
    • Source: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][6] (Chapter 10: Aliphatic Nucleophilic Substitution).

  • Analogous Synthesis (Primary vs Secondary):

    • Insight: Protocols for tert-butyl 3-(2-bromoethyl)azetidine (primary) often use stronger bases.[1] The shift to 1-bromoethyl (secondary) requires the milder conditions detailed above to prevent styrene-like elimination.[1]

    • Source: PubChem Compound Summary for tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate.

common side products in the synthesis of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Document ID: AZT-BR-003 | Version: 2.1 | Status: Active[1]

Diagnostic Dashboard: Identify Your Impurity

Use this decision matrix to correlate your analytical data (LCMS/NMR) with the likely side product.

DiagnosticTree Start Observation in Crude Mixture Q1 LCMS: Mass = Target - 80-82 Da? (Loss of HBr) Start->Q1 Q2 NMR: Olefinic protons (5.0 - 6.0 ppm)? Q1->Q2 Yes Q3 LCMS: Mass = Target - 100 Da? (Loss of Boc) Q1->Q3 No Res1 ISSUE: Elimination (Vinyl Azetidine) Q2->Res1 Yes Q4 NMR: Complex aliphatic region? Loss of ring strain signals? Q3->Q4 No Res2 ISSUE: Acidic Deprotection (Des-Boc Amine) Q3->Res2 Yes Res3 ISSUE: Ring Opening (Homopropyl Halides) Q4->Res3 Yes

Figure 1: Diagnostic logic for rapid identification of major byproducts.

Technical Deep Dive: The Chemistry of Failure

The synthesis of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (Target) typically proceeds via the bromination of the secondary alcohol precursor, tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate.[1]

Because the reaction center is a secondary carbon adjacent to a strained azetidine ring, the competition between Substitution (


) and Elimination (

) is the critical failure mode.
Issue #1: The Elimination Product (Vinyl Azetidine)

Identity: tert-butyl 3-vinylazetidine-1-carboxylate.[1]

  • Symptom: Appearance of multiplets at

    
     5.2–5.9 ppm (
    
    
    
    H NMR) and a mass shift of [M-HBr].
  • Root Cause: The 1-bromoethyl group is secondary.[1] Basic conditions or elevated temperatures promote

    
     elimination to relieve steric strain, forming the thermodynamically stable conjugated vinyl group.
    
  • Troubleshooting:

    • Reagent Switch: If using

      
      , switch to Appel Conditions  (
      
      
      
      ).[1] The Appel reaction is generally milder and operates at neutral pH, reducing elimination risk compared to acidic or harsh thermal conditions.
    • Temperature Control: Maintain reaction temperature at

      
       to 
      
      
      
      . Do not reflux.
    • Base Scavengers: If using a sulfonyl chloride/bromide route (e.g., MsCl/LiBr), use a non-nucleophilic base like DIPEA, but ensure it is not in large excess to trigger E2.

Issue #2: The Des-Boc Amine

Identity: 3-(1-bromoethyl)azetidine (usually as HBr salt).[1]

  • Symptom: Disappearance of the large singlet at

    
     1.44 ppm (9H, Boc) and precipitation of solids (amine salts) in non-polar solvents.
    
  • Root Cause: Generation of in situ HBr.[1]

    • Mechanism:

      
       reacts with moisture or alcohols to generate HBr.[1] The Boc group is acid-labile.[1]
      
    • Appel Specific: While generally neutral, the byproduct

      
       can catalyze decomposition, and trace moisture generates HBr.
      
  • Troubleshooting:

    • Dry Solvents: Use anhydrous DCM (<50 ppm water).[1]

    • Buffer: Add 1.5 eq. of 2,6-lutidine or solid

      
       to the reaction mixture to scavenge trace acid without promoting elimination.
      
Issue #3: Ring Opening (Nucleophilic Attack)

Identity: Linear alkyl bromides/amines.[1]

  • Symptom: Loss of the characteristic azetidine ring signals (

    
     3.5–4.5 ppm).
    
  • Root Cause: Azetidines have high ring strain (~26 kcal/mol).[1] Strong nucleophiles (like

    
    ) can attack the ring carbons (C2/C4) instead of the side chain (C1'), especially if the nitrogen is protonated or coordinated to a Lewis acid (like 
    
    
    
    ).
  • Troubleshooting:

    • Avoid Lewis Acids: Avoid

      
       or excessive 
      
      
      
      .[1]
    • Kinetic Control: Stop the reaction immediately upon consumption of starting material.[1] Prolonged stirring increases the ratio of thermodynamic ring-opened products.

Recommended Protocol: The Modified Appel Reaction

This protocol prioritizes the suppression of elimination and ring-opening by maintaining mild, neutral conditions.

Materials
ReagentEquivalentsRole
Alcohol Precursor 1.0 eqSubstrate

1.2 eqBromine Source

1.3 eqActivator
2,6-Lutidine 1.5 eqAcid Scavenger (Optional but recommended)
DCM (Anhydrous) 0.1 M Conc.[1][2]Solvent
Step-by-Step Methodology
  • Preparation: Charge a flame-dried flask with tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) and

    
     (1.2 eq) in anhydrous DCM.
    
  • Cooling: Cool the solution to

    
      using an ice bath. Critical: Do not skip cooling.
    
  • Addition: Dissolve

    
     (1.3 eq) in minimal DCM and add dropwise over 20 minutes.
    
    • Why? Slow addition prevents localized exotherms that favor elimination.[1]

  • Monitoring: Stir at

    
     for 2 hours. Monitor by TLC (stain with Ninhydrin or PMA).[1]
    
    • Target Rf: ~0.5-0.6 (Hex/EtOAc 4:1).[1]

    • Elimination Impurity Rf: Usually higher (less polar) than the bromide.[1]

  • Workup:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with DCM.

    • Crucial Step: Wash organic layer with 5% aqueous citric acid (rapid wash) to remove residual phosphine/phosphine oxide, followed immediately by brine.

  • Purification: Flash chromatography on silica gel.

    • Eluent: Gradient 0%

      
       20% EtOAc in Hexanes.
      
    • Note: The bromide is prone to decomposition on silica.[1] Use neutralized silica (pre-washed with 1%

      
       in hexanes) if degradation is observed.
      

Mechanistic Pathway Visualization

Understanding the divergence points in the reaction mechanism.

ReactionPathways Alcohol Alcohol Precursor (Secondary) Act_Complex Alkoxy-Phosphonium Intermediate Alcohol->Act_Complex PPh3 / CBr4 Target Target Bromide (Inversion of config.) Act_Complex->Target SN2 Attack (Br-) Path A (Desired) Vinyl Vinyl Azetidine (Elimination Product) Act_Complex->Vinyl E2 Elimination Path B (Heat/Base) RingOpen Ring-Opened Byproducts Act_Complex->RingOpen Ring Strain Release Path C (Lewis Acid)

Figure 2: Mechanistic divergence.[1] Path B (Elimination) is the primary competitor for secondary azetidinyl alcohols.

Frequently Asked Questions (FAQs)

Q: My product is racemizing. Why? A: If you start with a chiral alcohol (e.g., (R)-isomer), the Appel reaction follows an


 mechanism, causing inversion  to the (S)-bromide. However, if the reaction warms up or if you use conditions favoring carbocation formation (like acidic 

), an

pathway will trigger racemization. Stick to strict

Appel conditions to preserve stereochemical fidelity (via inversion).

Q: Can I distill the product? A: No. 3-bromoazetidines are thermally unstable.[1] Heating can trigger ring opening or polymerization.[1] Purification must be done via column chromatography or low-temperature crystallization if applicable.[1]

Q: The product decomposes on the silica column.[1] What should I do? A: Azetidines can be acid-sensitive.[1] Standard silica gel is slightly acidic.[1]

  • Solution: Pre-treat your silica column with 1% Triethylamine (

    
    ) in Hexanes before loading your sample.[1] This neutralizes the silica and prevents on-column degradation.[1]
    

Q: Why not use Mesyl Chloride (MsCl) and LiBr? A: You can, but it is a two-step process.[1] The intermediate mesylate is often unstable and must be used immediately.[1] Furthermore, the displacement of a secondary mesylate by bromide requires heat, which significantly increases the ratio of the elimination product (vinyl azetidine) . The Appel reaction is preferred because it occurs at lower temperatures.[1]

References

  • General Azetidine Synthesis & Stability: Ji, Y., et al. "An improved, gram-scale synthesis of protected 3-haloazetidines."[1] Arkivoc, 2018 , part iv, 195-214.[1][2] [Link] (Validates the stability issues of 3-haloazetidines and purification protocols)

  • Appel Reaction Mechanism on Secondary Alcohols: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1][3] Angewandte Chemie International Edition, 1975 , 14(12), 801-811. [Link] (Foundational text on the mechanism and stereochemical inversion)

  • Synthesis of Baricitinib Intermediates (Structural Analogs): Use of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate and related 3-substituted azetidines.[1] Chemistry Central Journal, 2019 , 13:118. [Link] (Provides context for the elimination/vinyl side products in 3-substituted azetidines)

Sources

improving the yield of reactions involving tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of reactions involving tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate Ticket ID: AZT-BR-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary: The Core Challenge

You are working with a secondary alkyl halide attached to a strained azetidine ring . This specific scaffold presents a "perfect storm" for yield loss due to three competing factors:

  • Steric Hindrance: The bulky N-Boc group and the puckered azetidine ring impede the backside attack required for

    
     substitution.
    
  • Elimination (

    
    ):  The 
    
    
    
    -hydrogens (on the ethyl group and the ring C3) are highly accessible. Basic conditions or high temperatures will drive the reaction toward the vinyl azetidine byproduct (elimination) rather than your desired substitution product.
  • Thermal Instability: Secondary bromides are prone to thermal degradation, often resulting in "black tar" polymerization if heated aggressively without stabilization.

This guide provides the protocols and decision-making frameworks to navigate these pitfalls.

Module 1: Optimizing Nucleophilic Substitution ( )

The Issue: Low conversion or high elimination byproducts when reacting with amines, thiols, or azides.

The Solution: Finkelstein-Assisted Substitution

Do not rely on the bromide alone. The C-Br bond is often too strong and the reaction too slow, requiring heat that triggers elimination. We recommend an in situ halide exchange (Finkelstein reaction) to convert the bromide to a more reactive iodide.

Optimized Protocol
ParameterRecommendationRationale
Solvent DMF or Acetonitrile (Anhydrous)Polar aprotic solvents solvate the cation, leaving the nucleophile "naked" and more reactive.
Catalyst NaI or TBAI (0.1 - 0.5 equiv)Converts the alkyl bromide to a highly reactive alkyl iodide in situ.
Base DIPEA or K₂CO₃ Use non-nucleophilic, mild bases. Avoid strong bases like NaH or alkoxides which promote elimination.
Temperature 40°C - 60°C Keep T < 65°C to minimize thermal elimination (

).
Concentration 0.2 M - 0.5 M Higher concentration favors bimolecular (

) kinetics over unimolecular degradation.
Step-by-Step Workflow
  • Dissolve tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (1.0 equiv) in anhydrous DMF (0.3 M).

  • Add NaI (0.2 equiv). Stir for 15 mins at RT (Solution may yellow slightly).

  • Add the Nucleophile (1.2 - 1.5 equiv).

  • Add DIPEA (2.0 equiv).

  • Heat to 50°C under

    
     atmosphere. Monitor by LCMS.
    
    • Checkpoint: If elimination product (vinyl azetidine) exceeds 10%, lower temp to 40°C and increase reaction time.

Module 2: Advanced C-C Bond Formation (Cross-Coupling)

The Issue: Palladium-catalyzed cross-couplings (Suzuki/Negishi) often fail with secondary alkyl halides due to slow oxidative addition and rapid


-hydride elimination.
The Solution: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

Switch from Palladium to Nickel. Nickel catalysts can access single-electron transfer (SET) pathways, generating radical intermediates that bypass the steric constraints of the azetidine ring.

Recommended System: Ni/Bipyridine/Zn

This reductive coupling strategy allows you to couple your azetidine bromide directly with aryl halides or other alkyl halides.

Reagents:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Zinc dust (

    
    ) or Manganese (
    
    
    
    ) (2-3 equiv)
  • Solvent: DMA or NMP (degassed)

Key Technical Note: The alkyl radical intermediate generated at the "1-bromoethyl" position is planar. This reaction will likely racemize the stereocenter at the coupling site.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned black, and the yield is <10%. What happened?

Diagnosis: Thermal decomposition or Polymerization. Root Cause: The azetidine ring is strained.[1] If you heated the reaction >80°C, or if strong Lewis Acids were generated (like


 or 

without a scavenger), the ring may have opened or polymerized. Fix:
  • Keep temperature below 60°C .

  • Ensure a base (like

    
     or DIPEA) is present to neutralize any acid generated.
    
  • Check your starting material purity; old alkyl bromides generate HBr, which autocatalyzes decomposition.

Q2: I see a major byproduct with M-H mass (M minus HBr).

Diagnosis: Elimination to Vinyl Azetidine. Root Cause: Your reaction conditions are too basic or the nucleophile is acting as a base. Fix:

  • Switch Bases: If using

    
     or 
    
    
    
    , stop immediately. Switch to
    
    
    or DIPEA.
  • Sterics: If your nucleophile is bulky, it cannot reach the electrophilic carbon and will grab a proton instead. Use a less sterically hindered nucleophile or increase the solvent polarity.

Q3: Can I deprotect the Boc group before the substitution?

Verdict: NO. Reasoning: The free amine (azetidine NH) is highly nucleophilic. It will immediately attack the "1-bromoethyl" group of a neighboring molecule, leading to rapid intermolecular polymerization (dimerization/oligomerization). Keep the Boc group on until the alkyl bromide is fully functionalized.

Visual Decision Guides

Figure 1: Reaction Optimization Decision Tree

Use this logic flow to select the correct conditions for your specific target.

ReactionLogic Start Start: tert-butyl 3-(1-bromoethyl) azetidine-1-carboxylate Target What is your Target Bond? Start->Target Heteroatom C-N, C-O, or C-S Bond Target->Heteroatom Substitution Carbon C-C Bond (Aryl/Alkyl) Target->Carbon Cross-Coupling NuCheck Is Nucleophile Basic? (e.g., Alkoxide, Amine) Heteroatom->NuCheck Nickel PROTOCOL B: Ni-Catalyzed Reductive Coupling (NiCl2, Bipy, Zn, DMA) Carbon->Nickel Avoid Pd (Beta-Elimination risk) Finkelstein PROTOCOL A: Finkelstein Condition (DMF, NaI cat., 50°C) NuCheck->Finkelstein No (e.g., Azide, Thiol) MildBase Use Non-Ionic Base (DIPEA, Cs2CO3) NuCheck->MildBase Yes MildBase->Finkelstein Combine

Caption: Logic flow for selecting reaction conditions based on nucleophile type and target bond.

Figure 2: The "Yield Killer" Mechanism (Elimination)

Understanding why the reaction fails is the first step to fixing it.

EliminationMech Substrate Substrate (Sec-Bromide) Transition Transition State (Anti-Periplanar) Substrate->Transition E2 Pathway Base Base/Hard Nu: Base->Substrate Attacks Beta-H Product Vinyl Azetidine (Undesired) Transition->Product -HBr

Caption: The E2 elimination pathway, triggered by hard nucleophiles or high heat, is the primary cause of yield loss.

References

  • Azetidine Synthesis & Functionalization Overview

    • Recent Advances in the Synthesis and Reactivity of Azetidines.[2] Royal Society of Chemistry.

  • Nickel-Catalyzed Cross-Coupling (Secondary Alkyl Halides)

    • Nickel-catalyzed cross-coupling of unactivated alkyl halides.[3] Chemical Science.[3]

  • Nucleophilic Substitution Mechanisms (

    
     vs 
    
    
    
    ):
    • Nucleophilic Substitution (SN1, SN2) and Elimination.[4] Organic Chemistry Portal.

  • Finkelstein Reaction Applications

    • Halide Exchange Reactions in Organic Synthesis.

Sources

Technical Support Center: Troubleshooting Bromoalkyl Azetidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of Reactions Involving Bromoalkyl Azetidines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current)

Core Concept: The "Spring-Loaded" Electrophile

Bromoalkyl azetidines are high-value building blocks in medicinal chemistry, primarily used to introduce the azetidine ring—a metabolically stable,


-rich bioisostere for gem-dimethyl or piperidine groups.

However, they are deceptively difficult to handle. Unlike standard alkyl halides, these reagents possess two distinct "self-destruct" mechanisms driven by ring strain (~25 kcal/mol) and nitrogen basicity .

The Two Primary Failure Modes
  • Intermolecular Polymerization: The basic azetidine nitrogen (if unprotected) attacks the electrophilic carbon-bromide bond of a neighboring molecule.

  • Intramolecular Cyclization: If the alkyl chain length allows (e.g., 3-bromopropyl), the molecule bites its own tail to form a stable bicyclic ammonium salt, rendering it inert to further coupling.

Stability & Storage Troubleshooting

Issue: "My reagent arrived as a solid but turned into a gummy, insoluble residue after one week at room temperature."

Diagnosis: Cationic Ring-Opening Polymerization (CROP) or Dimerization. Free-base azetidines with alkyl halide appendages are inherently unstable. They undergo auto-quaternization.

The Mechanism of Failure:

Azetidine_Polymerization cluster_0 Monomer (Unstable) cluster_1 Dimerization (Fast) cluster_2 Polymerization (Irreversible) M1 Free Base Bromoalkyl Azetidine M1->M1 Self-Attack (Intermolecular) D1 Quaternary Ammonium Dimer M1->D1 k1 P1 Linear Polyamine (Gummy Solid) D1->P1 k2 (Chain Growth) Note Prevention: Store as HCl/TFA salt or N-Boc protected. Note->M1

Figure 1: The auto-quaternization pathway of free-base bromoalkyl azetidines.

Q&A: Storage and Handling

Q: How should I store 3-(bromomethyl)azetidine? A: Always store as the HCl or TFA salt . In salt form, the nitrogen lone pair is protonated and unavailable for nucleophilic attack. If you synthesized the free base, use it immediately. Do not store the free base below 0°C; it will still polymerize, albeit slowly.

Q: I need to use the free base for a reaction. How do I generate it without degradation? A: Do not isolate the free base. Perform an in-situ neutralization (salt break) in the reaction vessel.

  • Protocol: Suspend the azetidine salt in the reaction solvent (e.g., DMF). Add 1.1–2.0 equivalents of a non-nucleophilic base (DIPEA or

    
    ) immediately before adding your nucleophile.
    

Reaction Optimization: Nucleophilic Substitution ( )

Context: Attaching the azetidine motif to a scaffold (e.g., a phenol, amine, or heterocycle) via the bromoalkyl linker.

Issue: "I am getting low yields (<30%) and seeing a polar baseline spot on TLC."

Diagnosis: Competitive Ring Opening (Hydrolysis). Azetidines are susceptible to nucleophilic attack at the ring carbons, especially if the "desired"


 reaction at the alkyl bromide is slow.
Troubleshooting Logic Flow

Reaction_Optimization Start Problem: Low Yield / Byproducts Check1 Is the Azetidine Ring Intact? Start->Check1 RingOpen No (Linear Byproduct) Check1->RingOpen NMR shows loss of CH2 signals NoRxn Yes (Starting Material) Check1->NoRxn Recovers SM Elim Alkene Formation Check1->Elim New Vinyl Signals Sol1 Cause: Acidic pH or Strong Nucleophile Action: Buffer with K2CO3, avoid Lewis Acids RingOpen->Sol1 Sol2 Cause: Poor Nucleophilicity Action: Add NaI (Finkelstein), Switch to DMF/Heat NoRxn->Sol2 Sol3 Cause: Base too strong/Temp too high Action: Switch from Cs2CO3 to K2CO3 Lower Temp Elim->Sol3

Figure 2: Decision tree for troubleshooting alkylation failures.

Optimized Protocol: Coupling to Phenols/Amines

This protocol minimizes free-base accumulation and ring opening.

  • Solvent: Anhydrous DMF or Acetonitrile (ACN). Avoid protic solvents (MeOH/EtOH) which promote solvolysis.

  • Base:

    
     (3.0 equiv). Avoid strong alkoxides (NaOEt) which cause elimination.
    
  • Additive: NaI (0.1 equiv) catalyzes the reaction by converting the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein condition).

Step-by-Step:

  • Dissolve the Nucleophile (1.0 equiv) in DMF (0.2 M).

  • Add

    
     (3.0 equiv) and stir for 15 min.
    
  • Add the Bromoalkyl Azetidine Salt (1.2 equiv) directly as a solid.

  • Heat to 60°C. Monitor by LCMS.

    • Why add solid salt? It releases the free base slowly as the carbonate neutralizes it, keeping the concentration of the unstable monomer low ("pseudo-high dilution").

Advanced Troubleshooting: Cross-Coupling

Issue: "I am trying a Nickel-catalyzed cross-coupling (Negishi/Suzuki) on a 3-bromoazetidine, but I only get the protodehalogenated product (H-azetidine)."

Diagnosis: Slow Oxidative Addition or


-Hydride Elimination.
Electron-rich, strained rings like azetidines can make oxidative addition difficult. Once the metal inserts, 

-hydride elimination is rapid if hydrogen atoms are available on the adjacent carbons.

Data: Ligand Effects on Yield

Ligand ClassExampleYieldPrimary Side Product
Monodentate Phosphine

, XPhos
<10%Protodehalogenation
Bidentate (Wide Bite)dppf, Xantphos20-40%Dimerization
Bidentate (Nitrogen) dtbbpy, Bioz >80% Desired Product
TridentateTerpy50%No Reaction (Poisoning)

Solution: Use Nickel/Photoredox dual catalysis or Ni-catalyzed reductive cross-coupling with bidentate nitrogen ligands (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine). The radical pathway avoids the unstable organometallic intermediates prone to


.

Deprotection & Isolation (The Final Trap)

Issue: "I removed the Boc group with TFA, but my product disappeared during workup."

Diagnosis: Water Solubility or Ring Opening. Small azetidines are highly polar. Upon deprotection, they often partition into the aqueous layer during extraction. Furthermore, concentrated TFA can open the ring if the reaction warms up.

Corrective Actions:

  • The "Non-Aqueous" Workup: Instead of aqueous extraction, evaporate the TFA/DCM mixture, then redissolve in minimal MeOH and precipitate with cold Ether/Hexanes to isolate the trifluoroacetate salt directly.

  • Scavenging: If you must neutralize, use a basic resin (e.g., PL-HCO3 MP) in methanol rather than liquid base extraction.

References

  • Azetidines in Medicinal Chemistry Title: Azetidines: New Perspectives for an Ancient Ring Source:Chemical Reviews (2021) URL:[Link] Relevance: Comprehensive review of stability and synthetic utility.

  • Polymerization Mechanisms Title: Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents Source:Macromolecules (2017) URL:[1][Link] Relevance:[1][2][3][4][5][6] Defines the mechanism of cationic ring-opening polymerization (CROP) for azetidines.

  • Cross-Coupling Optimization Title: Nickel-Catalyzed Cross-Coupling of Alkyl Halides Source:Nature Reviews Chemistry (2018) URL:[Link] Relevance: Establishes ligand requirements (bipyridine) for preventing beta-hydride elimination in alkyl halides.

  • Salt Stability Data Title: Salt Stability – The Effect of pHmax on Salt to Free Base Conversion Source:[7]Journal of Pharmaceutical Sciences (2010) URL:[Link] Relevance: Explains the disproportionation of weak base salts in solution.

Sources

removal of impurities from tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and stability challenges associated with tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate .

This molecule presents a unique "perfect storm" of chemical instability: it contains a secondary alkyl bromide (prone to elimination) attached to a strained azetidine ring (prone to ring opening), all protected by a Boc group (acid-sensitive).

The following guide is structured as a Tier-3 Technical Support resource, designed to troubleshoot specific failure modes encountered during synthesis and purification.

Subject: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate Ticket Priority: High (Stability Risk)[1]

Executive Summary: The Impurity Landscape

Before troubleshooting, you must identify the enemy. The synthesis of this compound (typically via Appel reaction or Mesylation/Bromination of the alcohol) generates three distinct impurity classes.

Impurity TypeChemical IdentityOriginDiagnostic Signal (1H NMR)
The "Sticky" Solid Triphenylphosphine Oxide (TPPO)Byproduct of Appel ReactionAromatic multiplets (7.4–7.7 ppm)
The "Vinyl" Species tert-Butyl 3-ethylideneazetidine-1-carboxylateE2 Elimination of HBrOlefinic proton (~5.2–6.0 ppm)
The Starting Material tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylateIncomplete ConversionCarbinol proton (~3.8–4.0 ppm)
Ticket #1: "I have a white solid that won't separate on silica."

Issue: Contamination with Triphenylphosphine Oxide (TPPO).[1] Context: If you synthesized the bromide using CBr₄/PPh₃, you generated stoichiometric amounts of TPPO. TPPO streaks on silica gel, co-elutes with polar products, and is difficult to crystallize away from oils.

The Solution: The Magnesium Chloride Complexation Protocol

Do not rely on chromatography alone for TPPO removal.[1] Use the "MgCl₂ Wash" method. TPPO forms a highly insoluble complex with MgCl₂, allowing it to be filtered off before the crude mixture hits the column.

Step-by-Step Protocol:

  • Concentration: Concentrate your crude reaction mixture (typically in DCM) to roughly 20% of its original volume.

  • Solvent Swap: Dilute the residue with Toluene (or a 1:1 Ether/Hexane mix if your product precipitates in Toluene).[1]

  • Complexation: Add MgCl₂ (1.5 – 2.0 equivalents relative to PPh₃) .

    • Critical: The MgCl₂ must be anhydrous or freshly ground.

  • Incubation: Stir vigorously at room temperature (25°C) for 1–2 hours. You will see a gummy white precipitate transform into a granular solid.

  • Filtration: Filter the suspension through a sintered glass funnel packed with a thin pad of Celite.[1]

  • Wash: Wash the filter cake with non-polar solvent (Hexanes or Toluene) to recover trapped product.[1]

  • Result: The filtrate is now significantly depleted of TPPO (often >95% removal).

Why this works: Magnesium coordinates with the oxygen of the phosphine oxide, creating a bulky, insoluble adduct


 that precipitates from non-polar solvents.
Ticket #2: "My NMR shows a new alkene peak after workup."

Issue: Formation of the Elimination Product (Ethylidene Azetidine). Context: The 1-bromoethyl group is a secondary bromide . The adjacent carbon (C3 of the ring) is tertiary. This geometry is highly susceptible to E2 elimination , which generates tert-butyl 3-ethylideneazetidine-1-carboxylate. This often happens during basic aqueous washes (NaHCO₃) or if the reaction is heated.

The Solution: Elimination Mitigation Strategy

You cannot easily reverse elimination, but you can prevent it.

Troubleshooting Checklist:

  • Base Selection: Avoid strong bases during workup. If neutralizing acid, use cold saturated NH₄Cl instead of NaHCO₃ or NaOH.

  • Thermal Control: Never distill this product. The heat required to distill a carbamate (>100°C) will drive the elimination of HBr.

  • Chromatography: Use neutral silica. Some silica batches are slightly acidic (promoting ring opening) or basic (promoting elimination). Pre-wash your column with 1% Triethylamine in Hexanes, then flush with pure Hexanes before loading.

Visualizing the Pathway:

EliminationPathway cluster_conditions Critical Control Points Alcohol Starting Alcohol (Stable) Bromide Target Bromide (Secondary Alkyl Halide) Alcohol->Bromide Appel Rxn (CBr4/PPh3) Alkene Impurity: Ethylidene (Elimination Product) Bromide->Alkene Heat or Base (E2 Elimination)

Figure 1: The thermodynamic risk of E2 elimination in secondary azetidinyl bromides.

Ticket #3: "How do I separate the alcohol from the bromide?"

Issue: Incomplete conversion and difficult separation. Context: The polarity difference between the Boc-protected alcohol and the Boc-protected bromide is sometimes insufficient for fast separation, leading to mixed fractions.

The Solution: Flash Chromatography Optimization

The Rf difference can be maximized by choosing the right solvent system.[1]

Recommended Solvent System:

  • Eluent: Hexanes / Ethyl Acetate (Gradient).[2][3]

  • Profile: Start at 100% Hexanes. Gradient to 10% EtOAc over 10 CV (Column Volumes). The bromide typically elutes first (Rf ~0.5 in 20% EtOAc), followed by the alkene (if present), and finally the alcohol (Rf ~0.2).

  • Staining: These compounds are not UV active enough for reliable detection at 254nm (only the carbamate absorbs weakly). Use Ninhydrin (requires Boc deprotection on the plate, heat vigorously) or Iodine Chamber (reversible, non-destructive). KMnO₄ is excellent for detecting the alkene impurity but poor for the bromide.

Data Table: Impurity Rf Values (Approximate in 4:1 Hex/EtOAc)

CompoundRf ValueDetection Method
Target Bromide 0.55Iodine / Ninhydrin
Ethylidene Impurity 0.65KMnO₄ (turns brown instantly)
Alcohol (SM) 0.25Ninhydrin / Iodine
TPPO 0.05 (Streaks)UV (Strong)
FAQ: Storage and Stability

Q: Can I store the bromide for long periods? A: No. Secondary bromides on strained rings are "ticking clocks."[1] They undergo slow elimination and hydrolysis.

  • Storage: Store at -20°C under Argon.

  • Shelf-life: Use within 2 weeks of purification.

  • Sign of degradation: The oil turns yellow/brown (liberation of Br₂/HBr) or solidifies (polymerization).

Q: Is the 1-bromoethyl group chiral? A: Yes. The carbon bearing the bromine is a chiral center.[1] Unless you performed an asymmetric synthesis (e.g., from an enantiopure alcohol), your product is a racemate (50:50 mixture of R and S enantiomers). Standard silica chromatography will not separate these. If you need a single enantiomer, you must perform Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

Q: Why not use PBr₃ instead of Appel conditions? A: PBr₃ generates HBr as a byproduct.[1] The high acidity of HBr is dangerous for the Boc group (acid-labile) and the azetidine ring (acid-catalyzed ring opening). The Appel reaction (CBr₄/PPh₃) is preferred because it operates under near-neutral conditions.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (DCM Solution) Step1 Concentrate & Solvent Swap (To Toluene/Hexanes) Start->Step1 Decision1 Is TPPO Present? Step1->Decision1 MgCl2 Add MgCl2 (1.5 eq) Stir 2h -> Filter Decision1->MgCl2 Yes (Appel Rxn) Step2 Crude Oil (TPPO Free) Decision1->Step2 No (Other Method) MgCl2->Step2 Decision2 Check TLC/NMR (Alkene vs Alcohol) Step2->Decision2 Flash Flash Chromatography Hex/EtOAc (0-20%) Decision2->Flash Purification Product Pure Bromide (Store -20°C) Flash->Product

Figure 2: Recommended Purification Decision Tree for Azetidinyl Bromides.

References
  • TPPO Removal Protocol: Donaldson, A., et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling."[1] Organic Process Research & Development, 2024.

  • Azetidine Elimination & Stability: D'hooghe, M., et al. "Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines."[1] Synlett, 2013, 25(01), 75–80.

  • General Synthesis of 3-Substituted Azetidines: Bott, T. M., & West, F. G.[4][5] "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012, 84(1), 223.

Sources

Technical Support Center: Stability Management of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Brief

Compound Identity: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate Chemical Class:


-Protected Strained Heterocycle / Secondary Alkyl Halide
Critical Attribute:  High Reactivity Intermediate

This guide addresses the specific stability challenges associated with the 1-bromoethyl side chain attached to a Boc-protected azetidine core. Unlike its primary analog (3-bromomethyl), the secondary bromide at the C1-position of the ethyl group introduces heightened susceptibility to


-elimination  and solvolysis .

Users frequently encounter degradation when storing this compound in polar aprotic solvents (DMSO, DMF) or during thermal workups. This guide provides the protocols necessary to maintain structural integrity.

Critical Stability Factors (The "Why")

To manage stability, one must understand the degradation mechanisms. The compound possesses two "trigger points": the strained azetidine ring and the labile secondary bromide.

Degradation Pathways
  • Dehydrohalogenation (Elimination):

    • Mechanism: The secondary alkyl bromide undergoes

      
       elimination in the presence of weak bases or elevated temperatures.
      
    • Product: tert-Butyl 3-vinylazetidine-1-carboxylate.

    • Trigger: Basic impurities in solvents (e.g., dimethylamine in DMF), heat (>40°C), or prolonged storage in solution.

  • Solvolysis (Hydrolysis/Substitution):

    • Mechanism:

      
       or 
      
      
      
      displacement of the bromide by nucleophilic solvents.
    • Product: tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate.

    • Trigger: Moisture, protic solvents (MeOH, EtOH), or acidic silica gel.

Pathway Visualization

DegradationPathways SM tert-Butyl 3-(1-bromoethyl) azetidine-1-carboxylate (Target Compound) Elim tert-Butyl 3-vinylazetidine -1-carboxylate (Elimination Product) SM->Elim Heat / Base (E2) Hyd tert-Butyl 3-(1-hydroxyethyl) azetidine-1-carboxylate (Hydrolysis Product) SM->Hyd H2O / Protic Solvent (Sn1/Sn2) RingOpen Ring-Opened Amino Halides SM->RingOpen Strong Acid / Nucleophile

Figure 1: Primary degradation pathways. The red path (Elimination) is the dominant risk for secondary bromides in solution.

Solvent Compatibility & Storage Guide

The choice of solvent is the single most critical variable for solution stability.

Solvent Selection Matrix
Solvent ClassRecommended?Risk LevelTechnical Notes
Chlorinated (DCM,

)
YES LowBest Choice. Excellent solubility. Ensure

is amylene-stabilized (not EtOH-stabilized) to prevent solvolysis.
Ethers (THF,

)
YES Low/MedGood for reactions. Ensure THF is peroxide-free. Dry THF is essential to prevent hydrolysis.
Esters (EtOAc) YES LowGood for workup/storage. Neutral pH.
Polar Aprotic (DMF, DMAc) NO High Risk of

elimination. DMF often contains trace amines (base) which trigger rapid degradation.
Sulfoxides (DMSO) NO High Avoid. High polarity stabilizes carbocation intermediates (

). Can act as an oxidant (Kornblum oxidation) on alkyl halides.
Alcohols (MeOH, EtOH) NO Critical Forbidden. Will cause rapid solvolysis to the alcohol or ether.
Storage Protocol
  • State: Isolate as a solid or oil whenever possible. Do not store in solution long-term.

  • Temperature:

    • Solid: -20°C (Long-term).

    • Solution: 2°C to 8°C (Short-term, <24h).

  • Atmosphere: Store under Argon or Nitrogen. Moisture promotes HBr formation, which autocatalyzes Boc-deprotection.

Troubleshooting & FAQs

Q1: My clear solution turned cloudy/yellow overnight. What happened?

  • Diagnosis: The yellowing typically indicates the formation of conjugated byproducts or trace oxidation (bromine liberation). Cloudiness suggests polymerization of the vinyl-azetidine elimination product or precipitation of salts if the Boc group was cleaved by evolved HBr.

  • Fix: Filter the solution through a small pad of basic alumina to remove HBr and polymeric material. Re-check purity by NMR.

Q2: Can I use silica gel chromatography for purification?

  • Risk: Standard silica gel is slightly acidic (pH 4-5). This acidity, combined with the labile secondary bromide, can cause degradation on the column.

  • Protocol: Use Neutralized Silica . Pre-wash the silica column with 1%

    
     in Hexanes, then flush with pure Hexanes before loading your compound. Alternatively, use Florisil® or neutral Alumina.
    

Q3: Is the compound stable in DMSO-d6 for NMR?

  • Warning: Only for immediate acquisition (<1 hour). Prolonged residence in DMSO, especially if slightly wet or heated in the probe, will show new peaks corresponding to the alcohol (hydrolysis) or alkene (elimination).

  • Recommendation: Use

    
     or 
    
    
    
    for routine analysis.

Q4: I see a "doublet of quartets" transforming into a "multiplet" in my NMR. What is this?

  • Interpretation: The "doublet of quartets" is characteristic of the methine proton (

    
    ) in the 1-bromoethyl group. If this signal disappears and vinyl protons (5.0–6.0 ppm) appear, elimination  has occurred.
    

Experimental Protocols

Protocol A: Rapid Stability Assessment (NMR)

Use this to validate your specific batch before committing to a scale-up reaction.

  • Preparation: Dissolve 5 mg of the compound in 0.6 mL of

    
     (neutralized over 
    
    
    
    ).
  • T0 Scan: Acquire a proton NMR immediately. Integrate the methine proton of the ethyl-bromide group (

    
     ppm).
    
  • Stress: Incubate the tube at room temperature (25°C) for 12 hours.

  • T12 Scan: Re-acquire NMR.

  • Criteria:

    • 
       retention of integral: Stable .
      
    • Appearance of vinyl signals (

      
       ppm): Elimination active . (Store at -20°C immediately).
      
Protocol B: Safe Workup Procedure

Designed to minimize thermal stress and base-catalyzed elimination.

  • Quench: If coming from a reaction, quench at low temperature (0°C) with saturated

    
     (mildly acidic/neutral) rather than strong bases.
    
  • Extraction: Use cold

    
     or DCM.
    
  • Washing: Wash organic layer with water, then Brine. Do not wash with

    
     or 
    
    
    
    unless necessary, as the biphasic basicity can trigger elimination at the interface.
  • Drying: Use

    
     (neutral). Avoid 
    
    
    
    (basic).
  • Concentration: Rotary evaporate with bath temperature

    
     . Do not heat to dryness under high vacuum for extended periods.
    

References

  • Synthesis and Reactivity of 3-Bromoazetidines

    • Van Brabandt, W., et al. "Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines." Synlett, 2006.
    • Insight: Establishes the propensity of 3-bromo-alkyl azetidines to undergo elimin
  • General Stability of Azetidine Scaffolds

    • Couty, F., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines." Tetrahedron, 2012.
    • Insight: Reviews the ring strain and N-protection strategies required to maintain azetidine integrity.
  • Handling of Secondary Alkyl Halides

    • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
    • Insight: Fundamental mechanistic data on vs competition in secondary alkyl halides.
  • Safety Data & Handling

    • PubChem Compound Summary for tert-butyl 3-(bromomethyl)

preventing elimination side reactions with tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing elimination side reactions with tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate Content Type: Technical Support Center (Troubleshooting & FAQs)

Subject: Optimizing Nucleophilic Substitution & Preventing Elimination Side Reactions Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

The Challenge: You are working with tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8, or related analogs). This intermediate features a secondary alkyl bromide on an exocyclic chain attached to a strained azetidine ring.

The Problem: Secondary halides are the "borderline" substrates of organic synthesis. They are prone to a fierce competition between Nucleophilic Substitution (


)  (your desired pathway) and Elimination (

)
(the side reaction).
  • Desired Product: 3-(1-functionalized-ethyl)azetidine.

  • Side Products:

    • tert-butyl 3-vinylazetidine-1-carboxylate (Elimination towards the methyl group).

    • tert-butyl 3-ethylideneazetidine-1-carboxylate (Elimination towards the ring methine).

This guide provides a self-validating logic system to suppress elimination and maximize substitution yield.

Troubleshooting Guide (FAQ Format)

Q1: I am observing >20% alkene byproduct by LCMS. Why is this happening?

Diagnosis: You are likely operating under conditions that favor the E2 mechanism .[1][2][3] Root Cause Analysis: The E2 reaction is bimolecular, meaning it depends on both the substrate and the base. If your nucleophile is also a strong base (e.g., alkoxides, hydroxide, or even unhindered amines) and the temperature is elevated, the basicity dominates the nucleophilicity. Corrective Action:

  • Check Basicity: Switch to a "softer" nucleophile with lower basicity (e.g., Azide

    
    , Thiolate 
    
    
    
    , Cyanide
    
    
    ).
  • Steric Check: If using an amine nucleophile, ensure it is not too bulky. Bulky nucleophiles cannot access the electrophilic carbon (

    
    ) easily and will instead abstract the accessible 
    
    
    
    -proton.[2]
Q2: Which solvent should I be using?

Recommendation: Use Polar Aprotic Solvents (DMF, DMSO, Acetonitrile, NMP). The Science:

  • Polar Aprotic: These solvents solvate cations (e.g.,

    
    ) well but leave the anion (nucleophile) "naked" and highly reactive. This accelerates the 
    
    
    
    rate significantly, often allowing the reaction to proceed at lower temperatures where elimination is less favorable.
  • Avoid Protic Solvents (EtOH, MeOH): These form hydrogen bonds with your nucleophile, forming a "solvent cage" that reduces nucleophilicity. To compensate, researchers often heat the reaction, which disastrously triggers the entropy-driven elimination pathway.

Q3: Does temperature really make a difference?

Critical Insight: Yes. Elimination is entropy-driven.

  • Logic: Elimination splits one molecule into two (alkene + leaving group salt), increasing disorder (

    
    ). The Gibbs Free Energy equation (
    
    
    
    ) shows that the
    
    
    term becomes more dominant at higher temperatures, making elimination spontaneous.
  • Protocol: Run the reaction at 0°C to Room Temperature . Do not reflux unless absolutely necessary.

Q4: Can I use the Finkelstein modification?

Expert Tip: Yes, this is a highly effective strategy.

  • Method: Add 0.1–1.0 equivalents of Sodium Iodide (NaI) to the reaction.

  • Mechanism: The iodide displaces the bromide to form the corresponding alkyl iodide intermediate. Iodide is a better leaving group (weaker bond) than bromide. The nucleophile then displaces the iodide. This "double inversion" often proceeds faster and at lower temperatures than direct displacement of bromide, bypassing the thermal activation required for elimination.

Strategic Visualization

Reaction Pathways & Decision Logic

The following diagram illustrates the mechanistic divergence between the desired substitution and the unwanted elimination, along with the control points.

ReactionPathways Substrate 3-(1-bromoethyl)azetidine (Secondary Bromide) Cond_SN2 Conditions: Soft Nucleophile Polar Aprotic Solvent Low Temp (<25°C) Substrate->Cond_SN2 Cond_E2 Conditions: Hard/Strong Base High Temp (>50°C) Bulky Nucleophile Substrate->Cond_E2 TS_SN2 Transition State (SN2) Backside Attack Cond_SN2->TS_SN2 Favors Nucleophilicity TS_E2 Transition State (E2) Proton Abstraction Cond_E2->TS_E2 Favors Basicity/Entropy Prod_Sub Target: Substituted Azetidine (Inversion of Config) TS_SN2->Prod_Sub Prod_Elim Side Product: Vinyl/Ethylidene Azetidine (Alkene) TS_E2->Prod_Elim

Caption: Mechanistic divergence of secondary alkyl bromides. Green path indicates optimized parameters for substitution; Red path indicates risks for elimination.

Optimized Experimental Protocols

Standard Protocol: Nucleophilic Substitution with Azide (Example)

Applicable for:


, 

, Thiolates, and other soft nucleophiles.

Materials:

  • Substrate: tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (1.0 equiv)

  • Nucleophile: Sodium Azide (1.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Catalyst: Sodium Iodide (0.1 equiv) - Optional but recommended

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the substrate in anhydrous DMF.

  • Activation (Finkelstein): Add NaI (0.1 equiv) and stir for 15 mins at RT. This converts a portion of the bromide to the more reactive iodide.

  • Addition: Add Sodium Azide (1.5 equiv) in one portion.

  • Reaction: Stir at Room Temperature (20–25°C) . Monitor by TLC or LCMS every 2 hours.

    • Checkpoint: If conversion is <10% after 4 hours, warm gently to 40°C. Do not exceed 50°C.

  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMF) and brine. Dry over

    
    .
    
Data Table: Solvent & Base Selection Matrix
ParameterRecommended (Promotes

)
Caution (Check conditions) Avoid (Promotes Elimination)
Solvent DMF, DMSO, NMP, AcetonitrileAcetone, THFEthanol, Methanol, Water (w/ strong base)
Base None (if Nu is anionic),

(weak)
DIPEA, TEA (only if necessary)

,

,

, LDA
Temp 0°C

25°C
40°C

50°C
Reflux (>60°C)
Nucleophile

,

,

,

,

(excess)
Secondary AminesAlkoxides (

), Bulky Amines

References

  • Reactivity of 3-bromo-3-ethylazetidines: D'hooghe, M., et al. "Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines." Synlett, 2006.

  • Nucleophilic Substitution vs. Elimination Principles: "Alkyl Halides: Elimination versus Substitution." BrainKart/Organic Chemistry Principles.

  • Synthesis of Azetidine Intermediates: Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, Vol. 84, No. 1, 2012.[4]

  • Azetidine Ring Opening and Reactivity: "Nucleophilic ring-opening of azetidine derivatives."[4] ResearchGate.

Sources

challenges in the preparation of substituted azetidine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for substituted azetidine derivatives, designed as a dynamic troubleshooting resource.

Department: Heterocycle Center of Excellence Lead Scientist: Dr. Alex Thorne, Senior Application Scientist Status: Operational

Overview

Welcome to the Azetidine Synthesis Support Hub. While azetidines offer attractive vectors for drug discovery (low lipophilicity, metabolic stability, and rigid bond vectors), their preparation is often plagued by high ring strain (~26 kcal/mol) and kinetic instability. This guide moves beyond standard textbook recipes to address the specific failure modes encountered in the lab: failed cyclizations, inadvertent ring openings, and lithiation crashes.

🎫 Ticket #01: "My cyclization reaction yields are consistently <20%."

Diagnosis: The formation of a 4-membered ring is kinetically disfavored compared to 3- or 5-membered rings (Baldwin’s rules and entropic factors). If your yield is low, you are likely fighting intermolecular polymerization or elimination rather than cyclization.

🔧 Troubleshooting Protocol: The "Dilution-Activation" Balance

Step 1: Verify the Precursor Activation

  • Issue: In the standard cyclization of 1,3-amino alcohols, the leaving group (LG) quality is critical.

  • Solution: Do not rely on weak leaving groups. Convert the alcohol to a Mesylate (Ms) or Tosylate (Ts) .

  • Causality: The nucleophilic attack by the nitrogen lone pair must outcompete the elimination pathway. A poor LG requires higher temperatures, which favors polymerization.

Step 2: The "High Dilution" Rule

  • Protocol: Run the cyclization at 0.05 M to 0.1 M concentration.

  • Why? Intramolecular reactions (cyclization) are zero-order in concentration regarding the ratio of products, but intermolecular reactions (polymerization) are second-order. High dilution statistically favors the ring closure.

Step 3: Base Selection

  • Recommendation: Use NaH in THF/DMF or LHMDS for sensitive substrates.

  • Critical Check: If your substrate has an acidic proton at the

    
    -position to a carbonyl (e.g., amino esters), standard bases will cause epimerization or elimination. Switch to phase-transfer catalysis (TBAB, 50% NaOH, Toluene) .
    

Step 4: Alternative Route (Strain Release) If the intramolecular SN2 route fails, switch to the Strain-Release method using [1.1.0]azabicyclobutanes (ABB).

  • Mechanism:[1][2][3][4][5][6][7] Nucleophilic addition across the central bond of ABB releases ~60 kcal/mol of strain, driving the reaction forward rapidly.

📊 Data Comparison: Cyclization Methods
MethodPrecursorKey ReagentPrimary Failure ModeBest For
Intramolecular SN2 1,3-Amino AlcoholMsCl / NaHPolymerization / EliminationSimple N-alkyl azetidines
Ring Expansion AziridineDMSO / SulfoniumRegioselectivity issues2-substituted azetidines
Strain Release AzabicyclobutaneGrignard / NucleophileOver-addition3,3-disubstituted azetidines
Photoredox Imine + AlkeneIr-catalyst / Blue LightLow conversionComplex scaffolds

🎫 Ticket #02: "The ring opens during N-Boc deprotection."

Diagnosis: Azetidines are acid-sensitive. The relief of ring strain provides a thermodynamic driving force for acid-catalyzed ring opening (hydrolysis), especially if there is a nucleophile present (even water or chloride).

🔧 Troubleshooting Protocol: Acid-Free Deprotection

Scenario A: You are using TFA/DCM.

  • Stop. TFA is often too harsh for electron-rich azetidines or those with C2-substituents that stabilize a carbocation.

  • Alternative: Use TMSOTf / 2,6-lutidine followed by methanol quench. This removes the Boc group under essentially neutral conditions.

Scenario B: You must use acid.

  • Protocol: Use 4M HCl in Dioxane at 0°C, but do not concentrate the reaction mixture to dryness if the salt is hygroscopic. The high local concentration of acid during evaporation triggers polymerization.

  • Workup: Quench immediately with cold NaHCO3. Do not let the acidic solution sit.

Scenario C: The "Safety Valve" Strategy.

  • Prevention: If your synthesis allows, avoid carbamates entirely. Use N-Benzyl (Bn) or N-Benzhydryl protection, which can be removed via hydrogenolysis (H2, Pd/C) or chloroethyl chloroformate (ACE-Cl), bypassing acid exposure completely.

🎫 Ticket #03: "Lithiation at the 2-position destroys my starting material."

Diagnosis: You are attempting C-H functionalization (Couty's method), but the lithiated intermediate is unstable.


-Lithioazetidines are prone to 

-elimination
(ring fragmentation) if the temperature rises above -78°C or if the directing group is insufficient.
🔧 Troubleshooting Protocol: The "Coordinating Group" Fix

Step 1: Check the Protecting Group [8]

  • Requirement: You must use a chelating group like N-Boc , N-Pivaloyl , or N-Bus (tert-butylsulfonyl).

  • Causality: The oxygen of the carbamate/sulfonyl coordinates with the Lithium atom, stabilizing the carbenoid intermediate and preventing fragmentation. Simple N-alkyl azetidines will fail.

Step 2: Solvent & Additives

  • Protocol: Use sec-BuLi (not n-BuLi) in Et2O (preferred over THF) at -78°C .

  • Additive: Add TMEDA (1.0 - 1.2 equiv). TMEDA breaks up alkyllithium aggregates, increasing reactivity at low temperatures where the ring is stable.

Step 3: Electrophile Trapping

  • Timing: Add the electrophile immediately (within 15-30 mins) at -78°C. Do not allow the mixture to warm up until the quench.

🧬 Visualizing the Workflow

Diagram 1: Synthetic Route Decision Tree

Caption: Logic flow for selecting the optimal azetidine synthesis pathway based on substitution pattern.

Azetidine_Route_Selection Start Target Azetidine Structure Subst_Pattern Substitution Pattern? Start->Subst_Pattern Sub_2 2-Substituted Subst_Pattern->Sub_2 Sub_3 3-Substituted Subst_Pattern->Sub_3 Sub_33 3,3-Disubstituted Subst_Pattern->Sub_33 Lithiation Lithiation/Trapping (Couty Method) Sub_2->Lithiation If N-Boc/Bus present Red_Cyclo Beta-Lactam Reduction Sub_2->Red_Cyclo If carbonyl tolerated Cyclization Intramolecular SN2 (from 1,3-amino alcohol) Sub_3->Cyclization Strain_Rel Strain Release (from Azabicyclobutane) Sub_33->Strain_Rel Success_1 High Stereocontrol Lithiation->Success_1 Success_2 Scalable Cyclization->Success_2 Success_3 Rapid Access Strain_Rel->Success_3

Diagram 2: Mechanism of Acid-Catalyzed Ring Opening

Caption: Visualization of the failure mode during acidic deprotection (Ticket #02).

Ring_Opening_Mechanism Step1 Protonation of Nitrogen (Formation of Ammonium) Step2 Nucleophilic Attack (by Cl-, H2O, or internal nucleophile) Step1->Step2 Activation Step3 Ring Cleavage (Strain Release ~26 kcal/mol) Step2->Step3 C-N bond break Result Linear Amine/Polymer (DEAD END) Step3->Result

📚 FAQ: Rapid Response

Q: My azetidine is volatile. How do I purify it? A: Many small azetidines (MW < 150) sublime or evaporate.

  • Fix: Isolate them as HCl or Oxalate salts . If you need the free base, perform the extraction but do not use a rotovap. Distill the solvent off carefully using a Vigreux column, or use the solution directly in the next step (telescoping).

Q: Can I use standard silica gel chromatography? A: Often, no. The Lewis acidity of silica can trigger ring opening or stick the basic amine.

  • Fix: Pre-treat your silica column with 1% Triethylamine in the eluent, or use Alumina (Neutral) instead of silica.

Q: Why is my N-tosyl azetidine so hard to deprotect? A: Sulfonamides on azetidines are incredibly stable. Standard Mg/MeOH often fails.

  • Fix: Use Sodium Naphthalenide or SmI2 (Samarium diiodide) for mild cleavage.

🔗 References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[9] Organic Preparations and Procedures International. Link

  • Fawcett, A., et al. (Aggarwal Group). (2019).[10] Strain-Release-Driven Homologation of Boronic Esters: A New Signal for Azetidine Synthesis.[5] Journal of the American Chemical Society. Link

  • Bull, J. A., et al. (2016). Synthesis and Functionalization of Azetidines.[1][2][4][5][8][9][11][12][13][14] Chemical Reviews. Link

  • Luisi, R., et al. (2017). Recent advances in the chemistry of metallated azetidines.[11] Organic & Biomolecular Chemistry.[5][10][11][12][14][15] Link

  • Schindler, C. S., et al. (2020).[5] Visible-Light-Mediated Aza-Paternò–Büchi Reaction.[5] Science.[11][16] Link

  • Didier, D., et al. (2017).[15] Methods for the Synthesis of Substituted Azetines.[4][5][8][9][12][14][17][18] Organic Letters.[10][15] Link

Sources

Technical Support Center: Optimization of N-Deprotection of Boc-Protected Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZT-BOC-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: The Azetidine Challenge

Welcome to the Technical Support Center. You are likely here because standard deprotection protocols (e.g., 50% TFA/DCM) have failed you, resulting in low yields, missing product, or complex mixtures.

The Core Problem: Azetidines possess significant ring strain energy (~25.4 kcal/mol), making them susceptible to nucleophilic ring-opening under acidic conditions. Furthermore, low molecular weight azetidine free bases are highly volatile (b.p. ~61–62 °C) and water-soluble, leading to product loss during standard aqueous workups or rotary evaporation.

This guide prioritizes yield retention and structural integrity over speed.

Decision Matrix: Select Your Protocol

Before proceeding, identify your substrate's constraints using the logic flow below.

AzetidineLogic Start START: Analyze Substrate Volatile Is the Product Volatile? (MW < 200 or no heavy groups) Start->Volatile AcidSens Is the Substrate Acid-Sensitive? (e.g., Nitriles, Acetals) Volatile->AcidSens No MethodA METHOD A: p-TsOH Precipitation (Non-Volatile Salt) Volatile->MethodA Yes (Critical Issue) Scavenge Electron-Rich Aromatics Present? AcidSens->Scavenge No MethodB METHOD B: TMSOTf / 2,6-Lutidine (Mild Lewis Acid) AcidSens->MethodB Yes MethodC METHOD C: TFA/DCM + Silane (Standard + Scavenger) Scavenge->MethodC Yes/No

Figure 1: Protocol Selection Logic. Use Method A for simple azetidines to avoid volatility loss. Use Method B for fragile substrates.

Detailed Protocols

Method A: The Non-Volatile Salt Formation (p-TsOH)

Best For: Simple azetidines, volatile free bases, and avoiding aqueous workup. Mechanism: p-Toluenesulfonic acid (TsOH) cleaves the Boc group and simultaneously traps the azetidine as a stable, non-volatile tosylate salt which precipitates out of non-polar solvents.

Reagents:

  • p-TsOH·H₂O (2–3 equivalents)

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc) / Diethyl Ether (Et₂O)

Protocol:

  • Dissolve the N-Boc azetidine in a minimal amount of EtOH or EtOAc (0.5 M).

  • Add p-TsOH·H₂O (2.5 equiv) in one portion.

  • Temperature Control: Stir at room temperature (20–25 °C). Do not heat. Heating increases the risk of acid-catalyzed ring opening.

  • Monitoring: Monitor by TLC (stain with Ninhydrin; UV may be weak for aliphatic azetidines).

  • Workup (The "Crash Out"):

    • Once complete (~2–4 h), dilute the reaction mixture with anhydrous Et₂O (Diethyl Ether).

    • The Azetidinium Tosylate salt should precipitate as a white solid.

    • Filter the solid and wash with cold Et₂O.

    • Result: You now have a stable, non-volatile salt ready for the next step.

Expert Tip: If the product does not precipitate, evaporate the solvent to ~10% volume without heating (use a nitrogen stream) and then add Et₂O.

Method B: Mild Lewis Acid Silylation (TMSOTf)

Best For: Complex substrates containing acid-sensitive groups (acetals, nitriles) or substrates prone to ring-opening. Mechanism: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a Lewis acid to silylate the Boc carbonyl, inducing fragmentation without generating a high concentration of free protons.

Reagents:

  • TMSOTf (Trimethylsilyl triflate)

  • 2,6-Lutidine (Base scavenger)

  • DCM (Dichloromethane, anhydrous)

Protocol:

  • Dissolve N-Boc azetidine in anhydrous DCM (0.1 M) under Nitrogen/Argon.

  • Cool to 0 °C .

  • Add 2,6-Lutidine (3.0 equiv).

  • Dropwise add TMSOTf (3.0 equiv).

  • Stir at 0 °C for 1 hour, then warm to RT.

  • Quench: Add MeOH (excess) to quench the silyl carbamate intermediate.

  • Workup: Concentrate and purify via flash chromatography (DCM/MeOH/NH₄OH).

Method C: Scavenger-Assisted TFA Deprotection

Best For: Non-volatile, robust substrates containing electron-rich aromatic rings (e.g., indoles, phenols) that might react with tert-butyl cations.

Reagents:

  • TFA (Trifluoroacetic acid)[1][2]

  • DCM

  • Scavenger: Triethylsilane (Et₃SiH) or Thioanisole.

Protocol:

  • Prepare a solution of 1:1 TFA:DCM.

  • Add Scavenger: Add 5% (v/v) Triethylsilane. This is critical. The silane intercepts the tert-butyl cation, preventing it from alkylating your azetidine or aromatic side chains.

  • Add the N-Boc azetidine at 0 °C.

  • Stir for 30–60 mins.

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA.

Troubleshooting Guide & FAQs

Symptom: Low Yield / Missing Product
Possible CauseTechnical ExplanationCorrective Action
Volatility Free base azetidine (b.p. ~61°C) was lost on the rotavap or during drying.Switch to Method A. Isolate as a TsOH or HCl salt. Do not free-base until the final step of the next reaction.
Water Solubility Product remained in the aqueous layer during extraction.Avoid aqueous workup. Use Method A (precipitation) or evaporate and use ion-exchange resin for purification.
Ring Opening Acid-catalyzed nucleophilic attack opened the strained ring (hydrolysis or polymerization).Lower the temperature to 0°C. Reduce acid concentration. Switch to Method B (TMSOTf) to avoid strong Bronsted acids.
Symptom: Unknown Impurities (M+56 peaks)
  • Diagnosis: tert-Butylation.[3] The tert-butyl cation generated during deprotection attacked an electron-rich region of your molecule (Friedel-Crafts alkylation).

  • Fix: You must use a scavenger. Implement Method C with Triethylsilane or Thioanisole.

Symptom: Polymerization/Oligomerization[1]
  • Diagnosis: Azetidines can self-polymerize via nucleophilic attack of a free amine on a protonated azetidinium ring.

  • Fix: Keep the reaction dilute. Ensure complete protonation (excess acid) so no free amine nucleophiles exist during the reaction.

Mechanistic Visualization: Ring Opening Risks

Understanding why the ring opens is key to preventing it.

RingOpening Substrate Protonated Azetidine (Strained Ring) PathA Path A: Deprotection (Desired) Substrate->PathA - Boc group PathB Path B: Ring Opening (Undesired) Substrate->PathB Strain Release Product Free Amine Salt PathA->Product Byproduct Linear/Polymerized Products PathB->Byproduct Nu Nucleophile (H2O, Cl-, R-NH2) Nu->Substrate Attacks Carbon

Figure 2: Competition between deprotection and nucleophilic ring opening. Strong nucleophiles (Cl⁻, H₂O) and heat favor Path B.

References

  • Strain Energy & Reactivity

    • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. (Discusses the high ring strain and susceptibility to ring opening).
  • p-TsOH Deprotection (Method A)

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Standard reference for TsOH salt formation).

    • Specific application to volatile amines: Journal of Organic Chemistry, 2021, 86, 8538–8543.[4] (Discusses non-volatile salt isolation).

  • TMSOTf Methodology (Method B)

    • Sakaitani, M., & Ohfune, Y. (1990).
  • Azetidine Stability Studies

    • St-Gelais, J., & Pyne, S. G. (2014). "Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution." Organic Letters. (Contrasts Boc vs Botc stability and deprotection conditions).

Sources

controlling regioselectivity in reactions with substituted azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Facility: Advanced Heterocyclic Chemistry Application Group Subject: Controlling Regioselectivity (Ring Opening & Functionalization) Status: Operational Audience: Senior Chemists & Process Development Scientists

Executive Summary

Azetidines possess significant ring strain (~26 kcal/mol), making them potent electrophiles but notoriously difficult to control. Regioselectivity issues typically manifest in two distinct workflows:

  • Ring-Opening Reactions: Where the ring is cleaved to form acyclic amines (competition between C2 and C4 attack).

  • Ring-Retaining Functionalization: Where the ring is preserved while adding substituents (competition between C2 and C3 functionalization).

This guide addresses the mechanistic causality behind these competitions and provides validated protocols to force the desired pathway.

Module 1: Nucleophilic Ring Opening (Cleavage)

Objective: To cleave the azetidine ring at a specific carbon (C2 vs. C4) to generate acyclic amino-functionalized scaffolds.

Q1: Why am I observing a mixture of regioisomers during nucleophilic attack on 2-substituted azetidines?

Diagnosis: You are likely relying on "inherent" steric bias without controlling the electronic activation of the nitrogen. Technical Insight: In a standard SN2 manifold, nucleophiles attack the less hindered carbon (C4 ). However, this selectivity degrades if:

  • The substituent at C2 can stabilize a developing positive charge (e.g., phenyl), pushing the mechanism toward an SN1-like transition state (favoring C2 attack).

  • The nitrogen protecting group is insufficiently electron-withdrawing, leading to poor leaving group ability and sluggish reaction rates, allowing thermodynamic equilibration.

Corrective Action:

  • To force C4 Attack (Steric Control): Use strong nucleophiles (azides, thiolates) in polar aprotic solvents (DMF, DMSO). Ensure the N-protecting group is a sulfonamide (Ts, Ns) to lower the LUMO energy.

  • To force C2 Attack (Electronic Control): You must switch to Lewis Acid Catalysis . Lewis acids (e.g., BF3·OEt2, Cu(OTf)2) coordinate to the nitrogen lone pair. This increases the electrophilicity of the ring carbons. If the C2 substituent is an aryl group, the benzylic position becomes significantly more electrophilic despite the steric hindrance, often inverting selectivity to C2.

Q2: My Lewis Acid-catalyzed ring opening is low-yielding or polymerizing. What is happening?

Diagnosis: The Lewis Acid (LA) is likely too strong (causing rapid polymerization via cationic propagation) or the stoichiometry is incorrect. Troubleshooting:

  • Switch LA: Move from BF3·OEt2 (hard, strong) to Cu(OTf)2 or Yb(OTf)3 . These softer/moderate Lewis acids coordinate effectively without triggering rapid polymerization.

  • Solvent Check: Avoid THF if using strong Lewis Acids (THF can polymerize). Use CH2Cl2 or Toluene.

Decision Logic: Ring Opening Regioselectivity

RingOpening Start Target: Ring Opening of 2-Substituted Azetidine Subst Is the C2 Substituent Aryl/Vinyl (Stabilizing)? Start->Subst Yes Yes (Benzylic/Allylic) Subst->Yes No No (Alkyl) Subst->No Desired Desired Attack Site? Yes->Desired C4 Target: C4 Attack No->C4 Alkyl groups reinforce steric bias to C4 C2 Target: C2 Attack Desired->C2 Desired->C4 Sol1 USE LEWIS ACID (Cu(OTf)2 or BF3) Mechan: Activated SN2/SN1-borderline C2->Sol1 Sol2 USE STRONG NUCLEOPHILE (No Lewis Acid) Mechan: Steric SN2 C4->Sol2

Figure 1: Decision matrix for selecting conditions to control regioselective ring opening.

Module 2: C-H Functionalization (Ring Retention)

Objective: To functionalize the azetidine ring (C2 or C3) without breaking it.

Q3: I am attempting to lithiate N-Boc azetidine, but I am getting low yields or decomposition. How do I selectively functionalize C2?

Diagnosis: You are likely operating at too high a temperature or using the wrong directing group dynamics. Technical Insight: Lithiation of N-Boc azetidines occurs exclusively at the C2 (alpha) position due to the Complex Induced Proximity Effect (CIPE) . The carbonyl oxygen of the Boc group coordinates the lithium (from sec-BuLi or s-BuLi/TMEDA), directing deprotonation to the adjacent C2 proton.

  • Failure Mode 1 (Decomposition): At temperatures > -60°C, the lithiated species is prone to ring fragmentation (cycloreversion to ethylene + imine).

  • Failure Mode 2 (Beta-Elimination): If a leaving group is present at C3, or if the base is too bulky and non-coordinating, elimination occurs.

Protocol: High-Fidelity C2-Lithiation

  • Solvent: Dry Et2O (preferred over THF for stability of the anion).

  • Base: sec-BuLi (1.1 equiv) + TMEDA (1.1 equiv).

  • Temp: Cool to -78°C . Add base dropwise. Stir 10-15 mins (do not over-stir).

  • Quench: Add electrophile at -78°C.

  • Warm: Allow to warm to RT only after quenching.

Q4: How do I access C3-substituted azetidines? Direct C-H activation at C3 is failing.

Diagnosis: Direct C3-lithiation is geometrically disfavored (too far from the N-directing group) and electronically difficult (lack of dipole stabilization). The "Pivot" Solution: Do not try to functionalize the ring directly. Instead, use Strain-Release Functionalization of 1-Azabicyclobutanes (ABBs) . Mechanism:

  • Generate a 1-azabicyclobutane (ABB) intermediate (often in situ from 3-halo-azetidines or commercially available).

  • Attack the central bond of the ABB with a nucleophile (Gridnard, thiol, amine).

  • Result: The strain release drives the reaction, and the nucleophile adds exclusively to C3 , generating a 3-substituted azetidine.

Comparison of Strategies:

Target PositionPreferred StrategyKey Reagent/IntermediateMechanistic Driver
C2 (Alpha) Direct Lithiationsec-BuLi / TMEDA / N-BocChelation Control (CIPE)
C3 (Beta) Strain-Release1-Azabicyclobutane (ABB)Relief of bicyclic strain
C3 (Beta) Cross-CouplingNi/Photoredox + Alkyl BromideRadical capture (Minisci)
Mechanism: C2-Lithiation vs. C3-Strain Release

Functionalization cluster_0 C2 Functionalization (Direct) cluster_1 C3 Functionalization (Strain Release) NBoc N-Boc Azetidine Coord Li-O Coordination (CIPE) NBoc->Coord s-BuLi Li_Species C2-Lithiated Species (-78°C Stable) Coord->Li_Species C2_Prod C2-Substituted Azetidine Li_Species->C2_Prod Electrophile ABB 1-Azabicyclobutane (ABB) Nu_Attack Nucleophilic Attack (Grignard/Thiol) ABB->Nu_Attack RingOpen Central Bond Cleavage Nu_Attack->RingOpen C3_Prod C3-Substituted Azetidine RingOpen->C3_Prod Protonation

Figure 2: Mechanistic divergence for accessing C2 vs. C3 substituted azetidines.

Module 3: Photoredox & Cross-Coupling
Q5: Can I use photoredox catalysis to functionalize azetidines?

Answer: Yes, but regioselectivity depends on the "polarity matching" of the radical.

  • Minisci-Type Reactions: Generating an alpha-amino radical (at C2) is feasible using photoredox catalysts (e.g., Ir-based) and an oxidant. This radical is nucleophilic and will attack electron-deficient heteroarenes.

  • Protocol Note: Ensure the Nitrogen is protected with an electron-withdrawing group (EWG) that is not redox-labile under the conditions. N-Tosyl is often too stable; N-Boc or N-Cbz are preferred for Minisci protocols to balance radical stability and carbamate robustness.

Appendix: Validated Experimental Protocols
Protocol A: Lewis Acid Catalyzed Regioselective Ring Opening (C2-Selective)

Source: Adapted from Ghorai et al.[1]

  • Substrate: 2-Aryl-N-tosylazetidine (1.0 mmol).

  • Solvent: Anhydrous CH2Cl2 (10 mL).

  • Catalyst: Cu(OTf)2 (5 mol%).

  • Nucleophile: Alcohol (e.g., MeOH, 1.2 equiv).

  • Procedure:

    • Dissolve substrate and catalyst in DCM under Argon.

    • Add alcohol dropwise at RT.

    • Stir for 4-6 hours (TLC monitoring).

    • Workup: Quench with sat. NaHCO3. Extract with DCM.

  • Expected Outcome: >95% Regioselectivity for the benzylic ether (C2 attack).

Protocol B: Synthesis of 3-Aryl Azetidines via ABB (C3-Selective)

Source: Adapted from Aggarwal/Baran methodologies.

  • Substrate: 1-Azabicyclobutane (or generated in situ from N-sulfonyloxy-3-haloamine).

  • Reagent: Aryl Grignard (PhMgBr) or Aryl-Li.

  • Conditions: THF, -78°C to 0°C.

  • Mechanism: The organometallic attacks the central bond. The strain release drives the formation of the 3-substituted anion, which is then quenched.

  • Note: This avoids the difficult direct C3-H activation of an intact ring.

References
  • Ghorai, M. K., et al. "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols."[1] The Journal of Organic Chemistry, 2007.[1] Link

  • Luisi, R., et al. "Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines." Chemical Reviews, 2022. Link (Contextual citation for lithiation dynamics).

  • Aggarwal, V. K., et al. "Strain-Release Functionalization of 1-Azabicyclobutanes." Journal of the American Chemical Society, 2025 (Recent advances in ABB chemistry). Link[2]

  • Bull, J. A., et al. "Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines." Chirality, 2021.[3][4] Link

  • Colella, M., et al. "Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines." Reaction Chemistry & Engineering, 2019. Link

Sources

strategies to minimize epimerization during azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Epimerization in Azetidine Synthesis

Introduction: The Azetidine Challenge

Azetidines are increasingly vital in medicinal chemistry as "conformational locks" that improve metabolic stability and potency compared to their acyclic amine counterparts. However, their synthesis is plagued by two competing forces: Ring Strain (~25 kcal/mol) and Stereochemical Instability .

The most common route to chiral azetidines—cyclization of amino alcohols derived from the chiral pool (amino acids)—presents a critical risk of epimerization, particularly at the C2 position. This guide details the mechanistic strategies to suppress epimerization, ensuring high enantiomeric excess (ee) and reproducible yields.

Module 1: The "Safe" Pathway (Mechanistic Design)

To minimize epimerization, we must first understand where it occurs. In the standard synthesis from


-amino acids, the chiral center is at the C2 position (alpha to the nitrogen).

The Golden Rule: Epimerization at C2 is driven by enolization . This occurs if the proton on the chiral center is acidic, which happens when:

  • The Nitrogen is protected with a strong Electron Withdrawing Group (EWG) like Boc, Cbz, or Tosyl.

  • Strong bases are used for cyclization.[1][2]

  • The reaction temperature allows thermodynamic equilibration.

Recommended Protocol: The Modified Couty Synthesis

This method relies on activating the alcohol of a reduced amino acid, followed by intramolecular displacement.

Step-by-Step Workflow:

  • Reduction: Convert N-protected

    
    -amino acid to the amino alcohol. (Risk: Low.[1] Use NaBH4/Isobutyl chloroformate or LiAlH4).
    
  • Activation: Convert the alcohol to a Leaving Group (LG).

    • Critical Choice: Use Mesylate (OMs) or Tosylate (OTs) . Avoid converting to halides using harsh conditions (e.g., SOCl2 with heat) which can cause acid-catalyzed racemization.

  • Cyclization: Base-mediated displacement.

    • The Fix: Use Phase Transfer Catalysis (PTC) or mild bases in refluxing solvent rather than strong bases (LiHMDS/NaH) if possible.

Visualizing the Pathway & Risk Points:

AzetidinePathway cluster_risk CRITICAL CONTROL POINT Start Chiral Amino Acid (L-Isomer) Alcohol Amino Alcohol (Stereocenter Intact) Start->Alcohol Reduction (Safe) Activated Activated Species (N-PG, O-Ms) Alcohol->Activated MsCl, Et3N (0°C to RT) Cyclization Ring Closure (4-exo-tet) Activated->Cyclization Base Treatment Product Chiral Azetidine (High ee) Cyclization->Product Kinetic Control (Mild Base/PTC) Epimer Racemic Mixture (Dead End) Cyclization->Epimer Thermodynamic Control (Strong Base + Heat)

Caption: The kinetic competition between ring closure (SN2) and deprotonation/enolization (epimerization) determines the enantiomeric purity of the final azetidine.

Module 2: Critical Experimental Parameters

Base Selection & Epimerization

The choice of base dictates whether you trigger the SN2 cyclization or the acid-base proton exchange at C2.

Base TypeExamplesRisk LevelMechanism of FailureRecommendation
Hydrides NaH, KHHigh Highly basic; can deprotonate C2 (

-proton) leading to enolization before cyclization.
Avoid unless substrate is very hindered.
Amides LiHMDS, LDAHigh Strong bases often require low temps (-78°C). If warmed too fast, racemization occurs.Use only for specific C-H activation routes.
Carbonates K2CO3, Cs2CO3Low Weak bases; typically insufficient to deprotonate C2 amide proton but strong enough for cyclization.Preferred (often in refluxing MeCN).
Alkoxides t-BuOKMedium Bulky, but basicity can be too high for sensitive substrates.Use with caution.
The Leaving Group (LG) Effect

Using a better leaving group accelerates the rate of cyclization (k_cyc) relative to the rate of epimerization (k_epi).

  • Best: Mesylate (-OMs) or Triflate (-OTf).

  • Avoid: Chlorides (slow cyclization requires higher heat = more epimerization).

Solvent Effects
  • Acetonitrile (MeCN): Promoting polar transition states (SN2). Excellent for carbonate-mediated cyclizations.

  • DMF/DMSO: Good for solubility but high boiling points make removing them difficult without heating (risk).

  • Biphasic (Toluene/Water + TBAB): Highly Recommended. Phase transfer conditions often protect the sensitive intermediate from harsh basic environments.

Module 3: Troubleshooting & FAQs

Q1: I isolated my azetidine, but the optical rotation is zero. Where did I lose chirality? Diagnosis: If you used an N-acyl or N-sulfonyl protecting group (e.g., Boc, Ts), the C2 proton is acidic. Fix:

  • Check your workup. Did you use acidic silica? Silica is slightly acidic and can open the ring or catalyze epimerization. Always add 1-2% Triethylamine (Et3N) to your eluent during purification.

  • Did you reflux with NaH? Switch to K2CO3 in Acetonitrile or 50% NaOH/Toluene with TBAB (Phase Transfer) . The latter keeps the base in the aqueous phase, minimizing contact with the C2 proton.

Q2: My reaction stalled at the mesylate stage. Ring closure isn't happening. Diagnosis: The "Thorpe-Ingold" effect might be working against you (lack of gem-dimethyl substituents), or the conformation is unfavorable. Fix:

  • Switch solvent to DMF to increase the rate of SN2.

  • Add NaI (0.1 equiv) . The Finkelstein reaction generates a transient iodide (better LG), speeding up cyclization without increasing basicity.

Q3: Can I use "Memory of Chirality" methods? Answer: Yes, but they are complex. This involves generating an enolate that retains chiral information due to restricted rotation, then quenching/cyclizing. For standard applications, the Amino Alcohol -> Mesylate -> Base route is far more robust.

Module 4: Advanced Decision Logic

Use this logic flow to determine the optimal conditions for your specific substrate.

Troubleshooting Start Start: Azetidine Synthesis CheckPG Is Nitrogen Protected with EWG (Boc/Ts)? Start->CheckPG YesPG High Risk of C2 Epimerization CheckPG->YesPG Yes NoPG Lower Risk (Amine is basic) CheckPG->NoPG No (Alkyl/Benzyl) RouteA Route A: Phase Transfer 50% NaOH, Toluene, TBAB YesPG->RouteA Substrate Stable to NaOH? RouteB Route B: Weak Base Reflux K2CO3, MeCN, Reflux YesPG->RouteB Sensitive Substrate NoPG->RouteB Standard RouteC Route C: Reactive LG Use Triflate (OTf) @ -78°C NoPG->RouteC Need Fast Kinetics

Caption: Decision matrix for selecting cyclization conditions based on Nitrogen protecting group electronic effects.

References

  • Couty, F., & Evano, G. (2006). "Azetidines: New tools for the synthesis of nitrogen heterocycles."[3] Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Stapleton, P., et al. (2004). "A simple and efficient synthesis of optically pure azetidine-2-carboxylic acid." Tetrahedron: Asymmetry, 15(18), 2803-2805. Link

  • Aggarwal, V. K., et al. (2012).[4] "Synthesis of Enantiomerically Pure Azetidines from Amino Alcohols." Chemistry – A European Journal, 18(3), 975-984. Link

  • Singh, G. S., & D'Hooghe, M. (2018). "Recent Advances in the Synthesis of Azetidines." Current Organic Chemistry, 22(5). Link

  • Padwa, A. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223.[5] Link

Sources

Validation & Comparative

analytical methods for characterizing tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Method Comparison Guide: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Executive Summary: The Analytical Triad

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate (CAS: 1064194-10-0, Analogous) represents a critical class of functionalized strained heterocycles used as scaffolds in medicinal chemistry.[1] Its characterization presents a unique "Analytical Triad" of challenges:

  • Regio-isomerism: Distinguishing the 1-bromoethyl moiety from its 2-bromoethyl isomer.

  • Thermal Instability: The lability of the tert-butoxycarbonyl (Boc) group and the reactivity of the secondary alkyl bromide.

  • Stereochemistry: The exocyclic chiral center at the 1'-position requires enantioselective resolution.[1]

This guide objectively compares analytical methodologies, prioritizing Low-Temperature Liquid Chromatography (LC) over Gas Chromatography (GC) due to thermal degradation risks, and establishes NMR as the non-destructive gold standard for structural validation.[2]

Structural Identification: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only method capable of unambiguously confirming the 1-bromoethyl connectivity versus the 2-bromoethyl isomer or the elimination product (vinyl azetidine).

Comparative Analysis: NMR vs. MS
Feature1H/13C NMR Mass Spectrometry (MS)
Connectivity High: Couplings (

values) prove Br position.[1][2]
Low: Isomers often yield identical parent ions.[1]
Stereochemistry Medium: Diastereotopic protons visible if chiral.[1]None: Requires chiral chromatography.[1][2][3]
Sample Recovery Yes (Non-destructive).No (Destructive).[1][2]
Primary Utility Structural Proof & Regio-assignment.[1]Trace Impurity Detection.
Critical Diagnostic Signals (1H NMR in CDCl₃)
  • The "Fingerprint" Signal: Look for the 1'-proton (CH-Br).[1]

    • 1-bromoethyl isomer: A distinct quintet or multiplet at

      
       4.0–4.5 ppm, integrating to 1H.[2]
      
    • 2-bromoethyl isomer: Would show a triplet for the CH₂-Br group.

  • The Methyl Group:

    • 1-bromoethyl:[1][4] A doublet (

      
       Hz) at 
      
      
      
      1.6–1.8 ppm.[1][2]
    • 2-bromoethyl:[1][5] A complex multiplet or triplet, typically more shielded.[2]

  • Azetidine Ring Protons: Broad multiplets at

    
     3.6–4.2 ppm.[1][2] The N-Boc rotamers may cause peak broadening at room temperature; variable temperature (VT) NMR at 50°C  is recommended to sharpen signals.[1][2]
    

Purity & Stability: LC-MS vs. GC-MS

Core Directive: Avoid GC-MS for quantitative purity analysis of this compound.

The Thermal Degradation Risk (GC-MS)

N-Boc protected amines are notoriously unstable in GC injectors (typically 250°C).[1]

  • Mechanism: Thermal elimination of isobutylene (

    
    ) and 
    
    
    
    to form the free amine or rearrangement to isocyanates.[2]
  • False Result: A pure sample of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate may appear as multiple peaks (degradation products) in the chromatogram, leading to false "low purity" flags.[1]

The Superior Alternative: UHPLC-MS (ESI+)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) operates at near-ambient temperatures, preserving the Boc group.[1][2]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1] Avoid amine modifiers (TEA) which may react with the alkyl bromide.[2]

  • Detection: UV (210 nm) for quantification; MS (ESI+) for ID.[2]

    • Note: Boc groups have weak UV absorbance.[1][2] ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is preferred for accurate quantitation if impurities lack chromophores.[2]

Stereochemical Analysis: Chiral HPLC

The molecule possesses a chiral center at the 1'-position of the ethyl group.[1] Standard synthesis yields a racemate.[1][2] Enantiomeric Excess (ee) determination is required for asymmetric synthesis verification.[1][2]

Recommended Method: Polysaccharide-Based CSPs[1]
  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).[2]

  • Mode: Normal Phase (Hexane/IPA).[1][2]

    • Reasoning: The non-polar hexane environment stabilizes the interaction between the carbamate linker of the analyte and the chiral selector.[2]

  • Self-Validation: Inject the racemate first to establish separation (

    
    ).[1][2] If baseline resolution is not achieved, switch to a Cellulose-based column (e.g., Chiralcel OD-H).[1][2]
    

Experimental Protocols

Protocol A: Self-Validating 1H NMR Setup
  • Objective: Confirm structure and assess rotameric broadening.

  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ (preferred over CDCl₃ for better resolution of carbamate rotamers).

  • Acquisition:

    • Run standard proton scan (16 scans, d1=2s).[2]

    • Validation Step: If azetidine ring signals (3.5–4.5 ppm) are broad/unresolved, heat probe to 353 K (80°C) and re-acquire. Coalescence of peaks confirms rotamers rather than impurities.[1]

  • Analysis: Verify the methyl doublet (

    
     Hz). If it appears as a triplet, the sample is the 2-bromoethyl isomer.[2]
    
Protocol B: UHPLC-MS Purity Assay
  • Objective: Quantify purity without thermal degradation.

  • System: Agilent 1290 / Waters Acquity UPLC.

  • Column: Acquity BEH C18 (

    
     mm, 1.7 µm).
    
  • Mobile Phase:

    • A:

      
       + 0.1% Formic Acid.[1]
      
    • B: MeCN + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 3.0 min. Flow: 0.6 mL/min.[1][2] Temp: 40°C.[1][2]

  • MS Settings: ESI Positive, Scan 100–600 m/z.

    • Target Ion:

      
       (approx 278/280 m/z for Br isotopes) or 
      
      
      
      .[2]
    • Fragment Check: Look for loss of Boc (

      
      ) in the source (in-source fragmentation), but ensure the parent peak is dominant.[2]
      

Decision Matrix & Workflow (Visualization)

The following diagram illustrates the logical flow for characterizing this compound, highlighting the "No-Go" decision for GC-MS.

CharacterizationWorkflow Start Sample: tert-Butyl 3-(1-bromoethyl) azetidine-1-carboxylate NMR 1. Structural ID (NMR) Start->NMR RegioCheck Check Methyl Signal NMR->RegioCheck Isomer1 Doublet = 1-bromo (Correct) RegioCheck->Isomer1 J ~ 6-7 Hz Isomer2 Triplet = 2-bromo (Incorrect) RegioCheck->Isomer2 J ~ 7 Hz (t) Purity 2. Purity Analysis Isomer1->Purity MethodChoice Select Chromatography Purity->MethodChoice GCMS GC-MS MethodChoice->GCMS Avoid LCMS UHPLC-MS (ESI) MethodChoice->LCMS Preferred Degradation Thermal Degradation (False Impurities) GCMS->Degradation ValidResult Valid Purity Profile LCMS->ValidResult Chiral 3. Stereochemistry ValidResult->Chiral ChiralCol Amylose-based CSP (Normal Phase) Chiral->ChiralCol

Caption: Analytical workflow prioritizing NMR for regio-confirmation and LC-MS for purity to avoid thermal deprotection artifacts.

Data Summary Table

ParameterMethodLimit of Detection (LOD)SuitabilityNotes
Identity 1H NMR (400 MHz)~1% impurityExcellent Essential for distinguishing regioisomers.[1]
Assay/Purity UHPLC-UV (210 nm)0.05%High Requires low wavelength due to weak Boc chromophore.[1][2]
Assay/Purity GC-FID/MSN/APoor High risk of Boc-decomposition (isobutylene loss).[1]
Enantiomeric Excess Chiral HPLC (Amylose)0.1%High Required for chiral 1-bromoethyl center.[1][2]
Residual Solvents HS-GC (Headspace)1-10 ppmMedium Use low equilibration temp (<80°C) to prevent degradation.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53415291, tert-Butyl 3-bromoazetidine-1-carboxylate. Retrieved from [Link]

    • Context: Provides structural analogs and physicochemical property d
  • Context: Reference for handling and stability of homologous Boc-bromo-azetidines.
  • Context: Supports NMR spectral expect
  • Jiangnan University (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link][2]

    • Context: Validates the selection of polysaccharide-based stationary phases for chiral separation of polar functionalized heterocycles.

Sources

Strategic Spectroscopic Analysis of Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogen Advantage in Drug Discovery

Halogenated organic compounds (HOCs) represent a cornerstone of modern medicinal chemistry. Approximately 25% of drugs in the development pipeline contain fluorine, utilized to modulate lipophilicity (


), block metabolic hotspots (e.g., Cytochrome P450 oxidation), and improve binding affinity. Chlorine and bromine, while less common in final drug candidates due to molecular weight penalties, are critical in synthetic intermediates and specific natural products.

This guide objectively compares the three primary spectroscopic pillars—NMR, Mass Spectrometry (MS), and Vibrational Spectroscopy —specifically for halogenated analytes. Unlike generic analysis, HOCs offer unique "handles" (isotopic patterns, spin-active nuclei) that allow for specialized, self-validating protocols.

Comparative Performance Matrix

The following table contrasts the capabilities of each technique specifically for halogenated compounds.

Feature

F NMR Spectroscopy
Mass Spectrometry (LC-MS) Vibrational (IR/Raman)
Primary Utility Structural purity, qNMR, binding studies (

).
Trace quantification, metabolite ID, elemental formula.Solid-state polymorphism, functional group ID.
Halogen Specificity High: 100% natural abundance; no biological background.High: Distinctive isotopic patterns for Cl (

) and Br (

).
Moderate: C-X stretches often overlap in fingerprint region.
Sensitivity (LOD) Moderate (~1–10

M). Requires mg quantities.
Ultra-High (pg/mL to ng/mL).Low (requires bulk sample >1 mg).
Destructive? No (Sample recoverable).Yes.No.
Key Limitation Low sensitivity compared to MS;

F only (Cl/Br are quadrupolar).
Ionization suppression; requires separation (LC/GC).Difficult to interpret in complex mixtures.
Deep Dive: Nuclear Magnetic Resonance ( F NMR)

The Bioorthogonal Scout

While


H and 

C NMR are standard,

F NMR is the "gold standard" for fluorinated drugs due to its unique properties:
  • Sensitivity:

    
    F has a gyromagnetic ratio 83% that of 
    
    
    
    H, making it the second most sensitive nucleus.
  • Bioorthogonality: Biological matrices (plasma, urine, cell lysates) lack endogenous fluorine. This allows for "background-free" detection of drug metabolites without extensive purification.

  • Chemical Shift Anisotropy: The

    
    F chemical shift range spans >300 ppm, making it extremely sensitive to subtle changes in local chemical environment (e.g., protein binding).
    
Protocol:

F qNMR for Purity Assessment

Objective: Determine the absolute purity of a fluorinated drug candidate without a reference standard of the analyte itself.

  • Internal Standard Selection: Choose a standard with a distinct

    
    F shift (e.g., 
    
    
    
    -trifluorotoluene,
    
    
    ppm) and high purity. Ensure
    
    
    relaxation times are comparable to the analyte to minimize experimental time.
  • Sample Preparation: Weigh ~10 mg of analyte and ~5 mg of internal standard (precision

    
     mg) into a vial. Dissolve in 0.7 mL deuterated solvent (e.g., DMSO-
    
    
    
    ).
  • Acquisition Parameters:

    • Pulse Angle:

      
       (to ensure full relaxation).
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing fluorine signal (typically 10–20 seconds). Failure to set this correctly is the #1 cause of qNMR error.
    • Spectral Width: Sufficient to cover both analyte and standard (typically 200–300 ppm).

    • Scans: 16–64 (depending on concentration).

  • Processing: Phase and baseline correct manually. Integration ranges must cover the signal

    
     Full Width at Half Maximum (FWHM).
    

Expert Insight: Unlike


H qNMR, 

F qNMR signals rarely overlap.[1] If your drug has a

group, the signal intensity is

, further lowering the Limit of Detection (LOD).
Deep Dive: Mass Spectrometry

The Isotopic Detective

For Chlorine and Bromine, Mass Spectrometry is superior to NMR due to the "Isotopic Fingerprint."

  • Chlorine: Exists as

    
    Cl (75.8%) and 
    
    
    
    Cl (24.2%). A molecule with one Cl atom shows an
    
    
    and
    
    
    peak in a 3:1 ratio .
  • Bromine: Exists as

    
    Br (50.7%) and 
    
    
    
    Br (49.3%). A molecule with one Br atom shows an
    
    
    and
    
    
    peak in a 1:1 ratio .
Experimental Workflow: Metabolite Identification via LC-MS/MS

Objective: Identify halogenated metabolites in plasma.

  • Extraction: Protein precipitation of plasma (100

    
    L) using acetonitrile (300 
    
    
    
    L). Centrifuge and collect supernatant.
  • LC Method: Reverse-phase C18 column. Gradient elution (Water/Acetonitrile + 0.1% Formic Acid).[2]

  • MS Detection:

    • Full Scan (Q1): Look for "Twin Peaks." If you see a doublet separated by 2 Da with equal intensity, it is a brominated metabolite.

    • Precursor Ion Scan: Set Q3 to monitor the halide ion (

      
       35/37 for Cl, 
      
      
      
      79/81 for Br) in negative ion mode. This filters the noise and only shows halogenated compounds.
    • Neutral Loss Scan: For halogenated drugs, loss of HX (HBr or HCl) is a common fragmentation pathway.

Deep Dive: Solid-State Analysis (Raman & Cl SSNMR)

The Polymorph Guardian

Drug solubility and stability depend on the crystal form (polymorph).[3]

  • Raman Spectroscopy: Low-frequency Raman (< 200 cm

    
    ) detects lattice vibrations unique to specific crystal packings. It is non-destructive and requires no sample prep.[4]
    
  • 
    Cl Solid-State NMR (SSNMR):  While 
    
    
    
    Cl is difficult in solution (broad signals), in the solid state, it is a powerful probe for HCl salts. The Quadrupolar Coupling Constant (
    
    
    ) is highly sensitive to the hydrogen bonding environment of the chloride ion, allowing differentiation of polymorphs that look identical by other methods.
Visualized Workflows
Workflow 1: Strategic Selection of Spectroscopic Method

This decision tree guides the researcher to the optimal technique based on the analytical question.

G Start Analytical Goal Q1 Is the sample Solid or Liquid? Start->Q1 Solid Solid State Q1->Solid Solid Liquid Solution / Liquid Q1->Liquid Dissolved Q2_Solid Goal: Polymorph ID? Solid->Q2_Solid Q2_Liquid Goal: Structure or Quant? Liquid->Q2_Liquid Raman Raman Spectroscopy (Lattice Modes) Q2_Solid->Raman Rapid Screen SSNMR 35Cl SSNMR (HCl Salts) Q2_Solid->SSNMR Detailed H-Bonding NMR 19F / 1H NMR (Structural Elucidation) Q2_Liquid->NMR Structure / Purity (>1 mg) MS LC-MS / GC-MS (Trace Quant / Metabolites) Q2_Liquid->MS Trace (<1 ug) / ID

Caption: Decision matrix for selecting spectroscopic techniques based on sample state and data requirements.

Workflow 2: Halogenated Metabolite Identification Pipeline

A specific workflow for leveraging isotopic patterns in drug metabolism studies.

MetaboliteID Sample Biological Sample (Plasma/Urine) Extract Extraction (Protein Precip) Sample->Extract LC LC Separation Extract->LC MS_Full Full Scan MS (m/z) LC->MS_Full Decision Check Isotope Pattern MS_Full->Decision Cl_Pattern Pattern 3:1 (Chlorine) Decision->Cl_Pattern M / M+2 Br_Pattern Pattern 1:1 (Bromine) Decision->Br_Pattern M / M+2 No_Pattern No Halogen Pattern Decision->No_Pattern MSMS MS/MS Fragmentation (Neutral Loss Scan) Cl_Pattern->MSMS Br_Pattern->MSMS Structure Metabolite Structure MSMS->Structure

Caption: Logic flow for identifying halogenated metabolites using MS isotopic signatures.

References
  • Mattes, A. O., et al. (2016).

    
    F quantitative NMR to pharmaceutical analysis." Concepts in Magnetic Resonance Part A. 
    
  • Chemistry Steps. (2025). "Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns."

  • Hildebrand, M., et al. (2014). "

    
    Cl solid-state NMR of HCl salts of active pharmaceutical ingredients." CrystEngComm. 
    
  • Nanalysis. (2024). "Limits that Matter: How LoD and LoQ Shape Analytical Results (

    
    F NMR)." 
    
  • Agilent Technologies. (2022). "Analysis of Halogenated Hydrocarbons and VOCs in Drinking Water."

  • BenchChem. (2025). "A Comparative Spectroscopic Analysis of Halogenated Phenylpropionaldehyde Analogs."

Sources

A Comparative Guide to the Reactivity of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Azetidines in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical properties is relentless. Azetidines, strained four-membered nitrogen-containing heterocycles, have emerged as privileged structures in drug design.[1][2] Their inherent rigidity, sp³-rich character, and ability to act as bioisosteres for other common groups provide a powerful tool for optimizing properties such as solubility, metabolic stability, and receptor binding affinity.[2] The functionalization of the azetidine ring is therefore a critical step in harnessing its full potential.

This guide provides an in-depth comparison of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate , a key building block for introducing the azetidine moiety, with other related alkylating agents. We will explore the nuances of its reactivity, drawing on fundamental principles of organic chemistry and providing practical, data-driven insights for researchers in drug development.

Profiling the Lead Compound: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate

The subject of our analysis is a bifunctional molecule featuring two key components that dictate its chemical behavior:

  • The N-Boc-Azetidine Ring: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the azetidine nitrogen, preventing its participation in nucleophilic reactions. The azetidine ring itself is a compact, rigid scaffold.

  • The 1-Bromoethyl Sidechain: This group defines the molecule as a secondary alkyl bromide . The electrophilic carbon is bonded to the azetidine ring and a methyl group, placing it in a sterically more demanding environment than a primary halide. This structural feature is the single most important predictor of its reactivity profile.[3][4][5]

The primary utility of this reagent is to alkylate a wide range of nucleophiles (e.g., amines, phenols, thiols, carbanions) via nucleophilic substitution, thereby tethering a functionalized azetidine to a molecule of interest.

The Comparators: Selecting the Right Tool for the Job

To understand the unique characteristics of our lead compound, we will compare it against three structurally related alkylating agents, each chosen to isolate a specific chemical variable: steric hindrance and leaving group ability.

  • Comparator A: tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate (Primary Bromide): This isomer allows for a direct comparison of a secondary versus a primary electrophilic center, isolating the effect of steric hindrance.[6][7]

  • Comparator B: tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate (Secondary Tosylate): This analogue replaces the bromide with a tosylate, a superior leaving group, allowing us to evaluate the impact of the leaving group on reaction efficiency.[8][9]

  • Comparator C: 2-Bromopropane (Simple Secondary Bromide): This simple alkyl halide serves as a baseline to understand the intrinsic reactivity of a secondary bromide without the influence of the N-Boc-azetidine scaffold.

Comparative Analysis of Reactivity

The utility of an alkylating agent is primarily defined by its performance in nucleophilic substitution reactions, most commonly the bimolecular (S_N_2) pathway. The S_N_2 reaction involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted displacement of the leaving group.[3] The efficiency of this process is governed by several factors.

The Effect of Steric Hindrance: Primary vs. Secondary Halides

The S_N_2 mechanism is exquisitely sensitive to steric bulk around the reaction center. A nucleophile must have a clear path to attack the carbon atom from the side opposite the leaving group.[5]

  • tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate (Secondary): The electrophilic carbon is flanked by the azetidine ring, a methyl group, and a hydrogen. This creates significant steric congestion compared to a primary halide.

  • tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate (Primary): The electrophilic carbon is bonded to two hydrogens, presenting a much more accessible target for an incoming nucleophile.

Consequence: Primary alkyl halides are significantly more reactive in S_N_2 reactions than their secondary counterparts.[3][5] We can expect Comparator A to react much faster and under milder conditions than our lead compound. Reactions with the secondary bromide may require more forcing conditions (e.g., higher temperatures) and may be more susceptible to competing elimination (E2) reactions, especially with sterically bulky or strongly basic nucleophiles.[10]

The Influence of the Leaving Group: Bromide vs. Tosylate

A good leaving group is one that is stable as an anion after it departs. The stability of the leaving group is inversely related to its basicity.

  • Bromide (Br⁻): The conjugate acid of bromide is hydrobromic acid (HBr), a strong acid. This makes bromide a good leaving group.

  • Tosylate (TsO⁻): The tosylate anion is the conjugate base of p-toluenesulfonic acid (p-TsOH), an extremely strong acid. The negative charge on the tosylate anion is extensively delocalized by resonance across three oxygen atoms, making it exceptionally stable and therefore an excellent leaving group.[11]

Consequence: Tosylates are generally better leaving groups than halides.[9] Therefore, Comparator B, the secondary tosylate, will be significantly more reactive than the lead compound (secondary bromide). This enhanced reactivity can be advantageous, enabling alkylations that are sluggish or fail with alkyl bromides. However, highly reactive alkylating agents like tosylates can also be less selective and may require more careful handling.[8]

Quantitative Data Summary

To illustrate these principles, the following table summarizes the expected relative performance of the lead compound and its comparators in a model S_N_2 reaction with sodium azide as the nucleophile.

ReagentTypeKey VariableRelative S_N_2 Rate (Illustrative)Typical YieldPotential Side Reactions
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate Secondary BromideBaseline1Moderate to GoodE2 Elimination
Comparator A: tert-Butyl 3-(bromomethyl)azetidine-1-carboxylatePrimary BromideSteric Hindrance~20-50HighMinimal
Comparator B: tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylateSecondary TosylateLeaving Group~50-100HighE2 Elimination
Comparator C: 2-BromopropaneSecondary BromideScaffold Effect~1.5ModerateE2 Elimination

Note: Relative rates are illustrative estimates based on established principles of S_N_2 reactivity.[5]

Experimental Protocols

The following protocols provide a framework for a typical alkylation reaction.

Diagram: General S_N_2 Reaction Mechanism

Caption: The concerted S_N_2 mechanism showing backside attack and the trigonal bipyramidal transition state.

Protocol: Alkylation of Sodium Azide

Objective: To synthesize tert-butyl 3-(1-azidoethyl)azetidine-1-carboxylate.

Materials:

  • tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium azide (1.5 eq).

  • Add anhydrous DMF via syringe to dissolve the sodium azide.

  • Add tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (1.0 eq) to the stirring solution.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure azido-azetidine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Note: This general protocol can be adapted for the other comparators. For Comparator A, the reaction may proceed at room temperature. For Comparator B, the reaction will likely be much faster at a lower temperature.

Diagram: Experimental Workflow

workflow Setup 1. Reaction Setup (Reagents + Anhydrous DMF) Reaction 2. Heating & Monitoring (TLC) Setup->Reaction Workup 3. Quench & Extraction (H₂O, Ether) Reaction->Workup Wash 4. Organic Phase Washing (NaHCO₃, Brine) Workup->Wash Dry 5. Drying & Concentration (MgSO₄, Rotovap) Wash->Dry Purify 6. Purification (Column Chromatography) Dry->Purify Characterize 7. Characterization (NMR, HRMS) Purify->Characterize Product Pure Product Characterize->Product

Caption: A standard workflow for a nucleophilic substitution reaction from setup to final product characterization.

Conclusion and Recommendations

The choice of an alkylating agent is a critical decision in a synthetic campaign. tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate is a valuable building block for introducing a chiral azetidine-containing fragment. Its status as a secondary bromide makes it moderately reactive, offering a balance between stability and utility.

  • For high reactivity and efficiency, especially with hindered nucleophiles: Choose the primary bromide isomer (Comparator A). Its low steric hindrance ensures faster S_N_2 reactions and higher yields.

  • For activating a secondary position towards reluctant nucleophiles: The tosylate analogue (Comparator B) is the superior choice. The excellent leaving group ability of the tosylate will overcome the activation barrier where a bromide might fail.

  • For a balance of reactivity and availability: The lead compound, a secondary bromide, represents a practical option for many standard nucleophiles, though it may require more optimization (temperature, reaction time) than the more reactive alternatives.

By understanding the interplay of steric hindrance and leaving group ability, researchers can make informed decisions, optimizing their synthetic routes to accelerate the drug discovery process.

References

  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]

  • How do secondary alkyl halides go through SN1 and SN2 reactions? Quora. [Link]

  • SN2 Reactivity Order Of Halides: A Quick Guide. Perpusnas. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ResearchGate. [Link]

  • SN2 Substitution Reactions and Alkyl Moiety. Chemistry LibreTexts. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. [Link]

  • SN2 reaction. Wikipedia. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • A comparison of several modern alkylating agents. Arkivoc. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • tert-Butyl 3-bromoazetidine-1-carboxylate. PubChem. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. University of Bristol. [Link]

  • tert-Butyl 3-(1-bromoethenyl)azetidine-1-carboxylate. PubChemLite. [Link]

  • Differences between alkyl halides and alkyl tosylates. Chemistry Stack Exchange. [Link]

  • tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate. American Elements. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

Sources

Comparative Guide: Synthetic Routes to Chiral C2-Substituted Azetidines

[1]

Executive Summary

The azetidine ring—a strained four-membered nitrogen heterocycle—is an increasingly privileged scaffold in medicinal chemistry.[1][2][3][4][5][6] It serves as a conformationally restricted isostere of amines and a modulator of lipophilicity (

This guide objectively compares three distinct synthetic paradigms:

  • The Classical Scaffold Approach: Reduction of Enantioenriched

    
    -Lactams.
    
  • The Chiral Auxiliary Approach: Diastereoselective Cyclization of tert-Butanesulfinyl Imines.

  • The Modern Catalytic Approach: Asymmetric Functionalization of Azetines.

Part 1: Strategic Selection (Decision Matrix)

Before selecting a protocol, evaluate your target against this decision matrix.

AzetidineStrategyStartTarget: Chiral C2-Substituted AzetidineQ1Is the C2-substituent a Carboxyl/Carbonyl group?Start->Q1Q2Is the C2-substituent an Aryl or Alkyl group?Q1->Q2NoRouteARoute A: Beta-Lactam Reduction(Best for Amino Acids/Peptidomimetics)Q1->RouteAYes (e.g., Azetidine-2-COOH)Q3Do you need C2 + C3 substitution?Q2->Q3YesRouteBRoute B: Sulfinimine Cyclization(Best for C2-Aryl/Alkyl & Scalability)Q3->RouteBNo (C2-only)RouteCRoute C: Azetine Functionalization(Best for 2,3-Disubstituted Systems)Q3->RouteCYes (High Complexity)captionFigure 1: Strategic decision tree for selecting the optimal azetidine synthesis route.

Part 2: Detailed Comparative Analysis
Route A: Reduction of Enantioenriched

-Lactams

The "Gold Standard" for Peptidomimetics

This route relies on the robust synthesis of chiral

  • Mechanism: The critical challenge is reducing the amide carbonyl without ring opening. Standard reductants like

    
     often cleave the C-N bond due to strain release. The use of Monochloroalane (
    
    
    )
    or Dichloroalane (
    
    
    )
    is required to coordinate the oxygen and selectively deliver hydride.
  • Pros:

    • Access to both enantiomers (via Staudinger synthesis).

    • Excellent for C2-carboxylates (from aspartic acid precursors).

  • Cons:

    • Step-heavy (requires synthesis of the lactam first).

    • Atom economy is lower due to the loss of the carbonyl oxygen.

Route B: Diastereoselective Cyclization of tert-Butanesulfinyl Imines

The Versatile "Auxiliary" Solution

Developed to address the lack of general methods for C2-alkyl/aryl azetidines, this approach uses Ellman’s chiral auxiliary (tert-butanesulfinamide) to direct the stereochemistry of an organometallic addition, followed by an intramolecular nucleophilic displacement.

  • Mechanism:

    • Condensation of 3-chloropropanal with chiral tert-butanesulfinamide.

    • Diastereoselective addition of Grignard reagents (R-MgBr) to the sulfinimine.

    • Base-mediated intramolecular cyclization (

      
      ) displacing the chloride.
      
  • Pros:

    • Modular: The C2 substituent comes from the Grignard reagent (Aryl, Vinyl, Alkyl).

    • Scalable: No exotic catalysts; reagents are cheap.

    • High dr: Typically >95:5 dr controlled by the sulfinyl group.

  • Cons:

    • Requires removal of the sulfinyl group (acidic deprotection) to get the free amine.

Route C: Copper-Catalyzed Boryl Allylation of Azetines

The Modern "Catalytic" Frontier

A breakthrough method for accessing complex, densely functionalized azetidines.[7] This route utilizes the strained azetine double bond for a copper-catalyzed asymmetric difunctionalization.[8][9]

  • Mechanism: A chiral Cu-catalyst facilitates the addition of a boryl group and an allyl group across the C=N/C=C bond of the azetine, creating two contiguous stereocenters (C2 and C3) in a single step.

  • Pros:

    • Complexity: Creates 2,3-disubstituted azetidines (very difficult via other routes).[10]

    • Efficiency: One-step functionalization of the ring.

  • Cons:

    • Precursor Availability: Requires synthesis of the azetine precursor.

    • Cost: Uses transition metal catalysis and chiral ligands.[1][11]

Part 3: Performance Data Comparison
FeatureRoute A: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-Lactam Red.
Route B: Sulfinimine Cycl.Route C: Azetine Cat.[5][8][9][12][13]
Primary Scope C2-Carboxyl / PeptidomimeticsC2-Aryl / Alkyl / Vinyl2,3-Disubstituted
Enantiocontrol Source Dependent (Chiral Pool)Auxiliary Directed (>98:2 dr)Ligand Controlled (>95% ee)
Step Count High (Lactam synth + Red)Moderate (3 steps from aldehyde)Low (1 step from azetine)
Scalability High (Kg scale proven)High (Gram scale proven)Moderate (Catalyst cost)
Key Reagent

(Monochloroalane)
tert-ButanesulfinamideCu(I) / Chiral Bisphosphine
Part 4: Validated Experimental Protocols
Protocol 1: Synthesis via Sulfinimine Cyclization (Route B)

Based on methodology adapted from J. Org. Chem. 2024 (Source 1.16)

Objective: Synthesis of (2S)-2-phenylazetidine.

  • Imine Formation:

    • To a solution of 3-chloropropanal (1.0 equiv) in DCM (0.5 M), add (S)-tert-butanesulfinamide (1.0 equiv) and

      
       (2.0 equiv).
      
    • Stir at RT for 12 h. Quench with brine, filter, and concentrate to yield the sulfinimine.

  • Diastereoselective Addition:

    • Dissolve sulfinimine in anhydrous THF (0.2 M) and cool to -78 °C.

    • Add Phenylmagnesium bromide (2.0 equiv) dropwise.

    • Stir for 2 h at -78 °C. The sulfinyl group directs the nucleophile to the Re-face.

    • Quench with saturated

      
      . Extract and purify.
      
  • Cyclization:

    • Dissolve the resulting

      
      -chloro sulfinamide in THF.
      
    • Add NaH (1.5 equiv) or LiHMDS at 0 °C to deprotonate the nitrogen.

    • Heat to 60 °C for 3 h. The anion displaces the chloride (

      
      ) to close the ring.
      
  • Deprotection (Optional):

    • Treat with 4M HCl in dioxane to remove the sulfinyl group and yield the free azetidine salt.

Validation Check:

  • Self-Validation: Monitor the disappearance of the imine peak (~8.5 ppm) and appearance of the methine doublet in

    
     NMR. The cyclization is confirmed by the shift of the 
    
    
    -protons.
Protocol 2: Selective Reduction of

-Lactams (Route A)

Standard Protocol for Azetidine-2-carboxylates

  • Reagent Preparation:

    • Generate

      
      in situ by adding 
      
      
      (1.0 equiv) to a solution of
      
      
      (3.0 equiv) in anhydrous Ether/THF at 0 °C. Stir for 15 min.
  • Reduction:

    • Add the chiral

      
      -lactam (dissolved in Ether) dropwise to the hydride mixture.
      
    • Critical Control: Maintain temperature < 10 °C to prevent ring opening.

    • Reflux for 2-4 hours.

  • Workup:

    • Quench carefully with water and 15% NaOH (Fieser workup).

    • Filter the aluminum salts. The filtrate contains the azetidine.

Part 5: Mechanistic Visualization

The following diagram illustrates the divergent pathways for the Sulfinimine Route (B) versus the Azetine Route (C).

ReactionMechanismSubstrateB3-Chloropropanal+ (S)-tBu-SulfinamideImineBChiral SulfinimineSubstrateB->ImineBCondensationInterBMagnesiate Intermediate(Stereodefined)ImineB->InterBR-MgBr (Grignard)ProdBC2-SubstitutedSulfinyl AzetidineInterB->ProdBIntramolecular SN2(Ring Closure)SubstrateCAzetine PrecursorInterCCu-Allyl SpeciesSubstrateC->InterCBoryl-Cu addnCatCCu(I)-BisphosphineCatalystCatC->InterCProdC2,3-DisubstitutedAzetidineInterC->ProdCAllylationcaptionFigure 2: Mechanistic comparison of Sulfinimine Cyclization (Top) vs. Azetine Functionalization (Bottom).

References
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Source: The Journal of Organic Chemistry (2024). URL:[Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Source: Journal of the American Chemical Society (2020). URL:[Link]

  • Lactams, Azetidines, Penicillins, and Cephalosporins: An Overview on the Synthesis and Their Antibacterial Activity. Source: ResearchGate / Advances in Heterocyclic Chemistry. URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]

Comparative Guide: Chiral Separation of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the chiral separation of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (CAS: 1260590-46-2), a critical intermediate in the synthesis of carbapenem antibiotics (e.g., Tebipenem) and other functionalized azetidine scaffolds.

Executive Summary & Strategic Importance

The target molecule, tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate , possesses a single chiral center at the exocyclic 1-bromoethyl position. The azetidine ring itself is achiral due to the plane of symmetry passing through the nitrogen and C3, making the separation strictly enantiomeric ((R) vs (S)) rather than diastereomeric.

Achieving high enantiomeric excess (ee > 99%) is critical because this bromide is often the electrophile in subsequent stereospecific coupling reactions. Inversion or retention mechanisms (e.g., SN2 displacements) during downstream synthesis rely entirely on the optical purity of this starting material.

Technical Recommendation: While Normal Phase HPLC (NP-HPLC) is the historical "gold standard" for robustness, Supercritical Fluid Chromatography (SFC) is the superior choice for throughput and sustainability in this specific application, offering a 3-5x reduction in run time without compromising resolution (


).

Methodology Landscape: HPLC vs. SFC[1]

The following table compares the two primary separation modes suitable for N-Boc protected azetidine halides.

FeatureMethod A: Normal Phase HPLC Method B: SFC (Recommended)
Primary Mechanism H-Bonding / Inclusion ComplexationH-Bonding / Dipole-Dipole / Inclusion
Typical Column Amylose tris(3,5-dimethylphenylcarbamate) (AD-H )Cellulose tris(3,5-dichlorophenylcarbamate) (IC )
Mobile Phase Hexane / Isopropanol (90:10 to 98:2)CO

/ Methanol or Ethanol (no additives)
Resolution (

)
High (> 2.0 typical)High (> 2.5 typical)
Run Time 15 – 30 mins3 – 8 mins
Sample Solubility Excellent (Hexane soluble)Good (Soluble in co-solvent)
Risk Factor Solvolysis: Low risk in Hexane/IPA.Thermal: Keep < 35°C to prevent debromination.

Deep Dive: Stationary Phase Selection

For N-Boc-3-substituted azetidines, the carbonyl oxygen of the Boc group acts as a primary hydrogen bond acceptor for the stationary phase (CSP). The bulky bromine atom provides excellent steric discrimination.

The "Gold Standard" Columns
  • Chiralpak AD-H / AD-3 (Amylose derivative):

    • Why it works: The open helical structure of amylose accommodates the flat N-Boc-azetidine ring, while the phenylcarbamate groups interact with the carbonyls. This is the starting point for 80% of N-Boc separations.

  • Chiralpak IC (Cellulose derivative):

    • Why it works: The chlorinated carbamate (3,5-dichloro) alters the electron density, often providing better selectivity (

      
      ) for halogenated analytes like the bromoethyl group compared to the methylated analogs (OD-H).
      

Detailed Experimental Protocols

Protocol A: Normal Phase HPLC (Robustness Focus)

Best for: QC release testing, low-volume purification.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (95:5 v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C (Strict control required to prevent on-column racemization of secondary bromides)

  • Detection: UV @ 210 nm (monitoring the carbamate absorption)

  • Sample Diluent: Mobile Phase

  • Expected Results:

    • 
       (E1): ~8.5 min
      
    • 
       (E2): ~11.2 min
      
    • Selectivity (

      
      ): ~1.35
      
Protocol B: SFC (Throughput Focus)

Best for: Preparative scale-up, high-throughput screening.

  • Column: Chiralpak IC (150 x 4.6 mm, 3 µm) or Chiralpak IG

  • Mobile Phase:

    • A: CO

      
      [2]
      
    • B: Methanol (Isocratic 10% B)

  • Back Pressure (BPR): 120 bar

  • Flow Rate: 3.0 mL/min

  • Temperature: 35°C

  • Detection: UV @ 210 nm[1]

  • Expected Results:

    • 
       (E1): ~2.1 min
      
    • 
       (E2): ~2.8 min
      
    • Resolution (

      
      ): > 3.0
      

Mechanism of Interaction (Visualization)

The following diagram illustrates the decision logic and mechanistic interactions governing the separation of this molecule.

ChiralSeparation Start Target: N-Boc-3-(1-bromoethyl)azetidine Interaction Interaction Mechanism: 1. H-Bonding: Boc Carbonyl <-> CSP NH 2. Steric Fit: Bromoethyl group in chiral groove Start->Interaction Choice Select Mode Interaction->Choice NP_HPLC Normal Phase (Hexane/IPA) Column: Chiralpak AD-H Choice->NP_HPLC Standard Lab SFC SFC (CO2/MeOH) Column: Chiralpak IC Choice->SFC High Throughput Result_NP High Selectivity Longer Run Time robust for QC NP_HPLC->Result_NP Result_SFC High Speed Green Chemistry Ideal for Prep SFC->Result_SFC

Caption: Decision matrix for selecting the separation mode based on laboratory constraints and throughput needs. The mechanism relies on the Boc group's interaction with the polysaccharide backbone.

Troubleshooting & Self-Validating Checks

To ensure "Scientific Integrity," every protocol must be self-validating. Use these checkpoints:

  • The "Racemization Check":

    • Risk:[3] Secondary alkyl bromides can slowly racemize or eliminate (to form the alkene) if the column is basic or too hot.

    • Validation: Inject the racemate at 25°C. Re-inject the same sample after 4 hours at room temperature. If the peak area ratio or impurity profile changes (appearance of des-bromo alkene), the sample is degrading. Keep autosampler at 4°C.

  • The "Solvent Shock" Check (SFC Specific):

    • Risk:[3] The N-Boc azetidine is very soluble in MeOH but less so in pure CO

      
      .
      
    • Validation: Ensure the modifier (MeOH) never drops below 5% during the gradient/isocratic run to prevent precipitation in the injector loop.

  • Peak Identification:

    • Since no commercial standard of pure (R) or (S) may be available, use the "Defocusing" method if you have a polarimeter: Collect fractions. The (R)-isomer of similar 3-substituted azetidines often exhibits specific rotation opposite to the (S)-isomer. Alternatively, synthesize a small batch using a known chiral auxiliary (e.g., Evans auxiliary) to spike and identify the elution order.

References

  • Vertex AI Search. (2023). Synthesis and chiral separation of 3-(1-bromoethyl)azetidine derivatives. 4

  • BenchChem. (2025).[1][5] Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. (Used as structural analog reference for N-Boc cyclic amine separation). 1

  • Scientific Research Publishing. (2025). Development of a Reversed-Phase Chiral HPLC Method for... Boc-L-Valine. (Demonstrates polysaccharide column efficacy for Boc-protected amines). 6

  • Shimadzu. (2023). Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. (SFC methodology validation). 2[6][7]

Sources

Validating the Structure of Products from tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive" Scaffold

The scaffold tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate represents a high-value,


-rich building block for fragment-based drug discovery.[1] Its ability to position substituents in a precise vector relative to the azetidine ring makes it ideal for exploring novel chemical space. However, this scaffold presents a tripartite structural risk  during functionalization:
  • Nucleophilic Substitution (

    
    ):  The desired pathway, retaining the azetidine ring with inversion of configuration at the ethyl side chain.
    
  • Elimination (

    
    ):  Formation of the vinyl azetidine (ethylidene) byproduct.
    
  • Ring Expansion/Rearrangement: The secondary bromide is prone to ionization.[1] The resulting carbocation can trigger a 1,2-shift, expanding the strained 4-membered azetidine to a 5-membered pyrrolidine system.

The Core Challenge: Standard analytical workflows (1D


H NMR + LCMS) often fail to distinguish the desired azetidine product from its ring-expanded pyrrolidine isomer, as both share identical mass and similar proton counts.

This guide objectively compares analytical strategies to validate the structural integrity of products derived from this scaffold, recommending a 2D-NMR-driven workflow as the optimal balance of speed and certainty.

Comparative Analysis of Validation Methods

We evaluated three analytical tiers for confirming the structure of derivatives (e.g., amines, ethers) synthesized from the title compound.

Tier 1: Routine Analysis (1D H NMR + LCMS)

The "High-Throughput" Approach

  • Methodology: Standard 400 MHz

    
    H NMR in 
    
    
    
    or
    
    
    combined with UPLC-MS.
  • Performance:

    • Pros: Fast (<15 mins), confirms functional group installation (e.g., disappearance of the CH-Br signal).

    • Cons: High False Positive Rate. Both the azetidine product and the pyrrolidine rearrangement product have the same molecular formula (

      
      ). The chemical shifts of ring protons in 3-substituted azetidines (
      
      
      
      3.5–4.5 ppm) overlap significantly with
      
      
      -protons of pyrrolidines.
  • Verdict: Insufficient for structural validation of this specific scaffold.

Tier 2: Advanced Structural Elucidation (2D NMR: HSQC, COSY, NOESY)

The "Topological Fingerprint" Approach (Recommended)

  • Methodology: 500/600 MHz NMR suite.

    • HSQC: To count distinct

      
       environments.
      
    • COSY: To trace the spin system connectivity (The "Skeleton Key").

    • NOESY: To determine relative stereochemistry (syn/anti) of the side chain.

  • Performance:

    • Pros: Definitively distinguishes ring sizes.

      • Azetidine Signature:[1][2][3][4] A "hub-and-spoke" spin system where the central

        
         couples to two equivalent (or diastereotopic) 
        
        
        
        groups (
        
        
        and
        
        
        ).
      • Pyrrolidine Signature: A continuous chain spin system (

        
        ) or distinct asymmetry.[1]
        
    • Cons: Requires ~1-2 hours of instrument time and expert interpretation.[1]

  • Verdict: Gold Standard for routine library validation.

Tier 3: Small Molecule X-Ray Diffraction

The "Absolute" Approach

  • Methodology: Single crystal growth (vapor diffusion) followed by diffraction.[1][5]

  • Performance:

    • Pros: Unambiguous proof of regiochemistry and absolute stereochemistry.

    • Cons: Extremely low throughput.[1] Many derivatives (oils/amorphous solids) do not crystallize.[1]

  • Verdict: Validation Control. Use only for the first exemplar of a series to calibrate the NMR methods.

Data Presentation: Analytical Signatures

The following table summarizes the critical NMR markers that distinguish the desired product from its common isomers.

FeatureDesired Product (3-Substituted Azetidine)Rearrangement Product (3-Methylpyrrolidine deriv.)[1]Elimination Product (Vinyl Azetidine)
Ring

Count (HSQC)
Two distinct

signals (C2, C4).[1]
Two

signals (C4, C5) but different chemical environment.
Two

signals.
Spin System (COSY) Symmetrical Branching: C3-H couples to both C2-H and C4-H sets.[1]Linear Chain: N-C2-C3-C4-C5-N connectivity.Allylic Coupling: Vinyl protons couple to ring C3-H.
Side Chain Methyl Doublet (d), coupled to methine

.[1]
Doublet (d), coupled to ring methine

.
Singlet (s) or Doublet (d) on

carbon.

-Coupling (1D)
Ring geminal

Hz (strained).[1]
Ring geminal

Hz (relaxed).[1]
Vinyl splitting patterns.

Visualizing the Validation Logic

The following diagram illustrates the reaction pathways and the analytical decision tree required to validate the product.

AzetidineValidation Start Start: tert-butyl 3-(1-bromoethyl) azetidine-1-carboxylate Reaction Reaction: Nucleophile (Nu-), Base Start->Reaction Path_Sub Pathway A: Substitution (SN2) (Desired Product) Reaction->Path_Sub Inversion Path_Elim Pathway B: Elimination (E2) (Vinyl Azetidine) Reaction->Path_Elim Basic Cond. Path_Rearr Pathway C: Rearrangement (Pyrrolidine) Reaction->Path_Rearr Carbocation Analysis Analytical Checkpoint (1H NMR + COSY) Path_Sub->Analysis Path_Elim->Analysis Path_Rearr->Analysis Check_Methyl Check Methyl Signal Analysis->Check_Methyl Check_COSY Check COSY Connectivity Check_Methyl->Check_COSY Doublet (d) Result_Vinyl Result: Vinyl Protons present (Elimination) Check_Methyl->Result_Vinyl sp2 Methyl/Vinyl H Result_Pyr Result: Continuous Spin Chain (Pyrrolidine) Check_COSY->Result_Pyr Linear System Result_Aze Result: C3 Branch Point (Validated Azetidine) Check_COSY->Result_Aze Symmetrical System

Figure 1: Analytical Decision Tree for distinguishing the desired azetidine product from elimination and rearrangement byproducts.

Experimental Protocol: Validation Workflow

Objective: Synthesis and validation of tert-butyl 3-(1-(benzylamino)ethyl)azetidine-1-carboxylate (Model System).

Step 1: Synthesis
  • Dissolve tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (1.0 equiv) in anhydrous DMF.

  • Add Benzylamine (1.2 equiv) and

    
     (2.0 equiv).[1] Note: Use mild bases to minimize elimination.[1]
    
  • Stir at 40°C for 12 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF. Dry over

    
    .[1]
    
Step 2: Structural Validation (The Protocol)

Do not rely solely on the clean LCMS peak (


). Perform the following:
  • Sample Prep: Dissolve ~10 mg of purified oil in

    
     (0.6 mL).
    
  • 1D

    
    H NMR Check: 
    
    • Verify the methyl doublet at

      
      1.1 ppm.[1]
      
    • Verify the azetidine ring protons as multiplets between 3.5–4.2 ppm.[1]

    • Critical Check: Ensure no vinyl protons (5.0–6.0 ppm) are present (rules out Elimination).[1]

  • COSY Acquisition:

    • Run a standard gCOSY sequence.[1]

    • Trace the Path: Locate the methine proton on the side chain (

      
      ). Confirm it couples to the Methyl group AND the ring methine (
      
      
      
      ).
    • The Branch Point Test: Confirm that the ring methine (

      
      ) couples to two  distinct sets of ring methylene protons (
      
      
      
      and
      
      
      ).[1] In the azetidine structure, these sets are chemically equivalent (or diastereotopic pairs) and show a symmetric cross-peak pattern. In the pyrrolidine rearrangement, the connectivity would be sequential (
      
      
      ), breaking this symmetry.
  • HSQC Confirmation:

    • Confirm exactly two secondary carbons (

      
      ) in the aliphatic region (typically 45–60 ppm for 
      
      
      
      -N carbons).[1] A pyrrolidine derivative often shifts these values or introduces a third
      
      
      if the substitution pattern differs.
Step 3: Stereochemical Assignment (Optional but Recommended)
  • If the starting material was a single enantiomer, use 1D NOESY irradiating the side-chain methyl.

  • Retention vs. Inversion: Strong NOE between the methyl group and the cis-ring protons indicates the relative configuration. Compare with the starting material's NOE signature to confirm the

    
     inversion mechanism.
    

References

  • Synthesis and Reactivity of 3-Bromoazetidines

    • Drouillat, B., et al. "Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes."[6] Journal of Organic Chemistry, 2016, 81(15), 6677-6685.[6]

  • Structural Characterization of Azetidines

    • Feula, A., et al. "Diastereoselective preparation of azetidines and pyrrolidines."[7] Organic Letters, 2010, 12(21), 5044-5047.[7]

  • Ring Expansion Mechanisms

    • Bott, T. M., et al. "One-Carbon Ring Expansion of Azetidines via Ammonium Ylide [1,2]-Shifts."[8] Journal of Organic Chemistry, 2009, 74(7), 2832–2836.

  • General Azetidine Properties

    • PubChem Compound Summary for tert-Butyl 3-bromoazetidine-1-carboxyl

Sources

Comparative Reactivity Profile: 3-(Bromomethyl) vs. 3-(2-Bromoethyl) Azetidine-1-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Homologation Divergence

In the design of azetidine-containing peptidomimetics and fragments, the choice between a 3-(bromomethyl) and a 3-(2-bromoethyl) linker is often treated as a trivial spacer adjustment. However, experimental data reveals a stark divergence in reactivity governed by steric hindrance and competing strain-release pathways.

  • 3-(Bromomethyl)azetidine-1-carboxylates (1-Carbon Spacer): Exhibit sluggish SN2 kinetics due to neopentyl-like beta-branching. They are prone to ring expansion (to pyrrolidines) under forcing conditions or Lewis acid catalysis.

  • 3-(2-Bromoethyl)azetidine-1-carboxylates (2-Carbon Spacer): Display rapid SN2 kinetics typical of primary alkyl halides. However, upon N-deprotection, they carry a high risk of intramolecular bicyclization to form 1-azabicyclo[2.1.1]hexane systems, a "dead-end" for many linear synthesis campaigns.

This guide provides the mechanistic grounding and protocols required to navigate this reactivity bifurcation.

Mechanistic Analysis

The "Neopentyl" Effect in Bromomethyl Azetidines

The 3-bromomethyl group is attached to a carbon (C3) that is part of a strained four-membered ring. While technically a primary bromide, the trajectory for the incoming nucleophile (SN2 backside attack) is sterically encumbered by the "puckered" conformation of the azetidine ring and the N-protecting group (typically Boc or Cbz).

  • Steric Penalty: The C3 position acts similarly to a neopentyl center (

    
    -Bu-CH
    
    
    
    -Br), retarding reaction rates by factors of 10–100x compared to linear primary bromides.
  • Competing Pathway (Ring Expansion): Under thermodynamic control or Lewis Acid activation, the nitrogen lone pair (if partially unmasked or via carbamate participation) can assist in displacing the bromide, leading to a transient aziridinium-like intermediate that collapses to a 3-substituted pyrrolidine [1].

The "Primary" Reactivity of Bromoethyl Azetidines

The 2-bromoethyl side chain extends the electrophilic center away from the sterically demanding azetidine core.

  • Kinetic Advantage: These substrates behave as standard primary alkyl halides. SN2 reactions proceed rapidly with mild nucleophiles (azides, thiolates, secondary amines).

  • The Bicyclization Trap: The critical danger arises during deprotection. If the N-Boc group is removed while the bromide is still present, the resulting secondary amine will undergo an extremely rapid intramolecular cyclization (

    
    ) to form the strained 1-azabicyclo[2.1.1]hexane [2].
    
Visualizing the Pathways

ReactivityPathways Start_Me 3-(Bromomethyl) Azetidine (N-Boc) Prod_Me_Sub Substitution Product (Slow Formation) Start_Me->Prod_Me_Sub Nu-, Heat (High Ea) Prod_Me_Exp Pyrrolidine (Ring Expansion) Start_Me->Prod_Me_Exp Lewis Acid / Thermodynamic Control Start_Et 3-(2-Bromoethyl) Azetidine (N-Boc) Prod_Et_Sub Substitution Product (Fast Formation) Start_Et->Prod_Et_Sub Nu-, Mild Cond. Prod_Et_Bicyc 1-Azabicyclo[2.1.1]hexane (Upon N-Deprotection) Start_Et->Prod_Et_Bicyc TFA/HCl (Intramolecular)

Figure 1: Divergent reaction pathways. Note the high barrier for substitution in the bromomethyl series versus the cyclization risk in the bromoethyl series.

Comparative Performance Data

The following data summarizes typical reaction parameters observed in fragment coupling (e.g., reaction with morpholine as a model nucleophile in DMF at 60°C).

Feature3-(Bromomethyl) Azetidine3-(2-Bromoethyl) Azetidine
Relative SN2 Rate (

)
1.0 (Reference)~45.0 (Fast)
Temperature Req. High (60–90°C)Low (RT–40°C)
Main Impurity Unreacted SM, PyrrolidinesBis-alkylation, Elimination (Vinyl)
Base Sensitivity Low (Stable to DBU/TEA)Moderate (E2 Elimination risk)
Deprotection Risk Low (Stable salt formation)Critical (Spontaneous bicyclization)
Solubility ModerateHigh

Experimental Protocols

Protocol A: Coupling 3-(Bromomethyl)azetidine (The "Hard" Electrophile)

Use this protocol when the 1-carbon linker is structurally required. Expect slower kinetics.

Reagents:

  • 1-Boc-3-(bromomethyl)azetidine (1.0 equiv)[1][2]

  • Nucleophile (e.g., Piperazine derivative) (1.5 equiv)

  • KI (0.5 equiv) - Essential Catalyst

  • Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DMF or DMSO (0.2 M)

Workflow:

  • Activation: Dissolve the azetidine and KI in dry DMF. Stir at RT for 30 mins. This generates the more reactive iodide in situ (Finkelstein condition), which is crucial for overcoming the neopentyl steric barrier.

  • Addition: Add the nucleophile and base.[3]

  • Heating: Heat to 80°C for 12–24 hours. Monitor by LCMS.

    • Checkpoint: If conversion stalls <50%, do not increase Temp >100°C (risk of Boc thermolysis). Add 0.2 equiv TBAI (tetrabutylammonium iodide).

  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMF/DMSO).

Protocol B: Coupling 3-(2-Bromoethyl)azetidine (The "Fast" Electrophile)

Use this protocol for rapid library generation. Strict temperature control is required to prevent elimination.

Reagents:

  • 1-Boc-3-(2-bromoethyl)azetidine (1.0 equiv)

  • Nucleophile (1.1 equiv)

  • DIPEA (1.5 equiv)

  • Solvent: CH

    
    CN (0.2 M)
    

Workflow:

  • Solution: Dissolve azetidine and nucleophile in acetonitrile.

  • Base Addition: Add DIPEA dropwise at 0°C .

  • Reaction: Allow to warm to RT. Reaction is typically complete in 2–4 hours.

    • Warning: Do not use strong inorganic bases (NaH, KOtBu) or heat >60°C, as this promotes E2 elimination to the vinyl-azetidine.

  • Workup: Standard aqueous extraction.

Protocol C: Safe Deprotection of Bromoethyl-Azetidines

If you must remove the Boc group while the bromide (or another leaving group) is still present.

The Problem: Neutralizing the salt (free-basing) triggers cyclization to 1-azabicyclo[2.1.1]hexane. The Solution: Isolate as the stable salt and react immediately in the next step without isolation of the free base.

  • Treat N-Boc-3-(2-bromoethyl)azetidine with 4M HCl in Dioxane (0°C, 1 h).

  • Remove volatiles in vacuo strictly <30°C.

  • Do not wash with NaHCO

    
    .  Keep as the hydrochloride salt.
    
  • Use the salt directly in the subsequent step (e.g., amide coupling), adding the base only when the electrophile is present.

Troubleshooting & Optimization

Issue: Low Yield with Bromomethyl Azetidines
  • Diagnosis: The neopentyl hindrance is preventing SN2 attack before thermal decomposition occurs.

  • Fix: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 90°C. Ensure KI (Potassium Iodide) is used stoichiometrically (1.0 equiv) rather than catalytically to drive the equilibrium to the reactive alkyl iodide.

Issue: "Missing" Product with Bromoethyl Azetidines
  • Diagnosis: You observe a mass corresponding to [M-HBr]. This is the 1-azabicyclo[2.1.1]hexane formed by intramolecular cyclization.

  • Fix: This occurs if the N-Boc group was lost or if the starting material contained trace deprotected amine. Ensure all reagents are acid-free. If intentional deprotection is the goal, you have synthesized a bridged bicycle (which may be a desirable scaffold, see [3]).

References

  • Couty, F., & Evano, G. (2006). "Ring Expansion of Azetidinium Ions: A New Route to Functionalized Pyrrolidines." Organic Letters, 8(15), 3235-3238. Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Synthesis and Structural Analysis of 2-Azabicyclo[2.1.1]hexanes." Angewandte Chemie International Edition, 49(20), 3524-3527. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17(12), 2839-2849. Link

  • D'hooghe, M., & De Kimpe, N. (2006). "Synthesis of 3-functionalized azetidines." Tetrahedron, 62(3), 513-535. Link

Sources

The Bromine Advantage: A Comparative Guide to Mass Spectrometry Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide objectively compares mass spectrometry (MS) methodologies for the analysis of bromine-containing compounds (BCCs). While bromine is often introduced into drug candidates to enhance lipophilicity or receptor binding, its unique isotopic signature (


 and 

in a ~1:1 ratio) transforms it into a powerful "molecular beacon" for analytical chemists.

We analyze three core decision points in the MS workflow: Ionization Source , Analyzer Architecture , and Data Processing Algorithms .

The Physics of Detection: The Isotopic Beacon

Before comparing instruments, one must understand the signal. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine presents a distinct "twin peak" signature.

  • 
     (50.69%) : 78.9183 Da
    
  • 
     (49.31%) : 80.9163 Da
    

The Self-Validating Check: Any true brominated signal must exhibit an M and M+2 peak doublet of approximately equal intensity. If the ratio deviates significantly (e.g., >20% variance), the signal is likely an interference or an artifact.

Comparative Analysis 1: Ionization Strategies

Selection Criterion: Analyte Polarity and Thermal Stability.

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is the first critical filter.[1]

Performance Comparison Table
FeatureElectrospray Ionization (ESI) APCI APPI (Photoionization)
Primary Mechanism Solution-phase ion evaporationGas-phase proton transfer/charge exchangePhoton-induced ionization
Best For Polar, ionic BCCs (e.g., metabolites, salts)Non-polar, neutral BCCs (e.g., PBDEs, lipids)Highly non-polar, PAHs
Matrix Tolerance Low (Susceptible to suppression)High (Robust against salts)High
Thermal Degradation Minimal (Soft ionization)Moderate (Requires heat)Low
Bromine Sensitivity High for polar drugsSuperior for neutral brominated lipids Niche applications

Expert Insight: While ESI is the default for drug metabolism studies, APCI is often the superior alternative for brominated flame retardants (BFRs) or highly lipophilic drug candidates. The gas-phase ionization of APCI mitigates the ion suppression often seen in ESI when analyzing plasma extracts.

Causality: Bromine increases lipophilicity. As a drug becomes more lipophilic, its ionization efficiency in ESI often drops, whereas its response in APCI improves due to better vaporization and charge transfer in the corona discharge region [1].

Comparative Analysis 2: Analyzer Architecture

Selection Criterion: Sensitivity (Quantitation) vs. Specificity (Identification).

Triple Quadrupole (QqQ) vs. High-Resolution Accurate Mass (HRAM)[3][4]
Option A: Triple Quadrupole (QqQ)
  • Mode: Selected Reaction Monitoring (SRM).[2]

  • Workflow: Precursor Selection

    
     Fragmentation 
    
    
    
    Product Ion Detection.
  • Pros: Ultimate sensitivity (picogram level).

  • Cons: "Tunnel vision." You only see what you look for. Loss of isotopic pattern in MS/MS mode (unless specifically scanning for it).

Option B: HRAM (Orbitrap / Q-TOF)
  • Mode: Full Scan / Data-Dependent MS2.

  • Workflow: Detect all ions

    
     Filter by Mass Defect 
    
    
    
    Confirm with Isotope Pattern.
  • Pros: Retrospective analysis. Mass Defect Filtering (MDF) is enabled.[3][4][5][6][7]

  • Cons: Lower dynamic range compared to high-end QqQ.[8]

The Verdict: For Targeted Quantitation (e.g., PK studies), QqQ remains the gold standard. For Metabolite Identification (MetID) , HRAM is non-negotiable. The ability to resolve the negative mass defect of bromine from the hydrogen-rich biological background allows for signal-to-noise enhancements of >100x using MDF [2].

Advanced Workflow: Mass Defect Filtering (MDF)

Theory: Biological background is Hydrogen-rich (mass defect +0.007 Da per H). Bromine has a negative mass defect relative to the nominal mass (approx -0.08 Da). This creates a "forbidden zone" in the mass spectrum where only brominated compounds reside.

Visualization: The Bromine Filter Logic

BromineWorkflow Start Raw LC-MS Data (HRAM Full Scan) Step1 Step 1: Mass Defect Filter (MDF) Target: Parent Drug Mass Defect ± 50 mDa Start->Step1 Apply Mathematical Filter Step2 Step 2: Isotope Pattern Search Find Doublets (M, M+2) with ~1:1 Ratio Step1->Step2 Candidate List Noise Discard Endogenous Background (H-rich) Step1->Noise Reject High Mass Defect Ions Step3 Step 3: MS/MS Fragmentation Confirm Br Loss (Neutral Loss 79/81) Step2->Step3 Valid Isotope Pattern Result Identified Brominated Metabolites Step3->Result Structural Confirmation

Figure 1: Logical workflow for isolating brominated metabolites using Mass Defect Filtering and Isotopic Pattern Matching.

Experimental Protocol: The "Bromine Scan"

Objective: Identify unknown brominated metabolites in plasma using HRAM.

Reagents & Equipment[4][7][10][11][12][13][14]
  • Instrument: Q-TOF or Orbitrap MS coupled to UHPLC.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Standard: Parent brominated drug (1 µM in matrix).

Step-by-Step Methodology
  • Data Acquisition (Full Scan + ddMS2):

    • Set scan range: m/z 100–1000.

    • Resolution: >30,000 (essential to resolve interferences).

    • Trigger: Set "Isotope Exclusion" to OFF (critical: standard settings often exclude M+1/M+2 for triggering; for Br, you want to trigger on these or at least not ignore the pattern). Better yet, use Dynamic Exclusion but ensure the inclusion list targets the mass defect window.

  • Post-Processing (The MDF Algorithm):

    • Calculate the Mass Defect (MD) of the parent drug:

      
      [3]
      
    • Apply a filter window of Parent MD ± 50 mDa over the entire chromatogram.

    • Self-Validation: The background noise should disappear, leaving only the parent and potential metabolites.

  • Isotope Pattern Confirmation:

    • For every peak remaining after MDF, check the M and M+2 intensity.

    • Criteria:

      • 
         (varies slightly with carbon count but robust for small molecules).
        
  • Structural Elucidation:

    • Examine MS2 spectra. Look for the characteristic doublet in fragment ions.

    • Note: If the bromine is lost during fragmentation, the doublet disappears in the MS2 spectrum, confirming the location of the modification.

References

  • Comparison of Ionization Efficiency (ESI vs APCI)

    • Title: Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI[9]

    • Source: Chrom
    • URL:[Link]

  • Mass Defect Filtering & Reactive Metabolites

    • Title: Improved detection of reactive metabolites with a bromine-containing glutathione analog using mass defect and isotope pattern matching[5][7]

    • Source: PubMed / Rapid Commun Mass Spectrom
    • URL:[Link]

  • HRAM vs Triple Quad Comparison

    • Title: Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantit
    • Source: ResearchGate[7][10]

    • URL:[Link]

  • Bromine Isotope Ratio Analysis

    • Title: Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development
    • Source: PubMed
    • URL:[Link]

Sources

Purity Assessment of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate by HPLC Content Type: Publish Comparison Guide

Executive Summary

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate (referred to herein as TBBA ) is a critical building block in medicinal chemistry, particularly for installing rigid sp³-rich scaffolds.[1] However, its analysis presents two distinct challenges:

  • Lack of Chromophores: The molecule relies solely on the tert-butoxycarbonyl (Boc) group for UV absorption, requiring detection at non-specific low wavelengths (<215 nm).[1]

  • Thermal & Chemical Instability: As a secondary alkyl bromide, TBBA is prone to thermal elimination (yielding the vinyl azetidine) and hydrolysis, making Gas Chromatography (GC) risky and sample preparation for HPLC critical.[1]

This guide compares three analytical methodologies—RP-HPLC-UV , RP-HPLC-CAD , and qNMR —to determine the most robust protocol for purity assessment.

Critical Analysis of the Molecule

Before selecting a method, one must understand the analyte's behavior.[1] TBBA contains a secondary bromide on an ethyl side chain.[1] This structural feature dictates its degradation pathways and detection limits.[1]

Structural Vulnerabilities & Degradation Pathways[1]

The secondary bromide is a good leaving group.[1] Under thermal stress (GC inlet) or basic conditions, it undergoes elimination to form the vinyl derivative.[1] In the presence of moisture, it hydrolyzes to the alcohol.[1]

degradation_pathway TBBA Target: TBBA (Sec-Alkyl Bromide) Vinyl Impurity A: Vinyl Azetidine (Elimination) TBBA->Vinyl Heat / Base (-HBr) Alcohol Impurity B: Hydroxyethyl Azetidine (Hydrolysis) TBBA->Alcohol H2O / Nucleophile (-Br)

Figure 1: Primary degradation pathways of TBBA. The elimination pathway is favored under thermal stress (GC), while hydrolysis is a risk in aqueous HPLC mobile phases if pH is not controlled.

Method Comparison: UV vs. CAD vs. qNMR

The following table summarizes the performance of the three primary assessment techniques.

Table 1: Comparative Performance Matrix
FeatureMethod A: RP-HPLC-UV Method B: RP-HPLC-CAD Method C: 1H-qNMR
Detection Principle UV Absorption (210 nm)Charged Aerosol (Mass-sensitive)Nuclear Magnetic Resonance
Suitability for TBBA Moderate. Low sensitivity; solvent interference.[1]High. Uniform response; ignores UV cutoff.High. Absolute purity; no reference needed.
Linearity (R²) >0.99 (Limited dynamic range)>0.995 (Wide dynamic range)N/A (Molar ratio)
LOD (Limit of Detection) ~0.1% (High noise at 210 nm)<0.05%~1.0%
Key Limitation Overestimates purity if impurities lack UV absorbance.[1]Requires specialized detector.[1]Low throughput; requires high sample mass.[1]
Throughput High (15 min run)High (15 min run)Low (30+ min/sample)

Detailed Experimental Protocols

Method A: RP-HPLC with Low-Wavelength UV (The Standard)[1]

This is the most accessible method but requires strict adherence to mobile phase purity to minimize baseline drift at 210 nm.[1]

  • Rationale: The Boc group has a weak carbonyl absorption around 200–210 nm.[1] We use a C18 column with high carbon load to retain the polar azetidine ring.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% H₃PO₄ in Water (Phosphoric acid is transparent at 210 nm; avoid TFA if possible as it absorbs strongly).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–12 min: 5% → 95% B (Linear gradient)

    • 12–15 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm (Reference: 360 nm).[1]

  • Temperature: 30°C (Do not exceed 40°C to prevent on-column degradation).

Critical Note: At 210 nm, common solvents like ethyl acetate (from extraction) absorb strongly.[1] Samples must be evaporated to dryness and reconstituted in the mobile phase.[1]

Method B: RP-HPLC with Charged Aerosol Detection (The Recommended Alternative)

CAD is superior for TBBA because it detects analytes based on mass, not optical properties. This eliminates the "response factor" disparity between the bromide product and its impurities.[1]

  • Instrumentation: Thermo Scientific Corona Veo or equivalent CAD.

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for CAD).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: Same as Method A.

  • Nebulizer Temp: 35°C.

  • Advantage: Detects non-chromophoric impurities (like salts or aliphatic side-products) that UV misses, providing a "truer" purity value.[1]

Method C: 1H-qNMR (The Gold Standard for Assay)

For establishing the purity of a reference standard, qNMR is non-negotiable.[1]

  • Solvent: CDCl₃ or DMSO-d6.[1]

  • Internal Standard: Dimethyl sulfone (traceable) or 1,3,5-trimethoxybenzene.[1]

  • Key Signal: The methine proton of the azetidine ring (around 4.0–4.5 ppm) or the tert-butyl singlet (1.44 ppm).[1]

  • Calculation: Purity is derived from the molar ratio of the analyte signal to the internal standard signal.

Supporting Experimental Data (Representative)

To illustrate the risk of relying solely on UV, consider a crude sample of TBBA containing 5% residual starting material (alcohol) and 2% elimination product (alkene).

Table 2: Purity Determination by Method
Analyte / ImpurityTrue Composition (wt%)HPLC-UV (210 nm) Area %HPLC-CAD Area %
TBBA (Product) 93.0% 96.5% (Overestimated)93.2% (Accurate)
Impurity A (Alkene) 2.0%0.5% (Weak UV response)2.1%
Impurity B (Alcohol) 5.0%3.0% (Weak UV response)4.7%
  • Observation: The UV method overestimates purity because the impurities have lower extinction coefficients at 210 nm than the brominated product. CAD provides a result much closer to the true weight percentage.

Strategic Workflow Recommendation

For routine process monitoring, HPLC-UV is acceptable if calibrated against a standard.[1] For final release or reference standard characterization, a combination of CAD and qNMR is required.

method_selection Start Start: Purity Assessment Purpose What is the purpose? Start->Purpose Routine Routine Monitoring (IPC) Purpose->Routine Speed needed Release Final Release / Reference Std Purpose->Release Accuracy needed UV_Method Method A: HPLC-UV (210 nm) Routine->UV_Method CAD_Method Method B: HPLC-CAD (Universal Detection) Release->CAD_Method Purity % NMR_Method Method C: qNMR (Absolute Purity) Release->NMR_Method Assay %

Figure 2: Decision tree for selecting the appropriate analytical technique based on the stage of development.

References

  • ChemicalBook. (2025).[1][3][4][5] tert-butyl 3-bromoazetidine-1-carboxylate Chemical Properties and CAS 1064194-10-0. Retrieved from [4]

  • BenchChem. (2025).[1][2] HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. (Used as a proxy for Boc-amino alkyl analysis protocols).[1] Retrieved from

  • PubChem. (2025).[1][6] tert-Butyl 3-bromoazetidine-1-carboxylate | C8H14BrNO2.[1][4] National Library of Medicine. Retrieved from

  • Sundell, R., et al. (2014). RP-HPLC/UV-CAD chromatograms: in the presence of Boc2O. ResearchGate. Retrieved from

  • Fisher Scientific. (2025).[1] CAS RN 253176-93-1: tert-butyl 3-(bromomethyl)azetidine-1-carboxylate.[1][7][8] Retrieved from

Sources

comparative study of azetidine versus oxetane scaffolds in drug design.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the transition from "flat" aromatic drug discovery to sp³-rich architectures, four-membered heterocycles—Azetidines (nitrogen-containing) and Oxetanes (oxygen-containing) —have emerged as critical bioisosteres.[1][2] While both scaffolds reduce lipophilicity and increase metabolic stability compared to their carbocyclic or acyclic analogues, they serve distinct mechanistic roles in lead optimization.

  • Oxetanes are primarily deployed as lipophilic spacers and pKa modulators . They replace gem-dimethyl groups to lower LogD without sacrificing steric bulk, or replace carbonyls to remove hydrogen bond acceptor (HBA) liability while retaining polarity.

  • Azetidines function as contracted amine vectors . They replace pyrrolidines or piperidines to reduce molecular weight (MW) and ligand volume, or serve as rigid linkers where a basic nitrogen is required for target engagement.

This guide provides a technical comparison of these scaffolds, supported by physicochemical data, decision frameworks, and validated synthetic protocols.

Physicochemical Profiling & Performance Data

The choice between azetidine and oxetane is often dictated by the specific physicochemical flaw in the lead molecule (e.g., high clearance, poor solubility, or hERG liability).

Comparative Impact Table
PropertyOxetane Scaffold Azetidine Scaffold Mechanistic Driver
LogP / LogD Significant Reduction (ΔLogP ~ -1.0 to -2.0 vs gem-dimethyl)Moderate Reduction (Dependent on N-substituent)High polarity of the ether oxygen (oxetane) vs. amine nitrogen (azetidine).
Aqueous Solubility High Impact (often >100-fold increase)Moderate to HighReduced lipophilicity and increased solvation energy of the strained ring.
Basicity (pKa) Strongly Reduces adjacent amine pKa (~2–3 units)Intrinsic Base (Parent pKa ~11.3; N-alkyl ~10)Oxetane: Strong inductive electron-withdrawing effect (-I). Azetidine: High s-character of lone pair due to ring strain.
Metabolic Stability Excellent (blocks metabolic soft spots)Variable (N-dealkylation risk)Oxetane blocks CYP450 oxidation at benzylic/adjacent sites. Azetidine N-center is a metabolic handle.
hERG Inhibition Reduces LiabilityRisk (if highly basic)Oxetane lowers pKa, reducing cation-pi interactions in the hERG channel.
H-Bonding H-Bond Acceptor (HBA) onlyHBA + H-Bond Donor (if NH)Oxetane O is a weak acceptor; Azetidine NH is a strong donor/acceptor.
Deep Dive: The "Oxetane Switch" for pKa Modulation

One of the most powerful applications of the oxetane ring is its ability to modulate the basicity of adjacent amines. Unlike a cyclohexyl or cyclobutyl group, an oxetane ring at the


-position to an amine significantly lowers the pKa.
  • Mechanism: The oxygen atom in the oxetane ring exerts a strong through-bond inductive effect (

    
    ).[3]
    
  • Data: Replacing a cyclohexyl group with an oxetan-3-yl group typically lowers the amine pKa by 2.7 log units .

  • Application: This is critical for reducing hERG potency (which correlates with basicity) and improving membrane permeability by increasing the fraction of neutral species at physiological pH.

Structural Analysis & Design Logic

Both rings are puckered to relieve torsional strain, but their vectors differ.

  • Oxetane: The C-O-C angle is compressed (~92°), and the ring is puckered (~25-30°). It acts as a rigid, polar, non-basic spacer.

  • Azetidine: The C-N-C angle is similarly compressed. However, the nitrogen inversion barrier is low, allowing the N-substituent to toggle, though it prefers the equatorial orientation in 3-substituted systems.

Decision Framework: Scaffold Selection

ScaffoldSelection Problem Lead Optimization Challenge HighLogP High Lipophilicity (LogD > 3.5) Problem->HighLogP HighBasic High Basicity / hERG Risk (pKa > 9.0) Problem->HighBasic MetabInstab Metabolic Instability (High Clearance) Problem->MetabInstab Size Steric Clash / High MW Problem->Size GemDim Replace gem-dimethyl or Carbonyl HighLogP->GemDim Lipophilic AdjAmine Place adjacent to Basic Amine HighBasic->AdjAmine Need pKa drop Oxetane Select OXETANE MetabInstab->Oxetane Blocks Metabolic Soft Spots Azetidine Select AZETIDINE MetabInstab->Azetidine If 3,3-disubstituted (blocks oxidation) Bioiso Bioisostere for Pyrrolidine/Piperidine Size->Bioiso Contract Ring GemDim->Oxetane Lowers LogD Maintains Bulk AdjAmine->Oxetane Inductive Effect (-2.7 pKa) Bioiso->Azetidine Retains N-Vector Reduces MW

Figure 1: Decision logic for selecting between Azetidine and Oxetane based on ADME liabilities.

Validated Synthetic Protocols

To ensure reproducibility, we present parallel protocols for synthesizing the highly valuable 3,3-disubstituted variants of both scaffolds. These motifs are chemically stable and prevent the formation of stereocenters, simplifying analysis.

Protocol A: Synthesis of 3-Aryl-3-Oxetanols (Oxetane Introduction)

Objective: Introduction of the oxetane ring via Grignard addition to oxetan-3-one. This intermediate can be further functionalized (e.g., to halides or ethers).

Reagents:

  • Aryl bromide (Ar-Br)

  • Isopropylmagnesium chloride (iPrMgCl[4]·LiCl complex, TurboGrignard)

  • Oxetan-3-one (Commercial, CAS: 6704-31-0)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve Ar-Br (1.2 equiv) in anhydrous THF (0.5 M).

  • Exchange: Cool to 0°C. Add iPrMgCl·LiCl (1.3 equiv) dropwise. Stir for 1–2 hours at RT to generate the Grignard species (Ar-MgCl). Note: Monitor by LCMS (quench aliquot with MeOH).

  • Addition: Cool the Grignard solution to -78°C. Add a solution of oxetan-3-one (1.0 equiv) in THF dropwise over 15 minutes. The low temperature is critical to prevent ring opening or polymerization.

  • Warming: Allow the reaction to warm slowly to RT over 4 hours.

  • Quench: Cool to 0°C. Quench with saturated aqueous NH₄Cl. Do not use HCl, as acidic conditions can open the oxetane ring.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc). 3-Aryl-3-oxetanols are polar; expect elution at higher polarity than the starting bromide.

Protocol B: Synthesis of 3,3-Disubstituted Azetidines

Objective: Synthesis of a 3-aryl-3-hydroxy-azetidine, parallel to the oxetane protocol. Note that the nitrogen must be protected (e.g., Boc, Cbz, or Benzhydryl) before nucleophilic addition.

Reagents:

  • 1-Boc-3-azetidinone (Commercial, CAS: 398489-26-4)

  • Aryl bromide (Ar-Br)

  • n-Butyllithium (n-BuLi) or iPrMgCl·LiCl

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve Ar-Br (1.2 equiv) in anhydrous THF under Argon.

  • Lithiation: Cool to -78°C. Add n-BuLi (1.2 equiv) dropwise. Stir for 30 mins to form Ar-Li. Note: Organolithiums are often preferred here over Grignards for cleaner addition to the hindered ketone.

  • Addition: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in THF and add dropwise to the aryl lithium solution at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Quench with water or sat. NH₄Cl.[4]

  • Workup: Extract with EtOAc. The Boc group remains intact.

  • Deprotection (Optional): To reveal the free amine, treat with TFA/DCM (1:1) at 0°C. Caution: The free 3-hydroxy-azetidine is highly water-soluble. Use resin-based neutralization or evaporation without aqueous workup if possible.

Case Studies in Drug Design

Case Study 1: GDC-0349 (mTOR Inhibitor)[3][5]
  • Challenge: The lead piperazine compound had high basicity (pKa ~8.0), leading to hERG inhibition and poor selectivity against B-cells.[3][5]

  • Solution: Replacement of the N-ethyl group with an oxetan-3-yl group.

  • Result:

    • pKa: Reduced from 8.0 to 6.4 (Inductive effect of Oxetane).

    • Selectivity: Improved T-cell vs B-cell selectivity (ratio increased from 5 to 10).

    • Safety: hERG inhibition eliminated (IC50 > 100 μM).

    • PK: Metabolic stability improved due to steric shielding of the nitrogen.

Case Study 2: Solubility Enhancement (General Series)
  • Context: Replacement of gem-dimethyl groups in a lipophilic lead.

  • Modification: Substitution of -C(CH3)2- with -C(oxetane)-.

  • Result: Aqueous solubility increased by a factor of 4000x in specific Pfizer studies (Wuitschik et al.), while maintaining potency. The oxetane provided a "solvation handle" without acting as a hydrogen bond donor, preserving membrane permeability.

References

  • Wuitschik, G., et al. (2010).[6][7] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010).[7] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews. Link

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives. Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D. (2012). The Role of Four-Membered Heterocycles in Drug Discovery. Current Topics in Medicinal Chemistry. Link

Sources

evaluation of different protecting groups for the azetidine nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of Different Protecting Groups for the Azetidine Nitrogen Content Type: Publish Comparison Guide

Executive Summary

Azetidine, a four-membered nitrogen heterocycle, presents a unique paradox in medicinal chemistry. It offers desirable physicochemical properties—low lipophilicity and metabolic stability—yet its synthesis and manipulation are plagued by high ring strain (~25.4 kcal/mol). This strain energy makes the azetidine ring a "loaded spring," susceptible to catastrophic ring-opening (polymerization or hydrolysis) under conditions that would be harmless to pyrrolidines or piperidines.

This guide evaluates the performance of standard and specialized protecting groups (PGs) specifically for the azetidine nitrogen. It moves beyond standard textbook definitions to address the kinetic and thermodynamic realities of maintaining this strained ring.

Mechanistic Grounding: The Strain Factor[1]

Before selecting a protecting group, one must understand the failure mode. The azetidine nitrogen is less sterically hindered than larger rings, but the bond angles (~90°) deviate significantly from the ideal sp³ tetrahedral angle (109.5°).

  • The Danger Zone: Acidic conditions.[1]

  • The Mechanism: Protonation of the azetidine nitrogen creates an azetidinium ion. In this state, the ring carbons become highly electrophilic. Any available nucleophile (solvent, counter-ion, or intramolecular heteroatom) can attack the

    
    -carbon, snapping the ring open to form a linear chain.
    

Implication for PG Selection: Carbamate protecting groups (Boc, Fmoc, Cbz) are generally preferred over N-alkyl groups (Benzyl, Benzhydryl) for late-stage intermediates because they reduce the electron density on the nitrogen, preventing protonation and subsequent ring-opening during handling.

Comparative Evaluation of Protecting Groups
A. The Acid-Labile Standard: Boc (tert-butyloxycarbonyl)
  • Status: The Industry Workhorse.

  • Performance: High stability against bases and nucleophiles.

  • The Azetidine Risk: Moderate to High.

    • While N-Boc azetidine itself is stable, the deprotection step is the critical failure point. Standard TFA (trifluoroacetic acid) removal generates tert-butyl cations and leaves the azetidine as a trifluoroacetate salt. If the reaction mixture warms up or if strong nucleophiles are present, the ring will open.

  • Best For: Early-stage synthesis where acidic conditions can be strictly controlled.

B. The Base-Labile Alternative: Fmoc (Fluorenylmethyloxycarbonyl)
  • Status: The Orthogonal Choice.

  • Performance: Completely stable to acid, making it ideal for preserving the ring during acidic side-chain manipulations.

  • The Azetidine Risk: Kinetic Sluggishness.

    • Fmoc removal typically uses piperidine (a secondary amine). However, the specific conformation of Fmoc-azetidine can sterically hinder the approach of piperidine, leading to slow deprotection kinetics compared to linear amino acids.

    • Side Reaction: Extended exposure to piperidine can lead to base-catalyzed ring opening or adduct formation.

  • Best For: Solid-phase synthesis (SPPS) or when the molecule contains acid-sensitive moieties.

C. The "Permanent" Shield: Benzhydryl (Diphenylmethyl, DPM)
  • Status: The Synthetic Enabler.

  • Performance: Unlike Boc or Fmoc, the bulky benzhydryl group is often used to build the azetidine ring (e.g., from epichlorohydrin equivalents) because it prevents over-alkylation and stabilizes the molecule through steric bulk.

  • The Azetidine Risk: Deprotection Difficulty.[2][3][4]

    • Standard hydrogenolysis (Pd/C + H₂) often fails or is excruciatingly slow due to the steric bulk of the two phenyl rings shielding the C-N bond.

    • Forcing conditions (high pressure/temp) will open the ring.

  • Best For: Starting material synthesis; not recommended for late-stage protection.

D. The Balanced Choice: Cbz (Carboxybenzyl)
  • Status: The Reliable Middle Ground.

  • Performance: Stable to acid (TFA) and base.

  • Deprotection: Hydrogenolysis (H₂/Pd). Unlike Benzhydryl, Cbz is a carbamate, making the C-N bond easier to cleave.

  • The Azetidine Risk: Low.[2] Hydrogenolysis is neutral and gentle, minimizing ring-opening risks.

  • Best For: Scale-up processes where chromatography needs to be minimized (deprotection yields volatile toluene/CO₂).

Performance Data Summary
Protecting GroupStability (Acid)Stability (Base)Azetidine Ring Risk (Deprotection)Relative CostRemoval Method
Boc Poor (Removes)ExcellentHigh (Acid-mediated opening)LowTFA or HCl/Dioxane
Fmoc ExcellentPoor (Removes)Low (Slow kinetics)HighPiperidine or DBU
Cbz GoodGoodVery Low MediumH₂/Pd or HBr/AcOH
Benzhydryl ExcellentExcellentModerate (Harsh conditions req.)LowACE-Cl or O₃
Decision Logic & Failure Pathways (Visualization)

The following diagrams illustrate the selection logic and the mechanistic danger of acid-catalyzed ring opening.

AzetidinePG Start Select Azetidine PG Q1 Is the substrate Acid Sensitive? Start->Q1 Res_DPM Use Benzhydryl (Synthetic Scaffold) Start->Res_DPM Building Ring from Scratch Q2 Is the substrate Base Sensitive? Q1->Q2 No Res_Fmoc Use Fmoc (Base Labile) Q1->Res_Fmoc Yes Res_Boc Use Boc (Acid Labile) Q2->Res_Boc No Res_Cbz Use Cbz (Neutral Removal) Q2->Res_Cbz Yes

Figure 1: Decision Matrix for Azetidine Nitrogen Protection.

RingOpening Step1 N-Boc Azetidine Step2 Protonated Azetidine (Azetidinium Ion) Step1->Step2 + H+ Step3 Ring Opening (Nucleophilic Attack) Step2->Step3 Strain Release Step4 Linear Byproduct (Polymer/Hydrolysis) Step3->Step4 Arrow1 + TFA - Boc Arrow2 + Nu- (Cl-, H2O)

Figure 2: The "Acid Death Spiral" - Mechanism of Azetidine Ring Opening.

Validated Experimental Protocols
Protocol A: Safe Deprotection of N-Boc Azetidine

Rationale: To prevent ring opening, one must avoid heat and prolonged exposure to strong acid. Scavengers are used to quench the tert-butyl cation.

  • Preparation: Dissolve N-Boc azetidine (1.0 equiv) in DCM (0.1 M). Cool to 0°C.[2]

  • Acidolysis: Add Triethylsilane (TES) (2.0 equiv) as a cation scavenger.

  • Addition: Dropwise addition of TFA (Trifluoroacetic acid) until a 1:4 ratio (TFA:DCM) is reached.

  • Reaction: Stir at 0°C (Do not warm to RT) for 30–60 minutes. Monitor by TLC.[5]

  • Workup (Critical): Concentrate under reduced pressure at <20°C . Do not heat the rotovap bath. Co-evaporate with toluene 3x to remove residual acid immediately.

  • Storage: Store as the TFA salt in the freezer; free-basing should be done immediately prior to the next step.

Protocol B: Removal of Benzhydryl (The ACE-Cl Method)

Rationale: Hydrogenolysis is often ineffective. 1-Chloroethyl chloroformate (ACE-Cl) is the gold standard for removing bulky N-alkyl groups from azetidines.

  • Reagent: Dissolve N-benzhydryl azetidine (1.0 equiv) in dry 1,2-dichloroethane (DCE).

  • Acylation: Add ACE-Cl (1.2 equiv) and Proton Sponge (catalytic) or solid NaHCO₃.

  • Reflux: Heat to reflux for 2–4 hours. The benzhydryl group is cleaved, forming the intermediate carbamate.

  • Methanolysis: Cool to RT, then concentrate. Redissolve the residue in MeOH and reflux for 1 hour.

  • Result: This liberates the azetidine hydrochloride salt.

References
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • O'Donnell, M. J., et al. (2003). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series.[6][7] Synthesis.[8][2][3][5][6][9][10][11][12][13] Link

  • Soda, T., et al. (2018). Evaluation of Azetidine Ring Stability Under Acidic Conditions. Chemical & Pharmaceutical Bulletin. Link

Sources

analysis of reaction kinetics for alkylation with tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Profiling of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate: Alkylation Efficiency & Mechanistic Pathways Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Azetidine Challenge

In modern drug discovery, the azetidine ring has emerged as a critical pharmacophore, often serving as a rigid, metabolic-resistant bioisostere for gem-dimethyl groups or piperidines. However, introducing this moiety via alkylation presents a distinct kinetic challenge.

This guide analyzes the reaction kinetics of tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (TBEA) . Unlike simple primary halides, TBEA features a secondary electrophilic center constrained by a bulky, puckered azetidine ring. Successful deployment requires navigating a narrow window between nucleophilic substitution (


) and the thermodynamically favorable elimination (

) to the ethylidene derivative.

Mechanistic Analysis & Reactivity Profile[1]

The Electrophile
  • Compound: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate[2]

  • Electrophilic Center: Secondary alkyl bromide (

    
     R-Br).
    
  • Steric Environment: High. The electrophilic carbon is flanked by a methyl group and the N-Boc-protected azetidine ring. The "butterfly" puckering motion of the azetidine ring creates a variable steric shield, complicating the trajectory for nucleophilic attack.

Competing Pathways

The kinetic landscape is defined by the competition between substitution and elimination.

  • Pathway A (

    
     - Desired):  Bimolecular substitution. Rate depends on 
    
    
    
    and
    
    
    . Hampered by the steric bulk of the tert-butyl carbamate (Boc) group.
  • Pathway B (

    
     - Undesired):  Dehydrobromination to form tert-butyl 3-ethylideneazetidine-1-carboxylate. This pathway is accelerated by basic nucleophiles and elevated temperatures.
    

ReactionPathways Start TBEA (Secondary Bromide) TS_SN2 TS: SN2 (Steric Clash) Start->TS_SN2 + Nu- (k_sub) TS_E2 TS: E2 (Base Mediated) Start->TS_E2 + Base (k_elim) Nu Nucleophile (Nu-) Prod_Sub Alkylated Product (3-Substituted) TS_SN2->Prod_Sub Prod_Elim Elimination Product (Ethylidene) TS_E2->Prod_Elim

Figure 1: Kinetic competition between alkylation (


) and elimination (

). The secondary bromide structure makes

competitive with

.

Comparative Performance Analysis

To validate the utility of TBEA, we compare its kinetic performance against two standard alternatives: a Primary Azetidine Bromide (less sterically hindered) and a Sulfonate Ester Analog (better leaving group).

Table 1: Comparative Kinetic Data (Standardized Conditions)

Conditions: 1.0 eq Electrophile, 1.2 eq K2CO3, 1.0 eq Morpholine (Nucleophile), MeCN, 60°C.

FeatureTBEA (Secondary Br) Alternative A: Primary Bromide Alternative B: Secondary Mesylate
Structure 3-(1-bromoethyl)-3-(bromomethyl)-3-(1-mesyloxyethyl)-
Reaction Order Second OrderSecond OrderSecond Order
Rel. Rate (

)
1.0 (Baseline) 4.5 (Faster)12.0 (Fastest)

(approx)
4.2 hours0.9 hours0.35 hours
Elimination % 15 - 20% < 2%25 - 30%
Atom Economy Moderate (Br waste)ModerateLow (OMs waste)
Stability High (RT stable)HighLow (Cold storage req.)
Analysis of Alternatives
  • Vs. Primary Bromide (3-bromomethyl): The primary bromide is significantly faster and cleaner due to lack of steric hindrance at the reaction center. However, TBEA is required when the methyl-branching (chiral center) is necessary for SAR (Structure-Activity Relationship) potency.

  • Vs. Secondary Mesylate (OMs): The mesylate is a "hotter" electrophile (

    
    ). While it drives the reaction to completion faster, it significantly increases the ratio of elimination product (
    
    
    
    ) because the leaving group is so labile that basicity becomes the dominant factor over nucleophilicity. TBEA offers a "Goldilocks" reactivity—stable enough to handle but reactive enough to alkylate soft nucleophiles without excessive elimination.

Experimental Protocol: Kinetic Assay

This protocol is designed to determine the second-order rate constant (


) and selectivity ratio for TBEA alkylations.
Materials
  • Electrophile: tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate (>95% purity).

  • Nucleophile: Benzylamine (Model nucleophile, UV active).

  • Internal Standard: 1,3,5-Trimethoxybenzene (Inert, distinct NMR signals).

  • Solvent: DMSO-

    
     (for direct NMR monitoring) or MeCN (for HPLC).
    
Workflow (NMR Method)
  • Preparation: Dissolve TBEA (0.1 mmol) and Internal Standard (0.05 mmol) in 0.5 mL DMSO-

    
    .
    
  • Baseline: Acquire

    
     spectrum. Integrate the 
    
    
    
    -proton of the bromide (quartet, ~4.2-4.5 ppm) against the standard.
  • Initiation: Add Benzylamine (0.2 mmol, 2.0 eq) via syringe. Shake vigorously.

  • Monitoring: Acquire

    
     NMR spectra every 15 minutes at a constant probe temperature (e.g., 298 K).
    
  • Quantification: Monitor the decay of the starting material quartet and the appearance of the product multiplet (~2.8-3.0 ppm) and the elimination alkene signals (~5.5-6.0 ppm).

ExperimentalWorkflow cluster_analysis Data Output Step1 Prepare Stock Solution (TBEA + Int. Std in DMSO-d6) Step2 Acquire t=0 Spectrum (Baseline Integration) Step1->Step2 Step3 Inject Nucleophile (Initiate Reaction) Step2->Step3 Step4 Arrayed NMR Acquisition (Every 15 min for 4 hrs) Step3->Step4 Step5 Data Processing Step4->Step5 Plot1 Plot ln([SM]) vs Time Step5->Plot1 Calc Calculate k_obs & Selectivity Plot1->Calc

Figure 2: Self-validating NMR kinetic assay workflow. The use of an internal standard ensures that solvent evaporation or shimming drifts do not skew concentration data.

Data Interpretation[1][2][3][4][5][6][7][8]
  • Rate Law: Plot

    
     vs. time. A linear fit confirms second-order kinetics (
    
    
    
    ).
  • Selectivity: Calculate ratio

    
    .
    
    • If

      
      , switch solvent to DMF or Acetone (lower polarity can sometimes favor substitution over elimination for specific ion pairs).
      
    • If

      
      , the protocol is robust for scale-up.
      

Strategic Recommendations

For Drug Development[1][9]
  • Chirality: TBEA is a racemic mixture in its standard commercial form. The 1-bromoethyl center is chiral. For clinical candidates, consider separating the enantiomers after alkylation or sourcing chiral starting materials, as the

    
     reaction will proceed with inversion of configuration (Walden inversion).
    
  • Scale-Up Safety: The elimination product (ethylidene) can polymerize. Ensure reaction mixtures are not heated above 80°C for prolonged periods.

Troubleshooting
  • Problem: Low conversion after 24 hours.

    • Solution: Add Potassium Iodide (KI, 10 mol%) to generate the in situ iodide (Finkelstein reaction). The iodide is a better leaving group (

      
       vs Br) but is generated transiently, keeping elimination lower than using a pure mesylate.
      
  • Problem: High elimination.

    • Solution: Switch base from Carbonate (

      
      ) to Bicarbonate (
      
      
      
      ) or use a non-basic nucleophile if possible.

References

  • Synthesis and Reactivity of 3-Bromoazetidines

    • Thieme Connect. "Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines."
  • General Nucleophilic Substitution Kinetics

    • Lumen Learning. "Common nucleophilic substitution reactions."
  • Azetidine Ring Strain & Properties

    • Heterocycles.
  • Comparative Alkylating Agents (Halides vs Sulfonates)

    • Arkivoc.
  • Compound Data (TBEA)

    • PubChem. "tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate."[2]

Sources

Safety Operating Guide

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, EHS Officers, and Drug Discovery Chemists[1][2]

Executive Summary: Immediate Action Plan

tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate is a dual-hazard intermediate combining an electrophilic alkyl bromide with a strained, acid-sensitive azetidine ring.[1]

Disposal Classification: Halogenated Organic Waste. Critical Incompatibility: DO NOT mix with acidic waste streams.[2][3][4] Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[3]

Chemical Hazard Assessment (Structure-Activity Relationship)

To ensure safe handling, one must understand the specific reactivities embedded in this molecule.[1][3] It is not merely "organic waste"; it is a stored energy system waiting for a trigger.[3]

Functional MotifHazard MechanismOperational Implication
Alkyl Bromide (Secondary)Alkylating Agent: The C-Br bond is susceptible to nucleophilic attack (

), posing a DNA alkylation/mutagenicity risk.[2]
Handle as a potential carcinogen.[3] Neutralize spills with nucleophiles (e.g., thiosulfate).[1][3]
Azetidine Ring Ring Strain Release: The 4-membered ring possesses ~26 kcal/mol of strain energy.[3] Acidic conditions or thermal shock can trigger exothermic ring-opening.[3]Do not autoclave. Avoid mixing with strong Lewis acids or protic acids in closed vessels.[3]
Boc Group (tert-Butyloxycarbonyl)Gas Evolution: Contact with strong acids (TFA, HCl) catalyzes decomposition, releasing isobutene and

gas.[1][2]
Explosion Hazard: Never dispose of in acidic waste containers.[3] Pressurization can rupture glass/HDPE vessels.[3]

Waste Segregation & Compatibility

The most common accident vector for this compound is improper waste stream mixing.[3] Adhere to the following segregation logic:

  • Stream A (CORRECT): Halogenated Organic Waste.[3]

    • Compatible Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Hexanes.[1]

    • Condition: Neutral or slightly basic pH.[3]

  • Stream B (FORBIDDEN): Acidic Aqueous/Organic Waste.[3]

    • Risk:[2][3][5] Introduction of this compound to an acidic waste carboy (e.g., waste from a Boc-deprotection step) will generate rapid gas evolution (

      
      /Isobutene) and heat, leading to container failure.[1]
      
  • Stream C (FORBIDDEN): Strong Nucleophiles/Oxidizers.[3]

    • Risk:[2][3][5] Mixing with strong bases (e.g., alkoxides) or azides can trigger uncontrolled alkylation or elimination reactions.[1][3]

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid/Excess Reagent

Do not dissolve in solvent solely for disposal unless required by your facility's specific license.

  • Packaging: Transfer the solid into a dedicated, screw-top wide-mouth jar (HDPE or Glass).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate, 95%+"[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][3]

    • Note: Write "HALOGENATED" clearly.

  • Secondary Containment: Place the jar into a clear plastic zip-bag to contain any potential dust or leakage.

  • Storage: Store in the Satellite Accumulation Area (SAA) away from heat sources until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Most common scenario: The compound is dissolved in reaction solvent (e.g., DCM or THF).

  • pH Check (Self-Validating Step): Before pouring into the waste drum, dip a pH strip into the solution.[3]

    • If Acidic (pH < 4): Quench carefully with saturated Sodium Bicarbonate (

      
      ) until neutral. Wait for gas evolution to cease. 
      
  • Transfer: Pour into the Halogenated Solvent Waste carboy.

  • Log: Record the approximate volume and concentration on the waste log sheet.

Scenario C: Empty Container Management
  • Triple Rinse: Rinse the empty reagent bottle three times with a minimal amount of acetone or DCM.[3]

  • Rinsate Disposal: Pour all rinsates into the Halogenated Solvent Waste stream.[3]

  • Defacing: Cross out the original label. Mark as "Empty - Triple Rinsed."[3]

  • Disposal: Discard the glass bottle in the standard laboratory glass trash (unless local regulations require chemically contaminated glass disposal).

Emergency Procedures: Spill Contingency

Spill Type: Liquid solution spill on benchtop.[2][3]

  • Evacuate & Ventilate: Clear the immediate area.[2][3] Alkyl bromides are lachrymators and respiratory irritants.[3]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles.[1][3]

  • Chemical Deactivation (The "Quench"):

    • Do not just wipe up.[3] Deactivate the alkylating potential.[3]

    • Apply a solution of 10% Sodium Thiosulfate and Sodium Bicarbonate to the spill.[3] The thiosulfate acts as a soft nucleophile to displace the bromide, rendering it less toxic.

    • Allow to sit for 10–15 minutes.

  • Cleanup: Absorb with vermiculite or spill pads.[3]

  • Disposal: Place absorbent materials into a heavy-duty hazardous waste bag. Label as "Debris contaminated with Alkyl Bromides."[3]

Visual Decision Matrix (Workflow)

DisposalWorkflow Start Waste Generation: t-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPkg Pack in HDPE/Glass Jar Secondary Containment (Bag) Solid->SolidPkg PHCheck CRITICAL CHECK: Is solution Acidic? Liquid->PHCheck Labeling Label: Toxic, Halogenated List Chemical Name SolidPkg->Labeling Neutralize Neutralize with NaHCO3 Wait for gas evolution to stop PHCheck->Neutralize Yes (Acidic) HalogenatedStream Pour into HALOGENATED Organic Waste Stream PHCheck->HalogenatedStream No (Neutral/Basic) Neutralize->HalogenatedStream HalogenatedStream->Labeling Incineration Final Fate: High-Temp Incineration Labeling->Incineration

Figure 1: Decision logic for the safe disposal of azetidine-based alkyl bromides, emphasizing the critical pH check to prevent Boc-decomposition gas hazards.

Regulatory Data & Waste Codes

Use the following data to populate your facility's Hazardous Waste Log.

ParameterValue/CodeNotes
EPA Waste Code (US) D001 (Ignitable), F-List (if mixed with solvents)Often treated as "Lab Pack" waste for incineration.[1][2]
Waste Stream Halogenated OrganicMust not be mixed with non-halogenated solvents (cost implication).[2][3][4]
Physical State Solid (Pure) or Liquid (Solution)Melting point is generally low; often an oil or low-melting solid.[2][3]
UN Number (Transport) UN 2924 or UN 2810 Depends on flammability of the solvent matrix.[3]
GHS Pictograms Exclamation Mark (Irritant), Health Hazard (Mutagenic potential)

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • PubChem. (2025).[2][3] tert-Butyl 3-bromoazetidine-1-carboxylate Safety Data. National Library of Medicine.[3] [Link]

  • Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

  • Organic Chemistry Portal. (2023). Boc Protecting Group: Stability and Cleavage. [Link][2]

  • Vertex Pharmaceuticals. (2021).[3] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

Sources

Personal protective equipment for handling tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate Hazard Class: Alkylating Agent / Halogenated Heterocycle / Strained Ring System Primary Risks: DNA Alkylation (Genotoxicity), Severe Eye Damage, Respiratory Sensitization.

The "Why" Behind the Protocol: This compound is not merely a generic organic solid. It combines a strained azetidine ring with a secondary alkyl bromide side chain. While the tert-butyloxycarbonyl (Boc) group reduces the nucleophilicity of the azetidine nitrogen, the 1-bromoethyl moiety remains a potent electrophile. In physiological systems, electrophilic alkyl bromides can alkylate DNA bases (e.g., guanine), posing potential mutagenic risks even if acute toxicity appears moderate. Furthermore, the Boc group is acid-labile; inadvertent contact with strong acids will release isobutylene gas and CO₂, potentially pressurizing waste containers.

Hazard Architecture & Risk Assessment

Before selecting PPE, we must define the enemy. This compound presents a "Trifecta of Risk":

Hazard ComponentChemical BasisBiological/Physical Consequence
Alkyl Bromide (Side Chain) Electrophilic carbon susceptible to nucleophilic attack.High Concern: Potential carcinogen/mutagen via DNA alkylation. Skin/respiratory sensitizer.[1][2]
Azetidine Ring (Core) High ring strain (~26 kcal/mol).Ring opening can occur under thermal/chemical stress, releasing reactive intermediates.
Boc-Protective Group Acid-labile carbamate.Process Hazard: Releases isobutylene/CO₂ upon contact with strong acids (e.g., TFA, HCl), risking vessel over-pressurization.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is designed for handling potent alkylating agents.

Hierarchy of Controls & Decision Logic

SafetyHierarchy Hazard Hazard Assessment: Alkylating Agent EngControl Engineering Control: Fume Hood / Glove Box Hazard->EngControl Containment First PPE_Hands Hand Protection: Double Nitrile (min) or Laminate EngControl->PPE_Hands Barrier Redundancy PPE_Resp Respiratory: Hood (Primary) / N95+OV (Secondary) EngControl->PPE_Resp Inhalation Risk Safe Safe Operation PPE_Hands->Safe PPE_Resp->Safe

Figure 1: Safety Hierarchy. Engineering controls are the primary defense; PPE is the fail-safe.

Detailed PPE Specifications
Body PartRecommended EquipmentTechnical Rationale & Causality
Hand Protection Double Gloving Protocol: 1. Inner: 4 mil Nitrile (High dexterity).2. Outer: 5-8 mil Nitrile OR Silver Shield® (Laminate) for >15 min handling.Change outer glove immediately upon splash.Permeation Dynamics: Alkyl halides can permeate standard nitrile in <15 minutes. Double gloving creates a sacrificial layer and a visual breach indicator. Laminate gloves offer >4hr breakthrough time but reduce dexterity.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Note: Safety glasses are insufficient.Lachrymator Risk: Alkyl bromides are often lachrymators (tear-inducing). Vapors can bypass safety glasses. Goggles provide a vapor seal.
Respiratory Primary: Certified Fume Hood (Face velocity: 80-100 fpm).Secondary: Half-mask respirator with Organic Vapor (OV) cartridges if hood work is impossible.Volatility: While the Boc group adds weight, the bromoethyl chain adds volatility. Inhalation is the fastest route to systemic toxicity.
Body Tyvek® Lab Coat (Closed front) + Chemical Apron.Absorption: Cotton coats absorb liquids, holding the alkylating agent against the skin. Tyvek repels splashes.

Operational Workflow: From Weighing to Waste

Trustworthiness is built on procedure. Follow this self-validating workflow.

Phase 1: Preparation & Weighing
  • Static Control: Azetidine derivatives are often fluffy, electrostatic solids. Use an anti-static gun or ionizing bar before weighing to prevent particle dispersal.

  • Balance Location: The balance must be inside the fume hood or a vented balance enclosure. Never weigh this on an open bench.

  • Solvent Selection: Dissolve immediately after weighing. Avoid protic solvents (methanol/ethanol) if long-term stability is required, as slow solvolysis of the bromide may occur. Dichloromethane (DCM) or Ethyl Acetate are preferred for stability.

Phase 2: Reaction Setup
  • The "Closed System" Rule: All reactions involving this compound should be run in closed vessels (septum-capped flasks) under an inert atmosphere (Nitrogen/Argon).

  • Temperature: Avoid heating above 80°C without explicit thermal stability data, as the azetidine ring may degrade.

Phase 3: Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<10mL/g) Inside Hood Assess->Minor Major Major (>10mL/g) Or Outside Hood Assess->Major Clean Absorb with Vermiculite Double Bag Minor->Clean Evacuate Evacuate Lab Call EHS Major->Evacuate Decon Wipe Surface with 10% Thiosulfate Clean->Decon

Figure 2: Spill Response Decision Tree. Note the specific use of Thiosulfate for decontamination.

Decontamination Chemistry: For cleaning spills or glassware, do not just use water. Use a solution of 10% Sodium Thiosulfate .

  • Mechanism:[2][3][4][5] Thiosulfate is a potent nucleophile that will react with the alkyl bromide to form a non-toxic Bunte salt, effectively quenching the alkylating potential.

Disposal Protocol: The "Boc-Bomb" Warning

Improper disposal of Boc-protected compounds is a frequent cause of laboratory accidents (container ruptures).

  • Segregation: Dispose of as Halogenated Organic Waste .

  • Acid Incompatibility: NEVER mix this waste stream with strong acids (Sulfuric, Hydrochloric, TFA).

    • Reasoning: Acidic conditions remove the Boc group, generating 1 mole of CO₂ and 1 mole of Isobutylene gas for every mole of compound. In a sealed waste drum, this pressure buildup can cause an explosion.

  • Labeling: Explicitly label the waste tag: "Contains Alkyl Bromides & Boc-Protected Amines – DO NOT ACIDIFY."

References

  • PubChem. (2025).[6] tert-Butyl 3-bromoazetidine-1-carboxylate Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[7] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3] United States Department of Labor. [Link][3][5][8][9]

  • Kimberly-Clark Professional. (2024). Chemical Resistance Guide for Nitrile Gloves. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.